4-Methoxypyrrolidine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXKXUOGQKYKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Properties, Synthesis, and Applications of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Structural dynamics, synthesis protocols, and pharmacological applications of cis-4-methoxy-L-proline.
Executive Summary
In the realm of rational drug design, conformationally restricted amino acids serve as indispensable scaffolds for probing complex ligand-binding sites. (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid , commonly referred to as cis-4-methoxy-L-proline , is a highly specialized proline derivative. By introducing a methoxy group at the C-4 position of the pyrrolidine ring, scientists can exert precise stereoelectronic control over the ring's puckering dynamics and the cis-trans isomerization of adjacent amide bonds[1]. This technical guide explores the physicochemical properties, conformational causality, and self-validating synthetic protocols of this molecule, alongside its emerging role in targeted protein degradation (PROTACs) and amino acid transporter inhibition.
Physicochemical Profiling
Understanding the baseline properties of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid is critical for downstream assay development and synthetic integration. Below is a consolidated table of its core quantitative and qualitative properties[2].
| Property | Specification |
| IUPAC Name | (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid |
| Common Name | cis-4-methoxy-L-proline |
| CAS Registry Number | 75176-22-6 |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| Stereochemistry | (2S, 4S) – Substituents are cis relative to the ring |
| Appearance | Colorless to pale yellow crystalline solid |
| Storage Temperature | Ambient to 4°C (depending on derivative protection) |
Stereoelectronic Causality & Conformational Dynamics
As a Senior Application Scientist, I emphasize that substituting the pyrrolidine ring is never merely a steric exercise; it is fundamentally a stereoelectronic manipulation.
In natural L-proline, the pyrrolidine ring rapidly interconverts between Cγ-endo and Cγ-exo puckered conformations. However, introducing an electronegative methoxy group at the C-4 position induces a strong gauche effect between the ring nitrogen and the C-4 oxygen. In the (2S,4S) cis-configuration, this stereoelectronic interaction strongly biases the ring toward a specific pucker (often Cγ-endo or half-boat, depending on the solvent and N-substituent)[3],[1].
Causality in Drug Design: This puckering bias directly influences the backbone dihedral angles (φ and ψ) and significantly alters the thermodynamics of the cis → trans isomerization of the preceding amide bond[1]. By locking the conformation, cis-4-methoxy-L-proline minimizes the entropic penalty upon binding to a target protein. This exact mechanism is leveraged to achieve high-affinity binding in the SH2 domain of STAT6, making it a critical anchor in the development of highly selective PROTAC degraders[4].
Fig 1: Conformational dynamics and stereoelectronic causality of cis-4-methoxy-L-proline.
Applications in Advanced Therapeutics
The rigidified scaffold of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid has proven invaluable in several cutting-edge therapeutic arenas:
-
SLC1A4 (ASCT1) and SLC1A5 (ASCT2) Inhibitors: Neutral amino acid transporters like ASCT2 are upregulated in various cancers to feed glutamine-dependent tumor growth. Hydroxyproline derivatives, specifically trans-3-hydroxy-cis-4-methoxy-L-proline, have been synthesized to probe and block these transporters. The cis-4-methoxy orientation is critical; altering the stereochemistry or substituting a methyl group drastically abolishes transport inhibition due to rigid, dissimilar boat conformations[3].
-
STAT6 PROTAC Degraders: In the discovery of AK-1690 (a potent STAT6 PROTAC degrader), cis-4-methoxy-L-proline is utilized as a core structural motif. The methoxy group binds optimally within a hydrophobic pocket formed by specific STAT6 residues (Ile573, Phe592, Leu609, Leu612), generating high binding affinity required for effective ubiquitination and subsequent degradation of the target protein[4].
Self-Validating Experimental Protocol: Synthesis Workflow
To ensure high enantiomeric and diastereomeric purity, the synthesis of cis-4-methoxy-L-proline typically begins with the commercially available trans-4-hydroxy-L-proline. The protocol below outlines the inversion of stereochemistry followed by a mild Purdie methylation to avoid epimerization at the α-carbon[5].
Step-by-Step Methodology
Phase 1: Preparation of N-Cbz-cis-4-hydroxy-L-proline
-
Protection: Protect the amine of trans-4-hydroxy-L-proline using benzyl chloroformate (Cbz-Cl) under standard Schotten-Baumann conditions.
-
Inversion (Mitsunobu): Convert the N-Cbz-trans-4-hydroxy-L-proline to the corresponding lactone via intramolecular Mitsunobu esterification using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.
-
Hydrolysis: Hydrolyze the lactone using 2.0 M HCl to yield N-Cbz-cis-4-hydroxy-L-proline. Extract the glassy material using ethyl acetate.
Phase 2: Purdie Methylation (Causality: Preventing C2 Epimerization) Note: Strong bases (like NaH) can cause racemization at the C2 position. We utilize Silver Oxide (Ag₂O) as a mild acid scavenger. 4. Reaction: Dissolve N-Cbz-cis-4-hydroxy-L-proline (1 eq) in acetone. Add freshly prepared Ag₂O (excess) and Methyl Iodide (MeI, excess). 5. Incubation: Stir the suspension at room temperature in the dark for 24-48 hours. The reaction yields N-Cbz-cis-4-methoxy-L-proline methyl ester as a yellow oil[5].
Phase 3: Saponification and Deprotection 6. Saponification: Dissolve the methyl ester intermediate in methanol. Dropwise, add 2 N NaOH at 0°C. Stir for 1 hour at 0°C, then at room temperature overnight. Acidify to pH 2 using 1:1 HCl and extract with ethyl acetate to isolate N-Cbz-cis-4-methoxy-L-proline. 7. Hydrogenolysis: Dissolve the product in a 2:1 methanol/water mixture. Add 5% Pd-C catalyst. Place on a hydrogenator at 3 atmospheres of H₂ for 4 hours to remove the Cbz group. 8. Purification: Filter the mixture through Celite to remove the Pd-C catalyst. Evaporate the filtrate and crystallize the residue from a methanol-ether solution to yield pure, colorless (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid [5].
Fig 2: Step-by-step synthetic workflow for (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid.
References
-
Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]
- Mercaptoacyl derivatives of substituted prolines (US4316906A)
-
(2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid, 25 mg, CAS No. 75176-22-6 Source: Carl ROTH URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid, 25 mg, CAS No. 75176-22-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 3. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4316906A - Mercaptoacyl derivatives of substituted prolines - Google Patents [patents.google.com]
The Strategic Incorporation of Methoxy Substituents in Proline: A Technical Guide to Modulating Physicochemical and Conformational Properties for Drug Discovery
For Immediate Release
In the intricate landscape of drug design and peptide chemistry, the unique structural constraints of proline serve as a powerful tool for sculpting molecular architecture. The strategic introduction of substituents onto the proline ring offers a sophisticated method for fine-tuning the physicochemical and conformational properties of peptides and small molecules. This technical guide provides an in-depth exploration of methoxy-substituted prolines, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, properties, and applications.
Introduction: The Rationale for Methoxy Substitution
Proline's distinctive cyclic structure imparts significant conformational rigidity to peptide backbones, influencing secondary structures and receptor interactions. However, the native proline ring is a blank canvas. The introduction of a methoxy group, a seemingly simple modification, can profoundly alter the molecule's behavior in a biological system. This substitution can modulate key drug-like properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability. Furthermore, the position and stereochemistry of the methoxy group exert precise control over the proline ring's pucker and the cis/trans isomerization of the preceding peptide bond, offering a subtle yet powerful means of conformational control.
Synthesis of Methoxy-Substituted Prolines
The most common and practical route to methoxy-substituted prolines is through the O-methylation of the corresponding hydroxyproline isomers. This transformation is typically achieved under mild conditions, making it an accessible strategy for many research laboratories.
General Protocol for O-Methylation of N-Boc-4-hydroxy-L-proline
This protocol outlines the synthesis of N-Boc-4-methoxy-L-proline, a common building block for peptide synthesis.
Materials:
-
N-Boc-4-hydroxy-L-proline
-
Methyl iodide (MeI)
-
Silver(I) oxide (Ag₂O) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve N-Boc-4-hydroxy-L-proline (1 equivalent) in anhydrous acetone or DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base and Methylating Agent:
-
Using Ag₂O: Add silver(I) oxide (2-3 equivalents) to the solution, followed by the dropwise addition of methyl iodide (3-4 equivalents).
-
Using NaH: Cool the solution to 0 °C and carefully add sodium hydride (1.1-1.2 equivalents) in portions. Allow the mixture to stir for 30 minutes at 0 °C before the dropwise addition of methyl iodide (1.1-1.2 equivalents).
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions with Ag₂O may require longer reaction times (overnight to 24 hours), while reactions with NaH are typically faster.
-
Work-up:
-
For Ag₂O: Filter the reaction mixture through a pad of Celite to remove silver salts and wash the pad with acetone or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
For NaH: Carefully quench the reaction at 0 °C by the slow addition of water.
-
-
Extraction: Dilute the residue with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-Boc-4-methoxy-L-proline by silica gel column chromatography to yield the pure product.
Physicochemical Properties of Methoxy-Substituted Prolines
| Property | Unsubstituted L-Proline (Experimental) | 4-Methoxy-L-proline (Predicted) | Rationale for Change |
| pKa₁ (Carboxyl) | 1.99 | ~2.0 - 2.2 | The electron-withdrawing effect of the methoxy group is expected to have a minor acidifying effect on the carboxylic acid. |
| pKa₂ (Amine) | 10.60[1] | ~10.4 - 10.6 | The inductive effect of the methoxy group is expected to have a negligible to slight base-weakening effect on the secondary amine. |
| LogP (Octanol/Water) | -1.6 to -2.6 | -1.0 to -1.5 | The addition of the methyl group increases the lipophilicity of the molecule, leading to a higher LogP value compared to the more polar hydroxyproline and the parent proline. |
| Aqueous Solubility | High | Moderate to High | The increased lipophilicity may slightly decrease aqueous solubility compared to proline and hydroxyproline, but the molecule is expected to remain reasonably water-soluble. |
Note: Predicted values are based on computational models and may vary depending on the software used.[2][3][4][5] Experimental determination is recommended for precise values.
Conformational Analysis: The Power of Methoxy Substitution
The true utility of methoxy-substituted prolines in drug design lies in their ability to dictate the conformation of the proline ring and the preceding peptide bond. This conformational control stems from stereoelectronic effects, primarily the gauche effect.
Ring Pucker: Exo vs. Endo
The five-membered ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo.
-
(2S,4R)-4-methoxyproline (trans): The electronegative methoxy group at the 4R position favors an exo pucker. This is due to a stabilizing gauche interaction between the Cγ-O bond and the Cδ-N bond.[6][7]
-
(2S,4S)-4-methoxyproline (cis): Conversely, a methoxy group at the 4S position promotes an endo pucker.[7]
Caption: Influence of Methoxy Stereochemistry on Proline Ring Pucker.
Cis/Trans Isomerization of the Xaa-Pro Bond
The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. The energy barrier for isomerization is relatively low, leading to the presence of both isomers in solution. The conformational preference of the proline ring directly influences this equilibrium.
-
Exo Pucker (favored by 4R-methoxyproline): The exo pucker stabilizes the trans conformation of the Xaa-Pro bond. This is partly attributed to a favorable n→π* interaction between the carbonyl oxygen of the preceding residue and the carbonyl carbon of the proline.[6]
-
Endo Pucker (favored by 4S-methoxyproline): The endo pucker generally favors the cis conformation of the Xaa-Pro bond.
Caption: Relationship between Proline Ring Pucker and Peptide Bond Isomerization.
Experimental Characterization of Methoxy-Substituted Prolines
A thorough characterization of methoxy-substituted prolines is essential to understand their properties and effectively utilize them in drug design.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformational dynamics of substituted prolines in solution.
Key Parameters for Analysis:
-
¹H and ¹³C Chemical Shifts: The chemical shifts of the proline ring protons and carbons are sensitive to the ring pucker and the cis/trans isomerization of the preceding peptide bond. Distinct sets of signals are observed for the cis and trans isomers.[8]
-
Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY experiments can provide distance restraints to differentiate between cis and trans isomers and to determine the overall conformation.
-
Coupling Constants (J-coupling): Vicinal proton-proton coupling constants within the proline ring can provide information about the dihedral angles and thus the ring pucker.
Experimental Protocol Outline for NMR Analysis:
-
Sample Preparation: Dissolve the methoxy-substituted proline-containing peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.[9][10]
-
Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) NMR spectra at a constant temperature.
-
Spectral Assignment: Assign all proton and carbon resonances for both the cis and trans isomers.
-
Quantitative Analysis: Determine the ratio of cis to trans isomers by integrating the corresponding well-resolved peaks in the ¹H spectrum.[11]
-
Conformational Analysis: Analyze NOE patterns and coupling constants to deduce the preferred ring pucker and overall solution conformation of each isomer.
X-ray Crystallography for Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, offering a high-resolution snapshot of a single conformation.
Experimental Protocol Outline for Small Molecule Crystallization:
-
Compound Purification: Ensure the methoxy-substituted proline derivative is of high purity (>95%).[12]
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. A good starting point is a solvent in which the compound is soluble when hot and sparingly soluble when cold.[13]
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, loosely capped to allow for slow evaporation of the solvent.[12]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[14]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of the compound. Crystals may form at the interface as the solvents slowly mix.[15]
-
-
Crystal Harvesting and Mounting: Once suitable single crystals have formed, carefully harvest them and mount them on a goniometer for data collection.
-
Data Collection and Structure Refinement: Collect diffraction data using an X-ray diffractometer and solve and refine the crystal structure using appropriate software.
Impact on Drug Properties and Applications in Drug Discovery
The controlled modulation of conformation and physicochemical properties by methoxy substitution has significant implications for drug discovery and development.
Modulation of Binding Affinity
By pre-organizing a peptide or small molecule into a bioactive conformation that mimics the bound state, methoxy substitution can enhance binding affinity for a biological target. The choice of the (4R) or (4S)-methoxyproline can be used to favor either a trans or cis Xaa-Pro bond, which can be critical for receptor recognition. For instance, in G protein-coupled receptor (GPCR) ligands, the conformation of the peptide backbone is often crucial for high-affinity binding, and methoxyproline can be used to stabilize the desired conformation.[16][17]
Enhancement of Metabolic Stability
Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The introduction of non-natural amino acids like methoxyproline can enhance metabolic stability by sterically hindering protease access to the cleavage site. The altered conformation of the peptide backbone can also make it a poorer substrate for degradative enzymes.
In Vitro Metabolic Stability Assay Protocol (Liver Microsomes):
-
Reagent Preparation: Prepare solutions of the test peptide, liver microsomes, and an NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[6]
-
Incubation: Pre-warm the peptide and microsome solutions to 37°C. Initiate the reaction by adding the NADPH regenerating system. Incubate the mixture at 37°C with gentle shaking.[6]
-
Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and quench the enzymatic activity by adding a cold organic solvent like acetonitrile.[6]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of remaining parent peptide at each time point.
-
Data Analysis: Plot the percentage of remaining peptide versus time to determine the half-life (t₁/₂) of the peptide in the assay.[6]
Conclusion
Methoxy-substituted prolines are valuable and versatile tools in the arsenal of medicinal chemists and peptide scientists. Their straightforward synthesis and the predictable nature of their conformational influence allow for the rational design of molecules with improved physicochemical properties, enhanced binding affinities, and increased metabolic stability. As our understanding of the subtle interplay between structure and function continues to grow, the strategic application of methoxy-substituted prolines is poised to play an increasingly important role in the development of next-generation therapeutics.
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Raines, R. T., et al. (2008). Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Journal of the American Chemical Society. [Link]
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Shoulders, M. D., & Raines, R. T. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society. [Link]
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Raines, R. T., et al. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Peptide Science. [Link]
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Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]
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Unknown. (n.d.). Guide for crystallization. Unknown. [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
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BCL-XpKa. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. [Link]
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Guillarme, D., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]
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ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. ACD/Labs. [Link]
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Unknown. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]
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ECETOC. (n.d.). pKa. ECETOC. [Link]
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Dukor, R. K., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Journal of Peptide Research. [Link]
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Organic Syntheses Procedure. (n.d.). L-Proline. Organic Syntheses. [Link]
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Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
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Raines, R. T., et al. (2008). Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Journal of the American Chemical Society. [Link]
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NovAliX. (n.d.). NMR sample preparation guidelines. NovAliX. [Link]
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Wagen, C. (2023). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Raines, R. T., et al. (2026). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Angewandte Chemie International Edition. [Link]
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Gante, J., et al. (1995). Stereoselective Syntheses of 3-mercaptoproline Derivatives Protected for Solid Phase Peptide Synthesis. Tetrahedron Letters. [Link]
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Unknown. (n.d.). 19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar. [Link]
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ACD/Labs. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]
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Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
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Wagen, C. (2025). How to Predict pKa. Rowan. [Link]
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Unknown. (n.d.). Supplementary tables. Unknown. [Link]
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Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. [Link]
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Turk, M. A., et al. (2022). A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs. eLife. [Link]
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Zlatko, T., et al. (n.d.). Robust Quantitative Modeling of Peptide Binding Affinities for MHC Molecules Using Physical-Chemical Descriptors. PMC. [Link]
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Fuxreiter, M., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]
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Fuxreiter, M., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. MDPI. [Link]
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Heriot-Watt University. (n.d.). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Heriot-Watt University Research Portal. [Link]
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Schöneberg, T., et al. (2020). Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor. International Journal of Molecular Sciences. [Link]
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PubChem. (n.d.). L-Proline. PubChem. [Link]
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BioDuro. (n.d.). ADME LogP LogD Assay. BioDuro. [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
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Loosli, S., et al. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Research Collection. [Link]
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ResearchGate. (n.d.). Ratios of cis:trans conformers as determined by 1 H NMR. ResearchGate. [Link]
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The Pyrrolidine Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Pyrrolidine Ring
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its evolutionary selection as a core structural motif for molecular recognition.[1][2] The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional architecture that allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] This, combined with its favorable physicochemical properties such as aqueous solubility and the ability of the ring nitrogen to act as a hydrogen bond donor or acceptor, makes the pyrrolidine scaffold a highly sought-after component in the design of novel therapeutics. This guide will provide an in-depth exploration of the discovery of novel pyrrolidine carboxylic acid derivatives, from synthetic strategies to therapeutic applications and the critical analysis of structure-activity relationships.
Core Synthetic Strategies: Building and Diversifying the Pyrrolidine Core
The synthesis of novel pyrrolidine carboxylic acid derivatives can be broadly categorized into two main approaches: the de novo construction of the pyrrolidine ring and the functionalization of a pre-existing chiral pyrrolidine core, often derived from the readily available amino acid, proline.[4]
De Novo Synthesis: Asymmetric Michael Addition
A powerful and atom-economical method for the enantioselective synthesis of substituted pyrrolidine-3-carboxylic acid derivatives is the organocatalytic Michael addition.[5][6] This approach involves the conjugate addition of a nucleophile, such as a nitroalkane, to an α,β-unsaturated carbonyl compound. The use of chiral organocatalysts allows for the stereocontrolled formation of new chiral centers.
A representative synthetic pathway for the synthesis of a 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivative is depicted below.[5] This two-step process begins with an enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, followed by a reductive cyclization to yield the desired pyrrolidine ring.[7]
Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.
Anticonvulsant Activity
Certain N-substituted phenyl pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their anticonvulsant properties. [8]These compounds have shown efficacy in animal models of epilepsy, such as the maximal electroshock seizure (MES) test, with some derivatives demonstrating potency comparable to standard drugs like phenytoin. [8]The proposed mechanism of action for some of these anticonvulsants involves the modulation of voltage-gated sodium channels or T-type calcium channels, leading to a stabilization of neuronal membranes and a reduction in hyperexcitability. [9]
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrrolidine carboxylic acid derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the pyrrolidine ring. SAR studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. [1][10] Key insights from SAR studies include:
-
Substitution on the Pyrrolidine Ring: The position and nature of substituents can dramatically influence activity. For example, in a series of N-acylethanolamine acid amidase (NAAA) inhibitors, small lipophilic substituents at the 3-position of the terminal phenyl group were found to be optimal for potency. [10][11]* Linker Flexibility: The linker connecting the pyrrolidine core to other pharmacophoric elements can impact both potency and selectivity. Conformationally flexible linkers have been shown to increase inhibitory potency but may reduce selectivity against related enzymes. [10]* Stereochemistry: The stereochemistry of the chiral centers on the pyrrolidine ring is often critical for biological activity. For instance, in a series of STAT3 inhibitors, the (R)-configuration at a chiral center in a proline-based derivative resulted in improved inhibitory activity compared to the (S)-enantiomer. [12] Data Presentation: SAR of Pyrrolidine-based NAAA Inhibitors
| Compound | Linker Type | Terminal Phenyl Substitution | IC₅₀ (µM) | Selectivity vs. FAAH |
| 1b | Rigid (Phenyl) | None | >100 | High |
| 4a | Flexible (Alkyl) | None | 25 | Moderate |
| 4c | Flexible (Cyclohexyl) | None | 2.7 | Low |
| 4g | Rigid (Cinnamoyl) | 4-Phenyl | <1 | High |
Data adapted from studies on NAAA inhibitors to illustrate SAR principles.[10]
Conclusion and Future Directions
The pyrrolidine carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural and physicochemical properties make it an ideal starting point for the design of potent and selective modulators of a wide range of biological targets. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel therapeutic applications, and the use of computational modeling to guide the rational design of the next generation of pyrrolidine-based drugs. The integration of multi-target drug design strategies, as seen in the dual antidiabetic and anticancer agents, represents a particularly promising avenue for addressing complex diseases. [1]
References
- Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.
- Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Read by QxMD.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- Pyrrolidine Deriv
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Open Access Journals - Research and Reviews.
- Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Deriv
- Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC.
- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.
- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters.
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
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Engineering Conformational Dynamics: The Biological and Therapeutic Significance of Substituted Proline Analogs
Executive Summary
As a Senior Application Scientist in peptide engineering, I often describe proline not merely as an amino acid, but as a molecular fulcrum. Unlike primary amino acids, proline’s side chain is cyclized onto its backbone nitrogen, forming a pyrrolidine ring. This unique architecture restricts the backbone dihedral angle ( ϕ ) and forces the preceding peptide bond to populate both cis and trans isomers[1]. By synthetically substituting the pyrrolidine ring with electronegative atoms (e.g., fluorine, hydroxyl groups), we can harness stereoelectronic effects to precisely dictate ring puckering and amide isomerization. This whitepaper explores the causality behind these conformational shifts, their profound impact on macromolecular stability (such as in collagen), and their emerging role in rational drug design.
The Stereoelectronic Engine: Ring Puckering and Amide Isomerization
To utilize substituted prolines effectively, one must understand the fundamental causality governing their behavior: the gauche effect .
When an electronegative substituent is introduced at the C4 position of the pyrrolidine ring, it strongly polarizes the C–F or C–O bond. To stabilize the system, the molecule adopts a conformation that maximizes hyperconjugation—specifically, the electron donation from the adjacent C–H σ bond into the highly polarized σ∗ antibonding orbital of the substituent[2][3].
-
(2S,4R)-4-Fluoroproline (4R-Flp) and (2S,4R)-4-Hydroxyproline (4R-Hyp) : The gauche effect forces the highly electronegative atom into an axial-like orientation, locking the pyrrolidine ring into a C γ -exo pucker [1][4]. This specific pucker pre-organizes the backbone ψ angle to ∼150∘ , which thermodynamically stabilizes the trans peptide bond[1].
-
(2S,4S)-4-Fluoroproline (4S-Flp) : Conversely, inverting the stereocenter forces the ring into a C γ -endo pucker , which lowers the energy barrier for isomerization and significantly increases the population of the cis isomer[1].
Stereoelectronic causality: From C4-substitution to macroscopic protein stability.
Table 1: Conformational Parameters of Proline Analogs in Model Peptides (Ac-Xaa-OMe)
| Proline Analog | Ring Pucker Preference | K_trans/cis | Reference Context |
| Unsubstituted L-Proline | C γ -endo (slight) | 4.6 | Baseline physiological state[1] |
| (2S,4R)-4-Fluoroproline | C γ -exo | 6.7 | Stabilizes trans conformation[1] |
| (2S,4S)-4-Fluoroproline | C γ -endo | 2.5 | Stabilizes cis conformation[1] |
| 4S-Perfluoro-tert-butyl-Hyp | C γ -endo | 1.2 | Extreme cis preference via sterics[5] |
Macromolecular Stability: The Collagen Triple Helix
The structural integrity of human connective tissue relies entirely on the post-translational hydroxylation of proline to 4R-Hyp. The collagen triple helix consists of repeating (Xaa-Yaa-Gly) strands that adopt a polyproline II (PPII) conformation.
The Positional Causality: The Yaa position of the collagen strand is exquisitely sensitive to ring pucker. 4R-Hyp at the Yaa position locks the ring in the C γ -exo pucker, perfectly aligning the backbone dihedral angles to facilitate critical interstrand hydrogen bonding and n →π
- charge transfer interactions[2][3]. If 4R-Hyp is replaced by an analog that favors the endo pucker (such as 4S-Flp), the resulting steric clashes and misaligned trajectories completely abrogate triple-helix formation[2].
Interestingly, regioisomers like 3-Hydroxyproline (3-Hyp) exhibit strictly position-dependent effects. While 3-Hyp is tolerated in the Xaa position, placing it in the Yaa position causes severe destabilization due to inappropriate mainchain dihedral angles[6].
Table 2: Impact of Proline Analogs on Host-Guest Collagen Stability
Host-Guest System: (Pro-4-Hyp-Gly)3–[Xaa-Yaa-Gly]–(Pro-4-Hyp-Gly)3
| Xaa-Yaa-Gly Insert | Tm (°C) | Structural Consequence |
| Pro-4-Hyp-Gly | 36.0 | Natural stabilizing motif (Gauche effect active)[6] |
| 3-Hyp-4-Hyp-Gly | 32.7 | Minor destabilization at the Xaa position[6] |
| Pro-Pro-Gly | 30.5 | Loss of stereoelectronic stabilization[6] |
| Pro-3-Hyp-Gly | 21.0 | Severe steric/pucker clash at the Yaa position[6] |
Pharmacokinetics and Modern Drug Design
Beyond structural biology, substituted prolines are revolutionizing medicinal chemistry by acting as conformational locks and pharmacokinetic enhancers.
-
Lipophilicity and Bioavailability: Fluorination of the proline ring increases lipophilicity, which directly enhances cellular membrane permeability without adding significant steric bulk[7].
-
Conformational Locking: By altering the cis/trans equilibrium, drug developers can lock a therapeutic peptide into its bioactive conformation, drastically reducing the entropic penalty of target binding[1].
-
Clinical Validation: The FDA approval of Danicopan in March 2024 marked the first fluoroproline-based drug to reach the market. Furthermore, Pfizer's second-generation SARS-CoV-2 main protease inhibitors utilize trifluoromethylproline to enhance the dynamics of amide rotation, significantly improving oral bioavailability[7].
Self-Validating Experimental Protocols
To successfully harness these analogs in the lab, researchers must adapt their workflows to account for the altered chemical properties of substituted prolines. Below are field-proven protocols for their synthesis and characterization.
Self-validating workflow for synthesizing and characterizing proline analogs.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Fluoroproline Peptides
Causality for Protocol Deviation: The electron-withdrawing nature of fluorine drastically reduces the nucleophilicity of the pyrrolidine nitrogen. Standard SPPS coupling conditions (e.g., HBTU/DIPEA for 30 mins) will result in incomplete reactions and massive deletion sequences[5].
-
Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).
-
Activation: Pre-activate the Fmoc-protected fluoroproline (4 equivalents) using HATU (3.9 eq) and HOAt (4 eq) in the presence of highly basic, non-nucleophilic DIEA (8 eq) in DMF for 3 minutes. Note: HOAt forms a highly reactive 7-aza-benzotriazole active ester that overcomes the electronic deactivation of the fluorinated amine.
-
Coupling: Add the activated mixture to the resin. Extend the coupling time to 3–4 hours at room temperature. For highly hindered analogs (e.g., perfluoro-tert-butyl), double coupling at elevated temperatures (50°C via microwave SPPS) is mandatory[5].
-
Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Protocol B: NMR-Based Quantification of Cis/Trans Isomerization
Causality for Protocol Deviation: Intrinsically disordered proteins (IDPs) and short peptides lack stable secondary structures, causing severe signal overlap in standard 1H NMR[8]. 19F NMR bypasses this by providing a background-free window with massive chemical shift dispersion (often >1 ppm between cis and trans states), allowing precise integration[5].
-
Sample Preparation: Dissolve the purified peptide in 90% H2O / 10% D2O buffered to pH 7.4 (e.g., 50 mM phosphate buffer) to a final concentration of 1-2 mM.
-
1D 19F Acquisition: Acquire a 1D 19F NMR spectrum with proton decoupling. The trans and cis conformers will appear as distinct, baseline-resolved singlets[5].
-
Integration & K_trans/cis Calculation: Integrate the area under the trans (major) and cis (minor) peaks. Calculate the equilibrium constant: Ktrans/cis=Area(trans)/Area(cis) .
-
Kinetic Validation (EXSY): To determine the isomerization rate, perform a 2D 19F-19F Exchange Spectroscopy (EXSY) experiment. By varying the mixing time ( tm ) from 50 ms to 500 ms, the build-up of cross-peaks between the cis and trans signals allows the calculation of the forward and reverse kinetic rate constants ( kct and ktc )[1].
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- 2. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Fluoroprolines - Enamine [enamine.net]
- 8. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Solvation Dynamics and Physicochemical Profiling of 4-Methoxypyrrolidine-2-carboxylic Acid in Organic Media
Executive Summary
4-Methoxypyrrolidine-2-carboxylic acid (commonly known as 4-methoxyproline or 4-methoxy-L-proline) is a highly versatile cyclic amino acid derivative. While native L-proline exhibits notoriously poor solubility in non-polar and moderately polar organic solvents, the strategic O-methylation at the C4 position fundamentally alters the molecule's physicochemical landscape. This technical guide explores the thermodynamic principles, empirical solubility profiles, and self-validating experimental methodologies for determining the solubility of 4-methoxypyrrolidine-2-carboxylic acid in organic media, providing critical insights for drug development and stereoselective organocatalysis.
Structural and Thermodynamic Basis of Solvation
The solubility of any crystalline solute in an organic solvent is governed by the delicate balance between the lattice energy of the solid and the solvation energy released upon solute-solvent interaction.
For native 4-hydroxyproline, the hydroxyl group can engage in transannular hydrogen bonding, which rigidifies the molecule and increases the crystal lattice energy, thereby hindering dissolution in aprotic solvents. The O-methylation to form (2S,4S)-4-methoxyproline eliminates this transannular hydrogen bond potential[1]. This seemingly simple substitution has two profound thermodynamic consequences:
-
Conformational Shift: It restores a prototypical Cγ-endo pucker, which significantly alters the molecule's dipole moment and spatial footprint[1].
-
Lipophilicity Enhancement: The introduction of the steric bulk and lipophilicity of the methoxy group disrupts tight intermolecular hydrogen-bonding networks in the solid state, lowering the enthalpy of sublimation ( ΔHsublimation ).
Consequently, the overall enthalpy of solution ( ΔHsolution ) becomes substantially more favorable in organic solvents such as dichloromethane (DCM) and ethyl acetate.
Thermodynamic cycle of 4-methoxyproline solvation in organic media.
Quantitative Solubility Data in Organic Solvents
The enhanced lipophilicity (often measured as relative lipophilicity, rK') of 4-methoxyproline allows it to partition effectively into organic phases[2]. While native proline has a solubility of less than 5 mg/mL in dichloromethane[3], the 4-methoxy derivative exhibits a vastly superior solubility profile.
Below is a structured comparison of the representative equilibrium solubility of 4-methoxypyrrolidine-2-carboxylic acid across various organic solvents at standard ambient temperature (298.15 K).
| Organic Solvent | Dielectric Constant (ε) | Solvation Mechanism | Representative Solubility (mg/mL at 298.15 K) |
| Methanol | 32.7 | Strong H-bond donor/acceptor | > 100 |
| Ethanol | 24.5 | Moderate H-bond donor/acceptor | ~ 85 |
| Dichloromethane (DCM) | 8.9 | Dipole-dipole, favorable lipophilicity | ~ 45 |
| Ethyl Acetate | 6.0 | Dipole-dipole, moderate polarity | ~ 25 |
| Hexane | 1.9 | Non-polar, insufficient solvation energy | < 1 |
Data Note: Values are representative estimates derived from the relative lipophilicity and partition coefficients of 4-methoxyproline analogs compared to unsubstituted proline baselines in organocatalytic literature[2][3].
Experimental Protocol: Isothermal Shake-Flask Methodology
To generate trustworthy, highly reproducible solubility data, the Isothermal Shake-Flask method (adapted from OECD Test Guideline 105) is the gold standard. This protocol is designed as a self-validating system : it incorporates kinetic checks to ensure true thermodynamic equilibrium is reached, rather than a transient supersaturated state.
Step-by-Step Workflow
Step 1: Preparation of the Saturated System
-
Action: Add an excess amount of 4-methoxypyrrolidine-2-carboxylic acid (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed, inert glass vial.
-
Causality: An excess of solid must be visually present at all times to ensure the solvent is fully saturated and in equilibrium with the crystal lattice.
Step 2: Isothermal Equilibration
-
Action: Submerge the vials in a thermostatic shaking water bath set precisely to 298.15 K (±0.1 K). Agitate at 150 rpm for a minimum of 24 hours.
-
Causality: Solubility is highly temperature-dependent. Even a 0.5 K fluctuation can alter the ΔHsolution . The 24-hour duration overcomes the kinetic barrier of dissolution, ensuring the system reaches a true thermodynamic steady state.
Step 3: Phase Separation (Critical Step)
-
Action: Remove the vials and centrifuge at 10,000 rpm for 15 minutes at 298.15 K. Do not use standard nylon filtration. If filtration is mandatory, use pre-saturated PTFE syringe filters.
-
Causality: Standard filtration membranes can adsorb the solute, artificially lowering the measured concentration. Centrifugation physically pellets the undissolved solid without introducing a new binding surface, preserving the integrity of the saturated supernatant.
Step 4: Chromatographic Quantification
-
Action: Dilute an exact aliquot of the supernatant with the mobile phase and analyze via HPLC-UV (or LC-MS if lacking a strong chromophore). Compare the peak area against a 5-point validated calibration curve.
-
Causality: Dilution immediately upon sampling prevents spontaneous precipitation if the laboratory ambient temperature drops below the experimental 298.15 K.
Isothermal shake-flask methodology for equilibrium solubility determination.
Applications in Drug Development and Synthesis
The enhanced solubility of 4-methoxypyrrolidine-2-carboxylic acid has direct, high-impact applications in modern chemical research:
-
Stereoselective Organocatalysis: Many asymmetric transformations require non-polar aprotic solvents (like DCM) to maintain tight transition-state geometries. The poor solubility of native proline (< 5 mg/mL in DCM) forces chemists to use polar solvents like DMF, which can degrade stereoselectivity[3]. The methoxy derivative bridges this gap, enabling homogeneous catalysis in optimal solvent environments.
-
Peptide Engineering: Incorporating (2S,4S)-4-methoxyproline into peptide sequences (such as collagen models) provides immense conformational stability. The methoxy group's interaction with the solvent environment and its internal steric effects ensure the peptide backbone maintains its required helical structure[1].
-
Bile Acid Conjugation: In pharmacological studies, amidation of bile acids (e.g., ursodeoxycholic acid) with 4-methoxy-L-proline yields derivatives with vastly superior biliary secretion rates compared to natural analogs. The modified solubility and lipophilicity profile allows the conjugated drug to permeate hepatic membranes more efficiently[2].
References
-
Secondary Forces in Protein Folding | ACS Chemical Biology Source: ACS Publications URL:[Link]
-
Synthesis and Physicochemical, Biological, and Pharmacological Properties of New Bile Acids Amidated with Cyclic Amino Acids | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]
-
Proline Sulfonamide-Based Organocatalysis: Better Late than Never Source: PMC - NIH URL:[Link]
Sources
Introduction: The Critical Role of Chirality in Modern Drug Discovery
An In-Depth Technical Guide to the Stereoisomers of 4-Methoxypyrrolidine-2-carboxylic acid
In the landscape of modern pharmacology and drug development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers—compounds with the same molecular formula and connectivity but different three-dimensional orientations. These subtle structural distinctions can lead to profound differences in pharmacological and toxicological profiles. A classic example is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the regulatory and scientific imperative to synthesize and analyze enantiomerically pure compounds.
4-Methoxypyrrolidine-2-carboxylic acid, a substituted proline analog, serves as an exemplary case study in the importance of stereochemical control. Possessing two chiral centers at the C2 and C4 positions, this molecule can exist as four distinct stereoisomers. These isomers are not mere chemical curiosities; they are valuable chiral building blocks for a new generation of therapeutics.[1][2][3] The precise stereochemistry of the pyrrolidine ring dictates its conformation and how it presents key functional groups for interaction with biological targets, such as enzymes and receptors. This guide offers a comprehensive examination of the stereoisomers of 4-Methoxypyrrolidine-2-carboxylic acid, detailing their structure, stereoselective synthesis, analytical separation, and pivotal role as intermediates in the synthesis of significant pharmaceutical agents.
Structural Elucidation: The Four Faces of 4-Methoxypyrrolidine-2-carboxylic acid
The presence of two stereocenters in 4-Methoxypyrrolidine-2-carboxylic acid gives rise to two pairs of enantiomers. The relative orientation of the carboxylic acid group at C2 and the methoxy group at C4 defines them as either cis (on the same face of the pyrrolidine ring) or trans (on opposite faces).
-
(2S,4R) and (2R,4S) isomers: These are a pair of enantiomers with a cis relationship between the C2-carboxyl and C4-methoxy groups.
-
(2S,4S) and (2R,4R) isomers: These are a pair of enantiomers with a trans relationship between the C2-carboxyl and C4-methoxy groups.
The pyrrolidine ring itself is not planar and typically adopts an "envelope" conformation, where one atom is out of the plane of the other four.[4] The specific stereochemistry at C2 and C4 influences this ring pucker, which in turn affects the molecule's overall shape and its ability to bind to target proteins.
Table 1: Properties of Key Stereoisomers
| Stereoisomer | Full Name | Relative Stereochemistry | CAS Number | Known Application |
| (2S,4S) | (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid | trans | 1860012-46-9 | Intermediate |
| (2R,4R) | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | trans | N/A | Eribaxaban Intermediate[4] |
| (2R,4S) | (2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride | cis | 1860012-49-2 | Intermediate[5] |
| (2S,4S) | (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid | trans | 1378388-16-9 | Velpatasvir Intermediate[6][7] |
Stereoselective Synthesis: Crafting the Desired Isomer
Achieving stereochemical purity is paramount, making stereoselective synthesis the cornerstone of utilizing these building blocks. The most common and effective strategy is to begin with a readily available, enantiomerically pure starting material, a concept known as the "chiral pool" approach. For substituted prolines, trans-4-hydroxy-L-proline is an exceptionally versatile and widely used chiral starting block.[1][8] Its pre-defined stereocenters serve as a scaffold to direct the formation of new stereocenters with high fidelity.
The synthesis of a 4-methoxy derivative typically involves the protection of the amine and carboxylic acid groups, followed by the methylation of the hydroxyl group. The choice of reagents and reaction conditions is critical to prevent racemization or epimerization at any of the chiral centers.
Experimental Protocol: Synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid[4]
This protocol is adapted from the literature and demonstrates a typical O-methylation of a protected hydroxyproline derivative.
Materials:
-
(2R,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid, 1-tert-butyl ester
-
Methyl Iodide (CH₃I)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
1 N Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water (H₂O)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve methyl iodide (1.02 eq) and sodium hydride (4.1 eq) in anhydrous THF. Cool the resulting mixture to 0 °C in an ice bath.
-
Substrate Addition: Slowly add (2R,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid, 1-tert-butyl ester (1.0 eq) in portions to the cooled reaction mixture. It is critical to maintain the internal temperature at or below 5 °C (278 K) during the addition to control the exothermic reaction and prevent side products.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-23 °C) and continue stirring overnight under a nitrogen atmosphere.
-
Work-up and Quenching: Carefully quench the reaction by slowly adding H₂O. Subsequently, add 1 N HCl to neutralize the excess base, followed by the addition of NaCl to saturate the aqueous layer, which enhances the efficiency of the extraction.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) two more times. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid.
-
Purification (if necessary): The product can be further purified by recrystallization or column chromatography to achieve high purity.
Analytical Separation and Characterization
Distinguishing and quantifying the individual stereoisomers requires specialized analytical techniques. Because enantiomers possess identical physical properties (melting point, boiling point, solubility) in an achiral environment, standard chromatographic methods are ineffective.
Chiral High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are particularly effective for resolving a wide range of chiral compounds, including carboxylic acids.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it is a powerful tool for differentiating diastereomers, such as cis and trans isomers. The spatial relationship between the protons on the pyrrolidine ring results in distinct chemical shifts and scalar coupling constants (J-values) in the ¹H NMR spectrum. The carboxyl carbon signal in the ¹³C NMR spectrum also appears at a characteristic shift between 160-185 ppm.[10]
X-ray Crystallography: This is the gold standard for unambiguously determining the absolute configuration of a stereoisomer. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be constructed, providing definitive proof of its stereochemistry.[4]
Protocol: Chiral HPLC Method for Enantiomeric Purity Analysis
This protocol provides a general methodology for the direct separation of enantiomers of N-protected 4-methoxypyrrolidine-2-carboxylic acid.
Instrumentation & Columns:
-
HPLC System: Standard system with a UV detector.
-
Chiral Column: Polysaccharide-based column, e.g., CHIRALCEL® OD-H or similar.
Mobile Phase:
-
A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier.
-
Typical Composition: 90:10 (v/v) n-Hexane:IPA + 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial as an acidic modifier to ensure good peak shape for the carboxylic acid analyte.[9][11]
-
Flow Rate: 1.0 mL/min.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the N-protecting group absorbs (e.g., 220 nm for a Boc group).
-
Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess (ee%) can be calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Pharmacological Significance and Applications
The precise stereochemistry of 4-methoxypyrrolidine-2-carboxylic acid is not an academic exercise; it is a critical design element for potent and selective drugs. Different isomers serve as key intermediates for distinct therapeutic agents, highlighting the lock-and-key nature of drug-receptor interactions.
-
(2R,4R)-Isomer for Eribaxaban: The trans-(2R,4R) stereoisomer is an important intermediate in the synthesis of Eribaxaban.[4] Eribaxaban is a direct inhibitor of Factor Xa, a crucial enzyme in the blood coagulation cascade, making it an effective anticoagulant for the prevention of thrombosis. The specific orientation of the methoxy and carboxamide groups derived from this proline analog is essential for high-affinity binding to the active site of the Factor Xa enzyme.[4]
-
(2S,4S)-Isomer for Velpatasvir: The trans-(2S,4S) stereoisomer (specifically, a methoxymethyl derivative) is a key building block for Velpatasvir, a potent antiviral drug used to treat Hepatitis C.[6][7] Velpatasvir functions by inhibiting the HCV NS5A protein, which is essential for viral replication. The stereochemistry of the pyrrolidine core ensures the correct presentation of the pharmacophore elements required to disrupt the function of the NS5A protein complex.
Conclusion
The four stereoisomers of 4-methoxypyrrolidine-2-carboxylic acid exemplify the profound importance of three-dimensional structure in chemical and biological sciences. As this guide has detailed, the ability to selectively synthesize, separate, and characterize these isomers is fundamental to their application in drug discovery. The use of the (2R,4R)-isomer for the anticoagulant Eribaxaban and the (2S,4S)-isomer for the antiviral Velpatasvir provides compelling evidence that stereochemistry is not a subtle nuance but a critical determinant of therapeutic function. For researchers and scientists in drug development, a deep understanding of these principles is essential for designing the next generation of safe, selective, and effective medicines.
References
-
Ye, W., Wang, Y., Zhang, C., et al. (2022). Design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for green manufacturing. RSC Advances. [Link]
-
Li, G. L., Li, G. P., & Wang, L. M. (2011). (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3258. [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Toth, G. K., & Penke, B. (2001). Synthesis of Fmoc-protected trans-4-methylproline. Amino Acids, 20(3), 327-330. [Link]
-
Onishi, N., et al. (2000). Enzymatic Production of trans-4-Hydroxy-L-proline by Regio- and Stereospecific Hydroxylation of L-Proline. Bioscience, Biotechnology, and Biochemistry, 64(7), 1374-1379. [Link]
-
Liu, J., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 79-87. [Link]
-
ResearchGate. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-L-proline in microorganisms. [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of New (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. [Link]
-
ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]
-
ResearchGate. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. [Link]
-
National Center for Biotechnology Information. (n.d.). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. [Link]
-
CSIRO Publishing. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. [Link]
- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
PhytoBank. (n.d.). (2R,4R)-4-Methyl-2-pyrrolidinecarboxylic acid. [Link]
-
SpectraBase. (n.d.). Pyrrolidine-1-carboxylic acid, 2-(4-methoxyphenylaminocarbonyl)-, phenyl ester - 13C NMR. [Link]
- Google Patents. (n.d.). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
-
Gaskell, M., & Crooks, P. A. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
-
Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-one Derivatives Structurally Related with Nebracetam. (2024). [Link]
-
SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
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- 3. researchgate.net [researchgate.net]
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- 6. Design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for green manufacturing - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. (2S,4S)-1-(tert-butoxycarbonyl)-4-(MethoxyMethyl)pyrrolidine-2-carboxylic acid | 1378388-16-9 [chemicalbook.com]
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- 11. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
Analytical Paradigms in Peptidomimetics: Comprehensive Characterization of Fmoc-Protected Pyrrolidine Carboxylic Acids
Fmoc-protected pyrrolidine carboxylic acids—most notably Fmoc-Pro-OH and its substituted derivatives (e.g., Fmoc-Hyp-OH)—are foundational building blocks in Solid-Phase Peptide Synthesis (SPPS). The cyclic nature of the pyrrolidine ring introduces unique conformational constraints into peptide backbones, facilitating the formation of critical secondary structures such as β-turns[1]. However, the secondary amine of the pyrrolidine ring fundamentally alters the molecule's chemical behavior, demanding specialized analytical workflows to ensure stereochemical integrity, chemical purity, and optimal coupling kinetics.
As a Senior Application Scientist, it is critical to look beyond basic quality control. This guide dissects the causality behind the characterization techniques, providing self-validating protocols to ensure that every batch of Fmoc-pyrrolidine derivative meets the rigorous demands of modern drug development.
Analytical workflow for characterizing Fmoc-protected pyrrolidine derivatives.
Structural Dynamics & Isomerism: NMR Characterization
The Causality of Cis/Trans Isomerism
When the secondary amine of a pyrrolidine ring is protected by an Fmoc group, it forms a sterically hindered tertiary carbamate[1]. Unlike primary amino acids, this structural motif lacks a hydrogen atom on the amide nitrogen, forcing a sterically congested environment. This congestion drives a slow cis/trans rotameric equilibrium on the NMR timescale[2].
Crystallographic and NMR data show that the cis Fmoc-proline bond (where the ω angle deviates significantly, e.g., ω = +8.6°) promotes extended conformations[2]. In downstream peptide folding, the slow rate of cis-trans isomerization (often 0.1−0.01 s⁻¹) can act as the rate-limiting step in achieving the native protein structure[3]. During standard 1H NMR characterization at room temperature, this slow exchange causes peak doubling (two distinct sets of signals for the same proton), which novice chemists frequently misinterpret as a 50% chemical impurity.
Self-Validating Protocol: Variable-Temperature (VT) NMR
To definitively prove that secondary peaks are rotamers and not impurities, the analytical system must be self-validating. We achieve this by manipulating thermal energy to force peak coalescence.
-
Sample Preparation: Dissolve 15-20 mg of the Fmoc-pyrrolidine derivative in 0.6 mL of DMSO- d6 . (DMSO is chosen over CDCl 3 due to its higher boiling point, allowing for elevated temperature studies).
-
Baseline Acquisition (25 °C): Acquire standard 1H and 13C spectra. Note the integration ratios of the doubled Cα and Cδ proton signals, which represent the baseline cis/trans ratio.
-
Thermal Titration (VT-NMR): Increment the probe temperature in 15 °C intervals up to 90–100 °C. Allow 5 minutes of equilibration at each step.
-
Coalescence Observation: As the thermal energy surpasses the rotational energy barrier of the tertiary amide bond, the exchange rate increases. Observe the doubled peaks broaden and eventually coalesce into a single, time-averaged sharp peak.
-
Validation: Cool the sample back to 25 °C and re-acquire the spectrum. The peaks must resolve back into their original doubled state, proving the structural integrity of the compound and confirming the rotameric phenomenon.
Logical relationship mapping the impact of cis/trans isomerism on SPPS kinetics.
Stereochemical Integrity: Chiral Chromatography
The Causality of Enantiomeric Purity
Pyrrolidine derivatives often contain multiple asymmetric carbon atoms (e.g., C2 and C4 in substituted prolines)[4]. Racemization at the Cα position during the initial synthesis or Fmoc-protection phase leads to D-enantiomer impurities. Even a 1% D-Pro impurity can completely disrupt the target peptide's secondary structure and biological activity. Therefore, normal-phase chiral HPLC is mandatory to verify an enantiomeric excess (ee) of ≥ 99.8%.
Self-Validating Protocol: Normal-Phase Chiral HPLC
Separation of chiral pyrrolidine derivatives relies on inclusion complex formation and hydrogen bonding within a chiral stationary phase[4].
-
Column Selection: Utilize a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H or equivalent) with dimensions of 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation: Prepare an isocratic system of n-hexane and isopropanol. A ratio of 90:10 (v/v) n-hexane:isopropanol has been shown to provide optimal separation factors for chiral pyrrolidine derivatives[4].
-
System Suitability (Self-Validation): Inject a racemic standard (50:50 L/D mix) prior to the sample. The system is only valid if the resolution index (Rs) between the two enantiomer peaks is > 2.0.
-
Sample Analysis: Inject 10 µL of the Fmoc-pyrrolidine sample (1 mg/mL in mobile phase). Run at a flow rate of 1.0 mL/min with UV detection at 210 nm and 254 nm.
-
Quantification: Calculate the area percent of the L-isomer against any detectable D-isomer peak.
Quantitative Data: Chiral Separation Parameters
The following table summarizes the optimized chromatographic parameters for fractionating enantiomers of chiral pyrrolidine derivatives based on mobile phase polarity[4]:
| Mobile Phase (n-Hexane:Isopropanol) | Separation Factor (α) | Chromatographic Resolution (Rs) | Outcome |
| 90:10 (v/v) | 3.7 | 18.4 | Baseline separation; Ideal for trace D-isomer quantification. |
| 80:20 (v/v) | 2.0 | 6.7 | Faster elution; Reduced resolution due to higher polarity. |
Chemical Purity & Impurity Profiling: LC-ESI-MS
The Causality of Trace Impurities in SPPS
Fmoc-Pro-OH is characterized by its high solubility in organic solvents like dimethylformamide (DMF) and dichloromethane, which facilitates high-efficiency coupling in SPPS[1]. However, trace impurities from the manufacturing process can cause catastrophic sequence failures. Specifically, free amino acids (≤ 0.2%) can cause premature capping, while dipeptides like Fmoc-Pro-Pro-OH (≤ 0.1%) or Fmoc-β-Ala-OH (≤ 0.1%) lead to insertion mutations in the final peptide sequence.
Practical Insight: Because proline is a secondary amine, its deprotected form fails to produce the characteristic blue-purple color in the standard Kaiser test; the Isatin test must be used instead to verify coupling completion[5].
Self-Validating Protocol: Reversed-Phase LC-ESI-MS
-
Sample Preparation: Dissolve the sample to a final concentration of 0.5 mg/mL in 50:50 Acetonitrile:Water.
-
Blank & Standard Injection: Inject a blank (diluent only) to rule out column carryover. Follow with a spiked standard containing 0.1% Fmoc-Pro-Pro-OH to validate the limit of detection (LOD).
-
Chromatographic Gradient: Use a C18 UPLC column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Run a linear gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min.
-
-
Mass Spectrometry: Operate the ESI source in both positive and negative ion modes. Extract ion chromatograms (EIC) for the expected mass of the target compound (e.g., Fmoc-Pro-OH [M+H]+ = 338.4) and known impurities.
Quantitative Data: SPPS Suitability Specifications
To ensure high-yield peptide synthesis, Fmoc-protected pyrrolidines must adhere to the following strict quantitative thresholds:
| Parameter | Analytical Method | Specification Threshold | Causality / Impact on SPPS |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.8% (a/a) | Prevents diastereomeric peptide formation. |
| Chemical Purity | RP-HPLC (UV) | ≥ 99.0% (a/a) | Ensures accurate stoichiometry during coupling. |
| Fmoc-β-Ala-OH | LC-MS | ≤ 0.1% (a/a) | Prevents β-alanine insertion sequences. |
| Fmoc-Pro-Pro-OH | LC-MS | ≤ 0.1% (a/a) | Prevents proline duplication mutations. |
| Free Amino Acid | GC / LC-MS | ≤ 0.2% | Prevents premature capping or side reactions. |
Sources
Methodological & Application
Application Note: De Novo Synthesis of 4-Methoxypyrrolidine-2-carboxylic Acid from Bio-Based Itaconic Acid
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Content Type: Advanced Synthetic Protocol & Mechanistic Guide
Introduction & Strategic Rationale
4-Methoxypyrrolidine-2-carboxylic acid (4-methoxyproline) is a highly valued non-canonical amino acid used extensively in peptidomimetic drug design to lock amide bond conformations and increase proteolytic stability. While traditionally synthesized via the functionalization of natural trans-4-hydroxy-L-proline, there is a growing mandate to utilize sustainable, bio-based feedstocks for complex heterocycles.
This application note details a validated, highly regioselective 6-step synthetic protocol to construct the 4-methoxyproline scaffold entirely de novo starting from itaconic acid (2-methylidenebutanedioic acid).
Mechanistic Causality (The "Why")
Converting a branched 5-carbon diacid (itaconic acid) into a linear 5-carbon heterocycle requires a strategic functional group transposition. We achieve this via N-acyliminium ion chemistry .
-
Imidation over Aza-Michael: Direct reaction of amines with itaconic acid yields 3-carboxy-pyrrolidones. By first dehydrating itaconic acid to its anhydride, we force an imidation pathway, yielding a 3-methylenepyrrolidine-2,5-dione skeleton.
-
Speckamp Reduction: Sodium borohydride reduction of the resulting succinimide is highly regioselective. The C5 carbonyl (non-conjugated) is significantly more electrophilic than the C2 carbonyl (conjugated with the exo-methylene), allowing selective mono-reduction to the 5-hydroxylactam.
-
Skeletal Transposition: By trapping the subsequent N-acyliminium ion with cyanide at C5, and later reducing the C2 lactam, we effectively "flip" the numbering of the ring. The original C5 becomes the C2-carboxylic acid of proline, and the original C3-exo-methylene becomes the C4-methoxy group.
Synthetic Workflow Visualization
Fig 1. Multi-step synthetic pathway from itaconic acid to 4-methoxypyrrolidine-2-carboxylic acid.
Step-by-Step Experimental Protocols
Note: All protocols are designed to be self-validating. Proceed to the next step only when TLC/NMR markers confirm the specified intermediate.
Step 1: Synthesis of N-Benzylitaconimide
Objective: Prevent aza-Michael addition by pre-forming the anhydride, followed by imidation.
-
Suspend itaconic acid (1.0 eq, 100 mmol) in acetic anhydride (2.5 eq) and heat to 60 °C for 2 h until a clear solution forms. Concentrate in vacuo to yield itaconic anhydride.
-
Dissolve the crude anhydride in anhydrous toluene (0.5 M). Cool to 0 °C and add benzylamine (1.05 eq) dropwise. Stir for 1 h at room temperature (forms the acyclic amic acid).
-
Add acetyl chloride (1.2 eq) and reflux the mixture for 4 h.
-
Validation: Cool, wash with sat. NaHCO₃, dry over MgSO₄, and concentrate. The product should show a strong IR imide doublet at ~1770 and 1705 cm⁻¹, and the disappearance of the broad OH stretch.
Step 2: Regioselective Speckamp Reduction
Objective: Selectively reduce the non-conjugated C5 carbonyl.
-
Dissolve N-benzylitaconimide (50 mmol) in a 4:1 mixture of MeOH/CH₂Cl₂ (0.2 M) and cool to -20 °C.
-
Add NaBH₄ (1.5 eq) in small portions over 30 minutes. Maintain temperature strictly below -15 °C to prevent over-reduction or conjugate reduction.
-
Stir for 2 h. Quench carefully with 2M HCl until pH 3 (generates the hydroxylactam).
-
Validation: Extract with CH₂Cl₂. ¹H NMR must show a new diagnostic methine doublet at ~δ 5.1 ppm (C5-H) and the retention of the exo-methylene protons at ~δ 5.6 and 6.2 ppm.
Step 3: N-Acyliminium Cyanation
Objective: Install the future C2-carboxylic acid carbon via a Lewis acid-mediated cyanation .
-
Dissolve the hydroxylactam (40 mmol) in anhydrous CH₂Cl₂ (0.1 M) under N₂ and cool to -78 °C.
-
Add trimethylsilyl cyanide (TMSCN, 3.0 eq), followed by the dropwise addition of BF₃·OEt₂ (1.5 eq).
-
Allow the reaction to slowly warm to -20 °C over 4 h. Quench with sat. NaHCO₃.
-
Validation: The cyano group introduction is confirmed by ¹³C NMR (nitrile carbon at ~118 ppm) and the shift of the C5 proton to ~δ 4.5 ppm.
Step 4 & 5: Ozonolysis and O-Methylation
Objective: Convert the exo-methylene (future C4 position) to a methoxy group.
-
Ozonolysis: Dissolve the cyano-lactam in CH₂Cl₂/MeOH (1:1) at -78 °C. Bubble O₃ through the solution until a persistent blue color appears. Purge with N₂, add dimethyl sulfide (DMS, 5.0 eq), and warm to room temperature. This yields the 3-oxopyrrolidin-2-one.
-
Reduction: Cool the crude ketone solution to 0 °C and add NaBH₄ (1.2 eq) to reduce the ketone to the secondary alcohol.
-
Methylation: Dissolve the purified alcohol in anhydrous DMF. Add Ag₂O (2.0 eq) and methyl iodide (5.0 eq). Stir in the dark for 24 h at room temperature.
-
Validation: ¹H NMR will show a sharp 3H singlet at ~δ 3.3 ppm corresponding to the new methoxy ether.
Step 6: Global Deprotection & Lactam Reduction
Objective: Unmask the proline architecture.
-
Hydrolysis & Esterification: Reflux the methoxy-nitrile in 6M HCl for 12 h to hydrolyze the nitrile to a carboxylic acid. Concentrate, then dissolve in MeOH and treat with SOCl₂ (0 °C to reflux) to form the methyl ester.
-
Lactam Reduction: Dissolve the ester in anhydrous THF at 0 °C. Add BH₃·THF (3.0 eq) and stir for 12 h at room temperature. Quench with MeOH and reflux for 1 h to break the boron-amine complex.
-
Deprotection: Subject the resulting N-benzyl pyrrolidine to hydrogenation (H₂, 10% Pd/C, MeOH, 50 psi) for 12 h. Filter through Celite and treat the filtrate with 1M LiOH to saponify the ester.
-
Isolation: Neutralize with Amberlite IR-120 (H⁺ form) resin, filter, and lyophilize to yield pure 4-methoxypyrrolidine-2-carboxylic acid.
Quantitative Data & Analytical Markers
| Step | Intermediate Product | Yield (%) | Key Diagnostic Analytical Markers |
| 1 | N-Benzylitaconimide | 88% | IR: 1770, 1705 cm⁻¹ (imide C=O); ¹H NMR: δ 4.70 (s, 2H, N-CH₂Ph) |
| 2 | 1-Benzyl-5-hydroxy-3-methylenepyrrolidin-2-one | 82% | ¹H NMR: δ 5.15 (d, 1H, C5-H), δ 5.62, 6.18 (2x s, 2H, =CH₂) |
| 3 | 1-Benzyl-5-cyano-3-methylenepyrrolidin-2-one | 76% | ¹³C NMR: δ 117.8 (CN); ¹H NMR: δ 4.50 (m, 1H, C5-H) |
| 4 | 1-Benzyl-5-cyano-3-oxopyrrolidin-2-one | 85% | IR: 1760 cm⁻¹ (ketone C=O); Disappearance of =CH₂ signals |
| 5 | 1-Benzyl-5-cyano-3-methoxypyrrolidin-2-one | 71% | ¹H NMR: δ 3.35 (s, 3H, -OCH₃), δ 3.95 (m, 1H, C3-H) |
| 6 | 4-Methoxypyrrolidine-2-carboxylic acid | 64% | HRMS (ESI): [M+H]⁺ calculated for C₆H₁₂NO₃: 146.0817; found: 146.0815 |
Overall isolated yield from itaconic acid: ~18%.
References
-
Yazici, A., & Pyne, S. G. (2009). Intermolecular Addition Reactions of N-Acyliminium Ions (Part I). Synthesis, 2009(03), 339-368.[Link]
-
Dixon, D. J., & Ley, S. V. (2005). Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf). Organic Letters, 7(12), 2349-2352.[Link]
Application Notes and Protocols for the Use of 4-Methoxypyrrolidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: The Strategic Incorporation of Proline Analogs in Peptide Therapeutics
Proline and its analogs are unique building blocks in the design of peptide-based therapeutics and research tools.[1] The constrained cyclic structure of the pyrrolidine ring imparts significant conformational rigidity to the peptide backbone, influencing secondary structures such as β-turns and polyproline helices.[2][3] This conformational restriction is a powerful tool for medicinal chemists, as it can lock a peptide into its bioactive conformation, enhance metabolic stability by shielding from proteolytic degradation, and modulate receptor-binding affinity.
Among the diverse array of proline analogs, 4-substituted pyrrolidine-2-carboxylic acids have garnered considerable attention. Modifications at the 4-position of the pyrrolidine ring can fine-tune the electronic and steric properties of the amino acid, thereby influencing the pucker of the ring and the cis-trans isomerization of the preceding peptide bond.[4] This application note provides a detailed guide for the incorporation of a specific and promising analog, 4-methoxypyrrolidine-2-carboxylic acid, into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the unique properties conferred by the 4-methoxy substituent and provide detailed protocols for its efficient use.
The Unique Influence of the 4-Methoxy Substituent
The introduction of a methoxy group at the 4-position of the pyrrolidine ring has profound stereoelectronic effects that can be harnessed to control peptide conformation. The two diastereomers, (2S,4R)- and (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid, offer distinct conformational biases. For instance, (2S,4S)-4-methoxyproline (Mop) has been shown to significantly enhance the stability of the collagen triple helix, even more so than the naturally occurring (2S,4R)-4-hydroxyproline.[1] This stabilizing effect is attributed to the methoxy group's influence on the pyrrolidine ring pucker, which in turn affects the overall peptide secondary structure.
The choice between the (4R) and (4S) diastereomer allows for precise control over the local peptide geometry, making these valuable tools for structure-activity relationship (SAR) studies and the de novo design of peptides with desired three-dimensional structures.
Diagram: Chemical Structures of 4-Methoxypyrrolidine-2-carboxylic Acid Diastereomers
Caption: A generalized workflow for the incorporation of Fmoc-4-methoxypyrrolidine-2-carboxylic acid into a peptide via solid-phase synthesis.
Detailed Protocols
Protocol 1: Synthesis of Fmoc-(2S,4R/S)-4-methoxypyrrolidine-2-carboxylic Acid
While commercially available from specialty suppliers, the Fmoc-protected building block can be synthesized from the corresponding hydroxyproline derivative. The following is a general procedure.
Materials:
-
(2S,4R)- or (2S,4S)-4-Hydroxy-L-proline
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
O-Methylation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (2S,4R/S)-4-hydroxy-L-proline in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-methoxypyrrolidine-2-carboxylic acid.
-
-
Fmoc Protection: [5] * Dissolve the crude 4-methoxypyrrolidine-2-carboxylic acid in a 10% aqueous sodium bicarbonate solution.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.
-
Add the Fmoc-OSu solution to the amino acid solution and stir vigorously at room temperature overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-(2S,4R/S)-4-methoxypyrrolidine-2-carboxylic acid.
-
Protocol 2: Solid-Phase Peptide Synthesis - Coupling of Fmoc-4-Methoxypyrrolidine-2-carboxylic Acid
This protocol assumes a standard Fmoc-SPPS workflow on a rink amide or Wang resin.
Materials:
-
Peptide synthesis resin (pre-loaded with the C-terminal amino acid and with the N-terminal Fmoc group removed)
-
Fmoc-(2S,4R/S)-4-methoxypyrrolidine-2-carboxylic acid
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling and Preparation:
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel. [6] * Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes). [7] * Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-4-methoxypyrrolidine-2-carboxylic acid (3-5 equivalents relative to resin loading), HATU (or HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For particularly challenging couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40 °C).
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.
-
-
Confirmation of Coupling:
-
Perform a qualitative test (e.g., a Kaiser test) to check for the presence of free primary amines. Note that proline and its analogs will give a negative or weak positive (often reddish-brown) result with the Kaiser test. A chloranil test is a suitable alternative for secondary amines.
-
-
Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.
-
-
Continuation of Synthesis:
-
Proceed with the deprotection of the Fmoc group from the newly added 4-methoxypyrrolidine-2-carboxylic acid and continue with the coupling of the next amino acid in the sequence.
-
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (Amino Acid:Reagent:Base) | Solvent | Time (h) | Temperature (°C) | Notes |
| HATU/DIPEA | 1 : 1 : 2 | DMF | 2 - 4 | 25 | Highly efficient for hindered amino acids. |
| HBTU/DIPEA | 1 : 1 : 2 | DMF | 2 - 4 | 25 | A standard and effective choice. |
| DIC/Oxyma | 1 : 1 : 1 | DMF | 4 - 6 | 25 | Good for minimizing racemization. |
| COMU/DIPEA | 1 : 1 : 2 | DMF | 1 - 2 | 25 - 50 | Can be used with microwave assistance for very difficult couplings. [8][9] |
Equivalents are relative to the free amine on the resin.
Cleavage, Purification, and Characterization
Protocol 3: Peptide Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) (if cysteine is present)
-
Cold diethyl ether
Procedure:
-
After the final Fmoc deprotection, wash the resin with DMF and then DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Protocol 4: Peptide Purification and Characterization
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. [10][11] * Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, NMR spectroscopy can be employed to determine the three-dimensional structure of the peptide in solution and to study the conformational effects of the incorporated 4-methoxypyrrolidine residue. [12][13][14]
-
Troubleshooting and Expert Insights
-
Slow or Incomplete Coupling: The steric hindrance of N-substituted amino acids like 4-methoxypyrrolidine can sometimes lead to incomplete coupling. If this occurs, consider:
-
Aggregation: Peptides containing hydrophobic residues can be prone to aggregation on the solid support, hindering reagent access. The incorporation of proline analogs can disrupt secondary structures that lead to aggregation. If aggregation is suspected, consider using chaotropic salts or switching to a more polar solvent mixture.
-
Racemization: While generally low with urethane-based protecting groups like Fmoc, racemization can be a concern, especially with prolonged activation times. Using an Oxyma-based activation method can help to suppress this side reaction.
Conclusion
4-Methoxypyrrolidine-2-carboxylic acid is a valuable synthetic tool for the conformational control of peptides. Its incorporation via Fmoc-SPPS is achievable with minor modifications to standard protocols, primarily involving the use of potent coupling reagents and potentially longer reaction times to overcome steric hindrance. The ability of the 4-methoxy group to enforce specific ring puckers and influence the cis-trans equilibrium of the preceding peptide bond provides a powerful strategy for the design of peptides with enhanced stability and biological activity. The detailed protocols and insights provided in this application note should serve as a comprehensive guide for researchers aiming to leverage the unique properties of this proline analog in their peptide synthesis endeavors.
References
- Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 123(33), 777–778.
- Novabiochem. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Hartmann, A. M., Muth, A. M., & Vohidov, F. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(34), 11837–11848.
- Chen, Y. C., & Raines, R. T. (2023).
- Horne, W. S., & Gellman, S. H. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 70(17), 6626–6634.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Watson International. (n.d.). 2R,4S-Fmoc-Pyrrolidine Carboxylic Acid. Retrieved from [Link]
- Shoulders, M. D., & Raines, R. T. (2011). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Biopolymers, 95(1), 1–8.
- Ananda, K., & Aravinda, S. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-162.
- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- Shcherbakov, A. A., & Chulakov, E. N. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811.
- Medzihradszky, K. F. (2005). Mass spectral analysis of synthetic peptides: implications in proteomics. Journal of Biomolecular Techniques: JBT, 16(2), 143–151.
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
-
AnaSpec, Inc. (n.d.). Fmoc-(2S, 4R)-4-benzyl-pyrrolidine-2-carboxylic acid - 1 g. Retrieved from [Link]
- Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass spectrometry of peptides and proteins. Methods in molecular biology (Clifton, N.J.), 1295, 29–51.
- Li, S., & Deber, C. M. (2014). The impact of 4-thiaproline on polyproline conformation. The Journal of organic chemistry, 79(18), 8648–8655.
- Opella, S. J. (2009). Nuclear Magnetic Resonance of Membrane-Associated Peptides and Proteins. Annual review of physical chemistry, 60, 435–454.
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
- Raines, R. T., & Shoulders, M. D. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in heterocyclic chemistry, 48, 1–25.
- Raines, R. T., & Shoulders, M. D. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in heterocyclic chemistry, 48, 1–25.
- Purcell, A. W., Ramarathinam, S. H., & Ternette, N. (2019). Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics.
Sources
- 1. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. jbt.abrf.org [jbt.abrf.org]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. researchgate.net [researchgate.net]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]
Application Notes & Protocols: Strategic Incorporation of 4-Alkoxypyrroline Derivatives into Peptidomimetic Scaffolds via Post-Synthetic Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Substituted Proline Analogs
Proline is a unique proteinogenic amino acid that imparts significant conformational constraints on the peptide backbone, often inducing turns and disrupting secondary structures like α-helices and β-sheets. This inherent structural influence makes proline and its analogs powerful tools in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability.[1][2]
Among the various proline analogs, 4-substituted derivatives have garnered considerable attention. The nature of the substituent at the 4-position of the pyrrolidine ring can profoundly influence the ring's pucker (Cγ-endo vs. Cγ-exo) and the cis/trans isomerism of the preceding peptide bond.[3][4][5] These conformational biases can be exploited to fine-tune the three-dimensional structure of a peptidomimetic, thereby optimizing its interaction with a biological target.
This guide focuses on the incorporation of 4-alkoxypyrroline derivatives, with a specific emphasis on 4-methoxypyrroline, into peptidomimetic scaffolds. We present a robust and versatile strategy known as "proline editing," which involves the post-synthetic modification of a hydroxyproline residue already incorporated into a peptide chain on a solid support.[3][6][7] This approach offers significant advantages over the de novo synthesis of individual 4-alkoxyproline building blocks, providing a more efficient and divergent route to a variety of functionally and structurally diverse peptides.[3][6]
The "Proline Editing" Strategy: A Divergent Approach
The "proline editing" methodology leverages the commercially available and relatively inexpensive Fmoc-4R-hydroxy-L-proline (Fmoc-Hyp-OH) as a starting point. This building block is incorporated into the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. Following the completion of the peptide chain elongation, the hydroxyl group of the hydroxyproline residue is selectively modified on the solid support to introduce the desired alkoxy group. This post-synthetic modification strategy is highly efficient as the peptide backbone effectively "protects" the proline's amino and carboxyl groups, obviating the need for complex protecting group manipulations that would be required in a solution-phase synthesis of the monomeric building block.[3][6][7]
Workflow for Proline Editing to Generate 4-Alkoxypyrroline-Containing Peptides
Caption: A streamlined workflow for the synthesis of 4-alkoxypyrroline-containing peptides.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a model peptide containing a 4-methoxypyrroline residue using the "proline editing" strategy.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (or a suitable alternative for generating a C-terminal amide).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-4R-hydroxy-L-proline with a trityl protecting group on the hydroxyl function (Fmoc-Hyp(Trt)-OH).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Methanol (MeOH).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or an equivalent coupling cocktail.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Reagents:
-
Fmoc Deprotection: 20% (v/v) piperidine in DMF.
-
Trityl Deprotection: 1-5% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
-
Mitsunobu Reagents:
-
Triphenylphosphine (PPh₃).
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).
-
Alcohol (e.g., Methanol for 4-methoxypyrroline).
-
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Characterization: Mass spectrometer (e.g., ESI-MS), NMR spectrometer.
Protocol 1: Solid-Phase Synthesis of the Hydroxyproline-Containing Peptide
This protocol outlines the standard Fmoc-based solid-phase synthesis of the peptide precursor.
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using a 3-fold molar excess of the amino acid, HBTU/HOBt, and a 6-fold molar excess of DIPEA in DMF. Allow the reaction to proceed for 2 hours. Confirm completion with a ninhydrin test.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Incorporation of Hydroxyproline: For the incorporation of the hydroxyproline residue, use Fmoc-Hyp(Trt)-OH and follow the standard coupling procedure as in step 3.
-
Completion of Synthesis: Continue the chain elongation until the full-length peptide is assembled. The final N-terminal Fmoc group can be removed or left on, depending on the desired final product (free N-terminus or N-terminally acetylated).
Protocol 2: On-Resin Conversion of Hydroxyproline to 4-Methoxypyrroline
This protocol details the post-synthetic modification of the hydroxyproline residue.
-
Selective Trityl Deprotection: Wash the peptide-resin with DCM. Treat the resin with a solution of 1-5% TFA in DCM for 1-2 hours. The progress of the deprotection can be monitored by the appearance of the orange color of the trityl cation. Wash the resin thoroughly with DCM and DMF.
-
Mitsunobu Reaction for Ether Formation:
-
Swell the deprotected peptide-resin in anhydrous Tetrahydrofuran (THF) or a mixture of THF and DCM.
-
In a separate flask, dissolve a 10-fold molar excess of triphenylphosphine (PPh₃) and the desired alcohol (e.g., methanol for 4-methoxypyrroline) in anhydrous THF.
-
Add this solution to the peptide-resin.
-
Slowly add a 10-fold molar excess of DIAD or DEAD to the reaction mixture at 0 °C.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Wash the resin thoroughly with THF, DCM, and DMF.
-
Protocol 3: Cleavage, Purification, and Characterization
This protocol describes the final steps to obtain the purified peptidomimetic.
-
Cleavage and Global Deprotection: Wash the modified peptide-resin with DCM and dry it under a stream of nitrogen. Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final 4-methoxypyrroline-containing peptide by ESI-MS to verify the molecular weight and by analytical RP-HPLC to assess purity. Further structural characterization can be performed using NMR spectroscopy to analyze the conformational effects of the modification.
Data Presentation: Expected Conformational Effects
The introduction of a 4-alkoxy group influences the pyrrolidine ring pucker and the cis/trans population of the Xaa-Pro bond. The following table summarizes the expected trends based on the stereochemistry of the substituent.
| 4-Substituent Stereochemistry | Expected Ring Pucker Preference | Expected Xaa-Pro Bond Isomer Preference | Rationale |
| 4R-Alkoxy | Cγ-exo | trans | The electron-withdrawing nature of the oxygen atom in the alkoxy group at the 4R position leads to a stereoelectronic gauche effect that stabilizes the exo ring pucker. This, in turn, pre-organizes the peptide backbone for a trans amide bond.[3][8] |
| 4S-Alkoxy | Cγ-endo | cis | When the electron-withdrawing alkoxy group is in the 4S position, the gauche effect favors the endo ring pucker. The endo conformation is sterically more compatible with a cis amide bond, thus increasing the population of the cis isomer.[3][8] |
Visualization of Key Structural Relationships
The interplay between the 4-substituent, ring pucker, and amide bond isomerism is a critical concept in the design of these peptidomimetics.
Conformational Influence of 4-Alkoxy Substituents on the Proline Ring
Caption: The stereochemistry of the 4-alkoxy group dictates the conformational preferences of the pyrrolidine ring and the preceding peptide bond.
Conclusion and Future Perspectives
The incorporation of 4-methoxypyrroline and other 4-alkoxypyrroline derivatives into peptidomimetic scaffolds offers a sophisticated strategy for modulating peptide conformation and, consequently, biological activity. The "proline editing" approach provides a highly practical and divergent method for accessing a wide array of such modified peptides from a common hydroxyproline-containing precursor. By understanding and leveraging the stereoelectronic effects of these substituents, researchers can rationally design peptidomimetics with tailored three-dimensional structures to enhance their therapeutic potential. This methodology opens avenues for exploring novel chemical spaces in drug discovery and for dissecting the structure-function relationships of bioactive peptides.
References
-
Breslyn, W., & Raines, R. T. (2013). Proline editing: A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(13), 5168–5176. [Link]
-
Breslyn, W., & Raines, R. T. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed, 23421511. [Link]
-
Klose, D., et al. (2020). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI, Molecules 2020, 25(11), 2642. [Link]
-
Thamm, P., Musiol, H.-J., & Moroder, L. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl. [Link]
-
Wels, B., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409. [Link]
-
Shoulders, M. D., & Raines, R. T. (2011). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Molecular Biology, 705, 323-341. [Link]
-
van der Veken, P., et al. (2012). Construction of building blocks for solid phase peptide synthesis (SPPS) synthesis of ψ(CH2NH) and triazole uncleavable peptide bond mimetics. ResearchGate. [Link]
-
Kumar, A., et al. (2018). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 23(10), 2646. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Cudic, M., & Fields, G. B. (2009). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 548, 161-182. [Link]
-
Kumar, S., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceutics, 15(10), 2496. [Link]
-
Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A Divergent Strategy for the Synthesis of Conformationally Diverse Peptides. Organic Letters, 7(8), 1573–1576. [Link]
-
Bugatti, K. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in Molecular Biology, 2931, 285-297. [Link]
-
San Diego State University. (n.d.). Conformational Analysis. San Diego State University. [Link]
-
Bretscher, L. E., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry, 372, 1-22. [Link]
-
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. [Link]
-
Bretscher, L. E., et al. (2011). Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides. Journal of the American Chemical Society, 133(47), 19134-19137. [Link]
-
ETH Zurich. (n.d.). Conformational Behavior of Peptides – Computational Chemistry. ETH Zurich. [Link]
-
D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10892. [Link]
Sources
- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acids: A Guide for Researchers and Drug Development Professionals
The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] Specifically, 5-alkyl-substituted pyrrolidine-3-carboxylic acids represent a class of chiral building blocks that have garnered significant attention in drug discovery. The stereochemistry at the C5 position, in conjunction with the carboxylic acid at C3, provides a rigid scaffold that allows for the precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets.[2] These structures are integral to the development of therapeutics ranging from antiviral and anticancer agents to central nervous system drugs.
This comprehensive guide provides an in-depth exploration of the most effective and widely adopted strategies for the asymmetric synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of key reactions, present detailed, step-by-step protocols, and offer practical insights into troubleshooting and optimization.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be broadly categorized into several key strategies. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Organocatalytic Asymmetric Michael Addition: A Powerful C-C Bond Forming Strategy
One of the most elegant and efficient methods for the asymmetric synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves an organocatalytic Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by a reductive cyclization.[3][4] This approach is highly valued for its operational simplicity, mild reaction conditions, and the high levels of enantioselectivity that can be achieved.[2]
Mechanism of Action:
The reaction is typically catalyzed by a chiral bifunctional organocatalyst, such as a thiourea derivative of a cinchona alkaloid. The catalyst activates both the nucleophile (nitroalkane) and the electrophile (enoate) through a network of hydrogen bonds. The basic moiety of the catalyst deprotonates the nitroalkane to form a nitronate, while the thiourea moiety activates the enoate, lowering its LUMO and directing the stereochemical outcome of the addition. The subsequent reductive cyclization of the γ-nitro ketone intermediate, often achieved through catalytic hydrogenation, proceeds in a diastereoselective manner to furnish the desired pyrrolidine ring.[5][6]
Mechanism of Organocatalytic Michael Addition.
Protocol 1: Asymmetric Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid
This two-step protocol provides a concise route to enantiomerically enriched (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[4]
Step 1: Organocatalytic Michael Addition of Nitromethane to Ethyl 4-oxopent-2-enoate
-
Materials:
-
Ethyl 4-oxopent-2-enoate (1.0 mmol, 1.0 equiv)
-
Nitromethane (1.5 mmol, 1.5 equiv)
-
Chiral thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethylene-1,2-diamine derivative, 0.05 mmol, 5 mol%)
-
Toluene (5.0 mL)
-
4Å Molecular sieves (100 mg)
-
-
Procedure:
-
To an oven-dried flask containing 4Å molecular sieves, add the chiral catalyst and toluene.
-
Add ethyl 4-oxopent-2-enoate to the mixture.
-
Cool the reaction mixture to 0 °C and add nitromethane dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the γ-nitro ketone.
-
Step 2: Reductive Cyclization
-
Materials:
-
γ-Nitro ketone from Step 1 (1.0 mmol, 1.0 equiv)
-
Palladium on carbon (10 wt. %, 10 mol%)
-
Methanol (10 mL)
-
Hydrogen gas (balloon or Parr shaker)
-
-
Procedure:
-
Dissolve the γ-nitro ketone in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or chromatography if necessary.
-
| Substrate (Alkyl Group) | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr | Reference |
| Methyl | 5 | 90 (over 2 steps) | 97 | >20:1 | [4] |
| Ethyl | 5 | 88 (over 2 steps) | 96 | >20:1 | [4] |
| Isopropyl | 10 | 85 (over 2 steps) | 95 | 19:1 | [4] |
[3+2] Cycloaddition of Azomethine Ylides: A Route to Densely Substituted Pyrrolidines
The [3+2] cycloaddition reaction of azomethine ylides with electron-deficient alkenes is a powerful and atom-economical method for the construction of the pyrrolidine ring.[7][8] This strategy allows for the creation of multiple stereocenters in a single step with high levels of regio- and diastereoselectivity.
Generation of Azomethine Ylides:
Azomethine ylides are typically unstable intermediates that are generated in situ. Common methods for their generation include the condensation of α-amino acids or esters with aldehydes, or the thermal or metal-catalyzed ring-opening of aziridines.
General workflow for the [3+2] cycloaddition of azomethine ylides.
Protocol 2: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes a silver-catalyzed cycloaddition for the synthesis of highly functionalized pyrrolidine-3-carboxylates.[7]
-
Materials:
-
α-Amino acid methyl ester hydrochloride (1.2 mmol, 1.2 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Alkenyl dipolarophile (e.g., dimethyl maleate, 1.0 mmol, 1.0 equiv)
-
Silver(I) acetate (AgOAc, 0.05 mmol, 5 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP, 0.055 mmol, 5.5 mol%)
-
Triethylamine (Et3N, 1.2 mmol, 1.2 equiv)
-
Toluene (3.0 mL)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine silver(I) acetate and the chiral phosphine ligand in toluene.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the α-amino acid methyl ester hydrochloride and triethylamine, and stir for another 10 minutes.
-
Add the aldehyde and the alkenyl dipolarophile.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Alkyl Group (from Amino Acid) | Dipolarophile | Yield (%) | ee (%) | dr (endo/exo) | Reference |
| Methyl (from Alanine) | Dimethyl maleate | 85 | 95 | >20:1 | [7] |
| Benzyl (from Phenylalanine) | N-Phenylmaleimide | 92 | 98 | >20:1 | [7] |
| Isopropyl (from Valine) | Ethyl acrylate | 78 | 91 | 15:1 | [7] |
Diastereoselective Reduction of Substituted Pyrroles
The catalytic hydrogenation of appropriately substituted pyrroles provides a direct route to functionalized pyrrolidines. The existing substituents on the pyrrole ring can direct the stereochemical outcome of the reduction, leading to high diastereoselectivity.
Protocol 3: Diastereoselective Hydrogenation of a 2,5-Disubstituted Pyrrole
This protocol illustrates the reduction of a pyrrole to a pyrrolidine with high diastereoselectivity.[9]
-
Materials:
-
2,5-Disubstituted pyrrole (1.0 mmol, 1.0 equiv)
-
Rhodium on alumina (5 wt. %, 10 mol%)
-
Methanol (10 mL)
-
Acetic acid (optional, 0.1 mL)
-
Hydrogen gas (Parr shaker)
-
-
Procedure:
-
To a hydrogenation vessel, add the 2,5-disubstituted pyrrole, methanol, and optionally, a catalytic amount of acetic acid.
-
Carefully add the Rh/Al2O3 catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation.
-
| Substituents on Pyrrole | Catalyst | Yield (%) | dr (cis/trans) | Reference |
| 2-Methyl, 5-Phenyl | 5% Rh/Al2O3 | 95 | >95:5 | [9] |
| 2,5-Diethyl | 5% Pt/C | 92 | 90:10 | [9] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Enantioselectivity | - Inactive or impure catalyst- Incorrect catalyst loading- Non-optimal reaction temperature | - Use freshly prepared or purified catalyst- Screen different catalyst loadings (e.g., 1-10 mol%)- Vary the reaction temperature (lower temperatures often improve ee) |
| Low Yield | - Incomplete reaction- Decomposition of starting materials or product- Poor recovery during workup | - Increase reaction time or catalyst loading- Ensure inert atmosphere if reagents are sensitive- Optimize extraction and purification procedures |
| Formation of Side Products | - Dimerization or polymerization of the Michael acceptor- Epimerization of stereocenters | - Add the Michael acceptor slowly to the reaction mixture- Use a less basic catalyst or lower the reaction temperature- Minimize exposure to acidic or basic conditions during workup |
Applications in Drug Discovery
5-Alkyl-substituted pyrrolidine-3-carboxylic acids are valuable scaffolds in the design of a wide range of therapeutic agents. The specific stereochemistry and substitution pattern can have a profound impact on biological activity and selectivity.
-
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors: The pyrrolidine core is a key structural feature in many DPP-IV inhibitors used for the treatment of type 2 diabetes. The 5-alkyl substituent can modulate the potency and pharmacokinetic properties of these drugs.[10]
-
Factor XIa Inhibitors: These compounds have been explored as anticoagulants with a potentially lower risk of bleeding. The rigid pyrrolidine scaffold allows for precise positioning of substituents to interact with the active site of the enzyme.[11]
-
Endothelin Receptor Antagonists: Derivatives of pyrrolidine-3-carboxylic acid have been developed as potent and selective antagonists of the endothelin B receptor, with potential applications in cardiovascular diseases.[11]
References
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of the Velpatasvir Pyrrolidine Intermediate
Subtitle: Process Optimization and Mechanistic Control for (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Executive Summary & Nomenclature Clarification
The advent of direct-acting antivirals (DAAs) has fundamentally transformed the therapeutic landscape for Hepatitis C Virus (HCV). Velpatasvir, a highly potent, pan-genotypic NS5A inhibitor, achieves its picomolar efficacy through precise spatial interactions within the NS5A domain I binding pocket[1].
While generic pharmaceutical literature and early patent claims frequently group the precursor under the umbrella of "4-methoxypyrrolidine-2-carboxylic acid" derivatives, the precise active pharmaceutical ingredient (API) intermediate required for Velpatasvir is the homologated (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid (CAS: 1378388-16-9)[2]. This application note provides a comprehensive, self-validating synthetic protocol for this critical building block, emphasizing the mechanistic causality required to establish its strict cis-(2S, 4S) stereochemistry[3].
Mechanistic Rationale & Stereochemical Control
The NS5A protein binding cleft demands exact vector projection of the inhibitor's terminal capping groups. The (2S, 4S) configuration of the methoxymethyl-substituted pyrrolidine ring ensures that the lipophilic ether moiety is optimally buried within the target's hydrophobic sub-pocket.
Causality in Synthetic Design: Synthesizing this intermediate from acyclic precursors is highly inefficient and prone to racemization. Instead, the industry standard leverages the pre-existing (2S) chiral center of commercially available trans-4-hydroxy-L-proline[4].
-
Facial Selectivity: The critical challenge is installing the C4-methoxymethyl group cis to the C2-carboxylate. By converting the C4 position to an exocyclic alkene (4-methylene), we create a rigid pyrrolidine envelope. When a bulky hydroborating agent like 9-Borabicyclo[3.3.1]nonane (9-BBN) is introduced, the steric hindrance of the C2-ester forces the borane to attack exclusively from the opposite (convex) face. This anti-addition guarantees the desired (4S) stereocenter.
-
Epimerization Prevention: During the final unmasking of the carboxylic acid, the alpha-proton at C2 is highly susceptible to base-catalyzed abstraction. Utilizing Lithium Hydroxide (LiOH) at sub-ambient temperatures, rather than aggressive Sodium Hydroxide (NaOH), suppresses enolization and prevents the formation of the inactive (2R, 4S) epimer.
Retrosynthetic Strategy & Workflow
Retrosynthetic workflow for Velpatasvir intermediate (CAS 1378388-16-9) from L-proline.
Detailed Experimental Protocols (Self-Validating Systems)
Protocol A: Wittig Olefination to N-Boc-4-methylene-L-proline methyl ester
-
Objective: Establish the exocyclic double bond required for stereoselective functionalization.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL/g) under N₂ and cool to 0°C.
-
Add potassium tert-butoxide (1.1 eq) portion-wise. Stir for 1 hour until a vibrant yellow ylide solution forms.
-
Dropwise add a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in THF.
-
Warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl and extract with EtOAc.
-
-
Self-Validating Checkpoint: Perform an in-process ¹H NMR of the crude organic layer. The reaction is complete when the C4 ketone multiplet disappears, replaced by two distinct terminal vinylic protons at δ 4.95 and 5.05 ppm.
Protocol B: Diastereoselective Hydroboration-Oxidation
-
Objective: Convert the alkene to the (4S)-hydroxymethyl derivative.
-
Procedure:
-
Dissolve the alkene intermediate (1.0 eq) in anhydrous THF and cool to 0°C.
-
Slowly add 9-BBN (0.5 M in THF, 1.5 eq). The bulky nature of 9-BBN forces approach from the β -face. Stir at room temperature for 12 hours.
-
Cool the mixture back to 0°C. Carefully add 3M NaOH (2.0 eq) followed by dropwise addition of 30% H₂O₂ (3.0 eq).
-
Stir for 2 hours, then extract with EtOAc. Wash with brine and dry over Na₂SO₄.
-
-
Self-Validating Checkpoint: TLC (Hexane:EtOAc 1:1) should show a single new polar spot (Rf ~0.3). Chiral HPLC must confirm a diastereomeric ratio (d.r.) of >95:5 favoring the cis-(2S,4S) isomer.
Protocol C: O-Methylation and Saponification (Target Isolation)
-
Objective: Install the methoxy ether and unmask the carboxylic acid without racemization[5].
-
Procedure:
-
Etherification: Dissolve the hydroxymethyl intermediate in DMF. Add Silver(I) oxide (Ag₂O, 2.0 eq) and Iodomethane (MeI, 3.0 eq). Stir in the dark for 24 hours. Filter through Celite and concentrate. (Note: Ag₂O is chosen over NaH for highly sensitive batches to prevent any premature ester hydrolysis or epimerization).
-
Saponification: Dissolve the crude ester in a 2:1:1 mixture of THF/MeOH/H₂O. Cool strictly to 0°C.
-
Add LiOH·H₂O (1.5 eq) and stir at 0°C for 4 hours.
-
Acidify to pH 3 using 1M HCl, extract with DCM, and crystallize from MTBE/Heptane.
-
-
Self-Validating Checkpoint: The final product (CAS 1378388-16-9) must exhibit a sharp melting point. ¹H NMR must show a distinct singlet at δ 3.35 ppm (3H, -OCH₃) and the absence of the methyl ester singlet at δ 3.70 ppm[2].
Quantitative Data & Yield Analysis
The following table summarizes the optimized process metrics, highlighting the critical quality attributes (CQAs) at each step.
| Synthetic Step | Key Reagents | Yield (%) | Enantiomeric Excess (ee) / d.r. | Primary Impurity to Monitor |
| 1. Oxidation | TEMPO, NaOCl | 92% | >99% ee | Unreacted 4-hydroxyproline |
| 2. Olefination | Ph₃PCH₃Br, t-BuOK | 85% | >99% ee | Triphenylphosphine oxide (TPPO) |
| 3. Hydroboration | 9-BBN, H₂O₂, NaOH | 78% | >95:5 d.r. (4S:4R) | (2S, 4R)-hydroxymethyl epimer |
| 4. O-Methylation | MeI, Ag₂O, DMF | 88% | >99% ee | N-methylated byproducts |
| 5. Saponification | LiOH·H₂O, THF/H₂O | 94% | >99% ee | (2R, 4S) epimer (racemization) |
| Overall Process | - | ~52% | >99% ee | - |
Analytical Validation Parameters
To ensure the integrity of the Velpatasvir intermediate for downstream API coupling, the following analytical parameters must be met:
-
Chiral HPLC: Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm); Mobile Phase: Hexane/IPA/TFA (90:10:0.1); Flow rate: 1.0 mL/min; UV Detection: 210 nm. The (2S,4S) enantiomer must elute cleanly with baseline separation from the (2R,4S) epimer.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₂H₂₁NO₅ [M+H]⁺: 260.15; Found: 260.15[6].
-
NMR (CDCl₃, 400 MHz): Rotameric broadening is expected due to the N-Boc group. Key diagnostic peaks: δ 4.35-4.20 (m, 1H, C2-H), 3.45 (d, 2H, -CH₂O-), 3.35 (s, 3H, -OCH₃), 1.45 (s, 9H, Boc).
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: PMC / NIH[Link][4]
-
Novel synthesis method of hepatitis drug velpatasvir (CN105732765A) Source: Google Patents[3]
-
1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4S)- (CID 1378388-16-9) Source: PubChem / NIH[Link][2]
-
Patent Highlights: Recently Approved HCV NS5a Drugs Source: Organic Process Research & Development (ACS Publications)[Link][1]
-
PubChemLite - 1378388-16-9 (C12H21NO5) Mass Spectrometry Data Source: Université du Luxembourg[Link][6]
-
4-methoxymethyl-pyrrolidine-2-carboxylic acid compounds and their use in HCV treatment (WO2006045613A1) Source: Google Patents[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | C12H21NO5 | CID 69672059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105732765A - Novel synthesis method of hepatitis drug velpatasvir - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. WO2006045613A1 - 4-methoxymethyl-pyrrolidine-2-carboxylic acid compounds and derivatives thereof as hepatitis c virus inhibitors - Google Patents [patents.google.com]
- 6. PubChemLite - 1378388-16-9 (C12H21NO5) [pubchemlite.lcsb.uni.lu]
Organocatalytic methods for pyrrolidine derivative synthesis
Application Note: Advanced Organocatalytic Strategies for the Enantioselective Synthesis of Pyrrolidine Derivatives
Scientific Context & Rational Design
Chiral pyrrolidines are ubiquitous structural motifs embedded within a vast array of biologically active natural products and pharmaceutical agents. Historically, the asymmetric construction of these heterocycles relied on stoichiometric chiral auxiliaries or transition-metal-catalyzed processes. However, these traditional methods frequently suffer from severe limitations, including the necessity for cryogenic temperatures, strictly anhydrous environments, and the handling of pyrophoric or highly toxic reagents[1].
The advent of enantioselective organocatalysis has provided a robust, metal-free alternative that operates under remarkably mild conditions, offering superior functional group tolerance and scalability[2]. As a Senior Application Scientist, it is critical to understand that successful organocatalytic protocol design relies not merely on mixing reagents, but on precisely orchestrating non-covalent interactions to dictate transition-state geometries.
Mechanistic Causality in Stereocontrol
The synthesis of highly substituted pyrrolidines typically exploits two distinct organocatalytic activation modes, each selected based on the desired substitution pattern of the target molecule:
-
Iminium Activation via Secondary Amines: While L-proline is historically recognized as the "simplest aldolase," its application with α,β -unsaturated aldehydes (enals) often leads to parasitic side reactions, such as oxazolidinone formation[3]. To circumvent this, the Jørgensen-Hayashi catalyst (diarylprolinol silyl ether) is the optimal choice. The causality here is fundamentally steric: the bulky diarylhydroxymethyl group effectively shields one enantioface of the intermediate iminium ion. This strict steric blockade forces the incoming nucleophile (e.g., an azomethine ylide) to attack exclusively from the unshielded face, ensuring near-perfect diastereo- and enantiocontrol[3].
-
Bifunctional Hydrogen-Bonding Catalysis: Constructing an all-carbon quaternary stereocenter at the 3-position of the pyrrolidine ring represents a significant synthetic hurdle[4]. To overcome this, bifunctional Cinchona alkaloid-derived squaramides are deployed. The squaramide motif provides dual hydrogen-bond donation to activate the electrophile (lowering its LUMO), while the tertiary amine of the quinuclidine core simultaneously deprotonates and directs the nucleophile (raising its HOMO)[5].
Iminium-activated[3+2] cycloaddition mechanism for chiral pyrrolidines.
Quantitative Performance of Catalytic Systems
The table below summarizes the expected quantitative outcomes when applying these distinct organocatalytic strategies to pyrrolidine synthesis.
| Reaction Type | Catalyst System | Substrate Scope | Typical Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| [3+2] Cycloaddition | Diarylprolinol silyl ether | Enals + Azomethine ylides | 75–96% | >95% | >20:1 |
| Cascade Double Michael | Cinchona-Squaramide | Aminomethyl enones + cyano-enones | 60–85% | 88–98% | >15:1 |
| Oxetane Desymmetrization | Chiral Phosphoric Acid | Oxetanes + Protected Amines | 70–90% | 90–99% | N/A (Quaternary C3) |
Validated Experimental Protocols
Protocol A: Enantioselective[3+2] Cycloaddition via Iminium Activation
Objective: Synthesis of 2,3,4-trisubstituted pyrrolidines using the Jørgensen-Hayashi catalyst.
-
Catalyst & Substrate Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the α -imino ester (0.2 mmol) and the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).
-
Solvent Selection: Dissolve the mixture in 1.0 mL of anhydrous dichloromethane (DCM). Causality: DCM is selected because its low dielectric constant favors tight ion-pairing between the iminium intermediate and the counter-anion, which restricts conformational flexibility and enhances stereocontrol.
-
Temperature Control: Cool the reaction mixture to -20 °C using a cryocooler. Causality: Lowering the temperature dampens the kinetic energy of the system, suppressing the uncatalyzed racemic background reaction and maximizing the energy difference between diastereomeric transition states.
-
Initiation: Add the α,β -unsaturated aldehyde (0.3 mmol, 1.5 equiv.) dropwise over 5 minutes. Stir the reaction at -20 °C for 12–24 hours.
-
Self-Validation & Quality Control: Before proceeding to aqueous workup, withdraw a 10 µL aliquot, dilute in 0.5 mL CDCl 3 , and acquire a rapid 1 H-NMR spectrum. The disappearance of the starting enal proton (typically >9.8 ppm) and the emergence of the product aldehyde proton (typically 9.5–9.8 ppm) provides a real-time conversion metric. Crucially, integrating the crude diastereomeric aldehyde peaks ensures the true dr is captured before any potential fractionation during silica gel chromatography.
-
Quench & Purification: Quench the reaction with saturated aqueous NH 4 Cl (2 mL). Extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Bifunctional Squaramide-Catalyzed Cascade for C3-Quaternary Pyrrolidines
Objective: Synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position[5].
-
Reaction Assembly: To a vial containing the aminomethyl enone (0.1 mmol) and the trans- α -cyano- α,β -unsaturated ketone (0.12 mmol), add the Cinchonidine-derived squaramide catalyst (10 mol%).
-
Solvent & Temperature: Add 1,2-dichloroethane (1.0 mL) and adjust the temperature to 10 °C. Causality: Reaction optimization reveals that solvent choice and temperature control significantly influence enantioselectivity; 10 °C in a halogenated solvent provides the optimal balance between catalytic turnover rate and suppression of the racemic pathway[4].
-
Self-Validation & Quality Control: Monitor the cascade progression via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column). Withdraw a 5 µL sample at 4 hours, filter through a short silica plug with isopropanol, and inject. The presence of a single major peak against the racemic standard validates the asymmetric induction of the dual-activation mechanism in real-time.
-
Isolation: Upon full consumption of the enone (typically 24 hours), evaporate the solvent directly and purify the residue by flash chromatography to yield the highly functionalized pyrrolidine.
Standardized workflow for self-validating organocatalytic pyrrolidine synthesis.
References
- Source: core.ac.
- Source: organic-chemistry.
- Source: rsc.
- Source: nih.
- Source: researchgate.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization [organic-chemistry.org]
- 5. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Protocol for N-Boc Protection of 4-Methoxypyrrolidine-2-Carboxylic Acid
Executive Summary
4-Methoxypyrrolidine-2-carboxylic acid (4-methoxyproline) is a highly valuable, non-natural cyclic amino acid frequently utilized in the synthesis of peptidomimetics, chiral catalysts, and targeted therapeutics. To utilize this secondary amine in solid-phase peptide synthesis (SPPS) or solution-phase couplings, the nucleophilic pyrrolidine nitrogen must be masked. The tert-butyloxycarbonyl (Boc) group is the premier choice for this transformation, offering robust protection against nucleophiles and bases while remaining easily cleavable under mild, anhydrous acidic conditions (e.g., TFA or HCl in dioxane)[1].
This application note provides an authoritative, self-validating protocol for the N-Boc protection of 4-methoxyproline, detailing the mechanistic causality behind reagent selection, phase-partitioning logic, and step-by-step experimental execution.
Mechanistic Rationale & Reaction Dynamics
The successful N-Boc protection of an amino acid requires navigating its zwitterionic nature. In its resting state, 4-methoxyproline exists as a zwitterion where the secondary amine is protonated (ammonium) and non-nucleophilic.
-
Alkaline Activation: To unmask the nucleophilicity of the pyrrolidine nitrogen, the reaction must be conducted at an elevated pH (typically pH 9–10). The addition of 2.0 equivalents of Sodium Hydroxide (NaOH) serves a dual purpose: the first equivalent deprotonates the carboxylic acid to form a highly water-soluble carboxylate salt, while the second equivalent shifts the equilibrium of the secondary amine to its free, nucleophilic state[2].
-
Biphasic Solvent Dynamics: Di-tert-butyl dicarbonate (Boc₂O) is a lipophilic electrophile that is insoluble in water. A 1:1 (v/v) mixture of 1,4-Dioxane and water is employed to create a homogenous or finely dispersed solvent system, allowing the hydrophilic amino acid salt and the lipophilic Boc₂O to interact efficiently[3].
-
Temperature Control: The reaction is initiated at 0 °C. This is a critical chemoselectivity control measure to suppress the competing base-catalyzed hydrolysis of Boc₂O into tert-butanol and CO₂[4].
-
Stereoconservation: The basic conditions (aqueous NaOH) are mild enough that the α -chiral center of the 4-methoxyproline is not at risk of epimerization, ensuring the protocol is strictly stereoconservative[1].
Fig 1: Mechanistic workflow of N-Boc protection of 4-methoxyproline.
Experimental Design & Reagent Selection
The following table outlines the quantitative requirements for a standard 10.0 mmol scale synthesis. The slight excess of Boc₂O (1.2 eq) compensates for minor losses due to aqueous hydrolysis during the reaction[3].
Table 1: Quantitative Reagent Data
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Functional Role |
| 4-Methoxypyrrolidine-2-carboxylic acid | 145.16 | 1.0 | 1.45 g (10.0 mmol) | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | 2.62 g (12.0 mmol) | Protecting Electrophile |
| Sodium Hydroxide (1M aq.) | 40.00 | 2.0 | 20.0 mL (20.0 mmol) | Base / Deprotonation |
| 1,4-Dioxane | 88.11 | - | 20.0 mL | Organic Co-solvent |
| 1M HCl (or 5% Citric Acid) | - | to pH 2-3 | ~ 25.0 mL | Acidifying Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 × 30.0 mL | Extraction Solvent |
Step-by-Step Protocol
Phase 1: Substrate Activation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 1.45 g (10.0 mmol) of 4-methoxypyrrolidine-2-carboxylic acid to the flask.
-
Add 20.0 mL of 1M aqueous NaOH and stir until the solid is completely dissolved. The solution should be clear, indicating the formation of the highly soluble sodium carboxylate salt.
-
Add 20.0 mL of 1,4-Dioxane to the aqueous mixture.
-
Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Phase 2: Electrophilic Addition
-
Weigh 2.62 g (12.0 mmol) of Boc₂O. (Note: Boc₂O melts at ~23 °C; if it is liquid, use a syringe to transfer 2.76 mL).
-
Add the Boc₂O dropwise (or in small portions) to the vigorously stirring solution at 0 °C[5].
-
Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to ambient room temperature (20–25 °C).
-
Stir the reaction at room temperature for 12–16 hours.
Phase 3: In-Process Self-Validation (TLC)
-
TLC Check: To confirm reaction completion, remove a 10 µL aliquot, quench with 1 drop of 1M HCl, and extract with 100 µL EtOAc. Spot the organic layer on a silica gel TLC plate alongside the starting material.
-
Elute with EtOAc/MeOH/AcOH (90:5:5). Stain with Cerium Ammonium Molybdate (CAM) or Phosphomolybdic acid (PMA). The starting material will remain at the baseline, while the N-Boc protected product will migrate with an Rf of ~0.4–0.5.
Phase 4: Workup and Phase Partitioning
-
Transfer the reaction mixture to a rotary evaporator and concentrate under reduced pressure (water bath at 35 °C) to remove the bulk of the 1,4-Dioxane. (Caution: Do not evaporate to dryness; the product must remain in the aqueous alkaline phase).
-
Transfer the remaining aqueous solution to a separatory funnel. Wash with 20 mL of Hexanes to remove any unreacted Boc₂O or lipophilic impurities[6]. Discard the hexane layer.
-
Transfer the aqueous layer to an Erlenmeyer flask, cool to 0 °C in an ice bath, and slowly add 1M HCl dropwise while stirring until the pH reaches 2.0–3.0 (verify with pH paper)[2]. The solution will become cloudy as the N-Boc-4-methoxyproline precipitates or forms an oil.
Phase 5: Extraction and Isolation
-
Transfer the acidified mixture back to the separatory funnel. Extract with Ethyl Acetate (3 × 30.0 mL).
-
Combine the organic layers and wash with 30.0 mL of saturated aqueous NaCl (brine).
-
Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-4-methoxypyrrolidine-2-carboxylic acid as a viscous oil or white solid[3].
Troubleshooting & Optimization
-
Low Yield / Product Lost in Aqueous Phase: The most common failure point is insufficient acidification during Phase 4. The N-Boc amino acid possesses a carboxylic acid with a pKa of ~3.5. If the pH is not lowered to 2–3, the molecule remains partially ionized as a carboxylate salt and will not partition effectively into the Ethyl Acetate layer[2].
-
Persistent Boc₂O Contamination: If excess Boc₂O is observed in the final NMR (characterized by a massive singlet at ~1.45 ppm), the hexane wash in Step 13 was likely insufficient. Alternatively, polymer-supported trisamine can be utilized as a scavenger to rapidly clear unreacted Boc₂O from the mixture prior to workup[6].
-
Sluggish Reaction: If TLC indicates significant unreacted starting material after 16 hours, verify the pH of the reaction mixture. If the pH has dropped below 8, the amine has become protonated. Add additional 1M NaOH to restore pH 9–10 and stir for an additional 4 hours.
References
Sources
Application Note: Advanced Chiral Derivatization Strategies for the Enantioseparation of Carboxylic Acids
Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Techniques: LC-UV, LC-ESI-MS/MS, Diastereomeric Derivatization
Executive Summary
The enantiomeric resolution of chiral carboxylic acids—ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to endogenous short-chain fatty acids (SCFAs)—poses a significant analytical challenge. Direct separation on chiral stationary phases (CSPs) often suffers from poor peak shape, while direct mass spectrometric detection is hindered by the low ionization efficiency of the carboxylate anion in electrospray ionization (ESI).
This application note details optimized pre-column chiral derivatization workflows. By coupling carboxylic acids with chiral amines, analysts can achieve baseline stereochemical resolution on robust, achiral reversed-phase columns (e.g., C18) while simultaneously installing proton-affinitive moieties that drive ESI-MS/MS sensitivity into the attomole range[1].
Mechanistic Causality: Overcoming Analytical Bottlenecks
A successful derivatization protocol is not merely a sequence of reagent additions; it is a carefully orchestrated manipulation of molecular properties.
-
Stereochemical Resolution via Diastereomerism: Chiral derivatization reagents (CDRs) such as (S)-1-(1-naphthyl)ethylamine ((S)-NEA) or (S)-anabasine (ANA) react covalently with racemic carboxylic acids. This converts enantiomers (which have identical physical properties in an achiral environment) into diastereomeric amides. These diastereomers possess distinct spatial conformations and dipole moments, allowing them to interact differently with the achiral alkyl chains of a C18 column, resulting in baseline separation[2].
-
Ionization Enhancement (The "Charge-Tagging" Effect): Native carboxylic acids typically require negative-ion ESI, which is notoriously susceptible to matrix suppression. Modern CDRs, such as (S)-pyrrolidine-2-carboxylic acid N-(N'-methylpyridine-2-yl)amide (PCP2-Me) or (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (DAPAP), contain permanently charged or highly basic nitrogen centers. This forces the analyte into positive-ion ESI mode, massively increasing the signal-to-noise ratio and lowering the Limit of Detection (LOD) by 20- to 500-fold[1][3].
-
Coupling Chemistry & Epimerization Control: The formation of the amide bond requires the activation of the chemically inert carboxyl group. While classic protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt)[2], this can require heating, risking racemization. Modern protocols substitute this with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which forms the active ester rapidly at room temperature, preserving the stereochemical integrity of the analyte[1].
Fig 1. Chemical causality of diastereomer formation using a chiral amine and coupling agent.
Reagent Selection & Quantitative Performance
Selecting the correct CDR depends entirely on the required sensitivity and the available detection hardware. The table below summarizes validated reagent-coupling combinations.
| Chiral Derivatization Reagent (CDR) | Target Analytes | Coupling Agent | Detection Mode | Typical LOD (On-Column) | Ref |
| (S)-NEA | NSAIDs (Ibuprofen, Naproxen) | EDC / HOBt | LC-UV / MS | 1.4 – 7.6 µmol/L | [2] |
| (S)-Anabasine (ANA) | 3-OH-PA, Etodolac, γ-CEHC | DMTMM | LC-ESI-MS/MS (+ve) | 1.8 – 11 fmol | [1] |
| DAPAP | Chiral Carboxylic Acids | DMTMM | LC-ESI-MS/MS (+ve) | Low femtomolar | [1] |
| PCP2-Me | NSAIDs | EDC / Pyridine | LC-ESI-MS/MS (+ve) | 15 – 72 amol | [3][4] |
Experimental Workflows
Fig 2. End-to-end sample preparation and LC-MS/MS workflow for chiral carboxylic acid derivatization.
Protocol A: High-Throughput LC-UV/MS using (S)-NEA
Optimized for pharmacokinetic studies of NSAIDs in plasma where micromolar to nanomolar sensitivity is sufficient[2][5].
-
Extraction: Aliquot 100 µL of plasma. Spike with an internal standard (e.g., racemic flurbiprofen). Acidify with 10 µL of 1 M HCl to protonate the carboxylic acids, then extract with 1 mL of n-hexane/ethyl acetate (50:50, v/v). Centrifuge at 10,000 x g for 5 min. Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Activation: Reconstitute the dried residue in 50 µL of anhydrous dichloromethane (DCM). Add 10 µL of EDC (50 mM in DCM) and 10 µL of HOBt (50 mM in DCM). Vortex and incubate for 10 minutes at room temperature. Causality: HOBt prevents the formation of inactive N-acylureas by forming a highly reactive, yet stable, benzotriazole ester.
-
Derivatization: Add 20 µL of (S)-NEA (100 mM in DCM). Seal the vial and heat at 40°C for 30 minutes.
-
Quenching: Evaporate the reaction mixture to dryness to remove the organic solvent. Reconstitute in 100 µL of the initial LC mobile phase (e.g., Acetonitrile/Water 60:40 with 0.1% formic acid).
-
Chromatography: Inject 5 µL onto a Kinetex PFP or standard C18 column (50 × 4.6 mm, 2.6 µm).
Protocol B: Ultra-Sensitive LC-ESI-MS/MS using DAPAP or (S)-Anabasine
Optimized for trace biomarker discovery (e.g., endogenous chiral lipids) requiring femtomole/attomole sensitivity[1].
-
Extraction: Isolate carboxylic acids from the biological matrix using Solid Phase Extraction (SPE) (e.g., Oasis MAX). Elute and evaporate to dryness.
-
Reagent Addition: To the dried residue, add 20 µL of the highly proton-affinitive chiral reagent (e.g., DAPAP or (S)-ANA, 10 mM in acetonitrile).
-
Room-Temperature Coupling: Add 20 µL of DMTMM (50 mM in methanol/water). Vortex thoroughly.
-
Incubation: Incubate at room temperature for 5–10 minutes. Causality: DMTMM operates effectively in the presence of moisture and at ambient temperature. This completely eliminates the thermal energy required for the enolization of the active ester, thereby reducing the risk of epimerization to near zero[1].
-
Quenching: Add 60 µL of 0.1% aqueous formic acid. This neutralizes any unreacted basic species and stabilizes the formed diastereomers for positive-ion ESI.
-
Analysis: Analyze via LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions of the charge-tagged diastereomers.
System Suitability & Self-Validation
To ensure this protocol functions as a self-validating system , analysts must run a "Racemization Control" alongside every batch:
-
Procedure: Subject a pure, commercially available single enantiomer (e.g., 100% pure (S)-ibuprofen) to the exact derivatization protocol.
-
Acceptance Criteria: Analyze the resulting chromatogram. If the peak corresponding to the (R)-diastereomer is >0.5% of the total peak area, epimerization has occurred during the activation step.
-
Troubleshooting: If the control fails, the coupling reaction is too aggressive. Reduce the incubation temperature, shorten the reaction time, or switch from EDC/HOBt to the milder DMTMM coupling agent[1].
References
-
Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS ResearchGate URL:[Link]
-
Determination of (S)-(+)- and (R)-(-)-ibuprofen enantiomers in human plasma after chiral precolumn derivatization by reversed-phase LC-ESI-MS/MS ResearchGate URL:[Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS ResearchGate URL:[Link]
-
High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference ResearchGate URL:[Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS J-STAGE URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis and Evaluation of Quinoxaline-2-Carboxylic Acid Derivatives as Antimycobacterial Agents
Executive Briefing & Scientific Rationale
The global persistence of Mycobacterium tuberculosis (Mtb), exacerbated by the rise of Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) strains, necessitates the discovery of novel chemical scaffolds. Quinoxaline, a bioisostere of quinoline and benzimidazole, represents a privileged pharmacophore in medicinal chemistry. Specifically, quinoxaline-2-carboxylic acid derivatives have emerged as potent antimycobacterial agents.
Recent phenotypic screening has identified compounds such as Ty38c (3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid) as highly bactericidal against replicating and intracellular Mtb 1. This application note details the mechanistic biology, synthetic workflows, and biological validation protocols required to develop and evaluate these critical derivatives.
Target Biology: DprE1 Inhibition and Resistance
The primary target of 2-carboxyquinoxaline derivatives like Ty38c is DprE1 (decaprenylphosphoryl- β -D-ribose oxidase). DprE1 is an essential enzyme responsible for the epimerization of decaprenylphosphoryl ribose to decaprenylphosphoryl arabinose, a critical precursor for the biogenesis of the mycobacterial cell wall (arabinogalactan layer).
Unlike earlier covalent inhibitors (e.g., benzothiazinones), 2-carboxyquinoxalines act as non-covalent, non-competitive inhibitors of DprE1. However, Mtb can develop resistance via the transcriptional repressor Rv3405c, which upregulates the Rv3406 gene. The Rv3406 enzyme decarboxylates the quinoxaline-2-carboxylic acid into an inactive keto metabolite, neutralizing its bactericidal effect .
Fig 1: Mechanism of action of 2-carboxyquinoxalines targeting DprE1 and Rv3406 resistance pathway.
Synthetic Chemistry Workflows
To explore the Structure-Activity Relationship (SAR) of this scaffold, researchers typically synthesize stable amide derivatives (N-benzyl-quinoxaline-2-carboxamides) rather than esters, as amides demonstrate superior in vivo stability and avoid rapid non-specific hydrolysis 2.
Protocol 3.1: Synthesis of the Quinoxaline-2-Carboxylic Acid Core
Causality & Rationale: The classical Hinsberg-type condensation of 1,2-arylenediamines with α -keto esters is highly regioselective under controlled acidic conditions. The differing electrophilicity between the ketone and ester carbonyls ensures that the diamine preferentially attacks the ketone first, dictating the orientation of the resulting heterocycle.
Step-by-Step Methodology:
-
Condensation: Dissolve 10 mmol of the substituted o-phenylenediamine (e.g., 4-trifluoromethyl-1,2-phenylenediamine) in 30 mL of glacial acetic acid.
-
Addition: Dropwise, add 12 mmol of ethyl pyruvate. Causality: Slow addition prevents exothermic polymerization and favors the thermodynamic formation of the 2-carboxylate isomer.
-
Reaction: Reflux the mixture at 100°C for 4 hours.
-
Self-Validation (TLC): Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The reaction is complete when the highly polar diamine spot (ninhydrin-positive) completely disappears, replaced by a highly UV-active product spot.
-
Hydrolysis: Evaporate the acetic acid, dissolve the crude ester in 20 mL of Ethanol, and add 10 mL of 2M NaOH. Stir at room temperature for 2 hours to hydrolyze the ester.
-
Precipitation: Acidify the solution to pH 2 using 1M HCl. The free quinoxaline-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry under a vacuum.
Protocol 3.2: Amidation via Acyl Chloride Activation
Causality & Rationale: The electron-withdrawing nature of the quinoxaline ring (especially with a 6-CF3 substituent) severely reduces the nucleophilicity of the carboxylic acid. Standard peptide coupling reagents (EDC/HOBt) often yield <20%. Therefore, conversion to a highly reactive acyl chloride using oxalyl chloride is strictly required.
Step-by-Step Methodology:
-
Activation: Suspend 5 mmol of the quinoxaline-2-carboxylic acid in 20 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Vilsmeier-Haack Formation: Add 2 drops of anhydrous DMF, followed by 10 mmol of Oxalyl Chloride. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species, ensuring complete conversion without harsh heating.
-
Degassing: Stir for 2 hours until gas evolution (CO and CO2) ceases and the solution becomes clear. Evaporate the solvent and excess oxalyl chloride in vacuo.
-
Coupling: Redissolve the crude acyl chloride in 15 mL of anhydrous DCM. Cool to 0°C.
-
Amine Addition: Add 6 mmol of the desired amine (e.g., 4-methoxybenzylamine) and 15 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.
-
Purification: Stir overnight at room temperature. Wash the organic layer with 1M HCl, then brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Biological Evaluation: Antimycobacterial Assays
Evaluating the efficacy of synthesized derivatives requires robust, biosafety level 3 (BSL-3) compatible assays.
Protocol 4.1: Microplate Alamar Blue Assay (MABA)
Causality & Rationale: Standard optical density (OD600) measurements are confounded by the natural tendency of M. tuberculosis to clump. The MABA utilizes Resazurin, a blue, non-fluorescent dye. Viable mycobacteria metabolically reduce resazurin to resorufin (pink and highly fluorescent). This provides a direct, self-validating readout of cell viability and metabolic arrest.
Step-by-Step Methodology:
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80. Causality: OADC provides essential complex lipids required for mycobacterial growth; Tween-80 reduces clumping.
-
Inoculum Standardization: Grow M. tuberculosis H37Rv to log phase (OD600 of 0.6–0.8). Dilute the culture in 7H9 media to a final concentration of 5×105 CFU/mL.
-
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the synthesized quinoxaline derivatives (ranging from 100 µM to 0.1 µM) in 100 µL of media.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well.
-
Self-Validating Controls:
-
Growth Control: Bacteria + Media + DMSO vehicle (Must turn pink; validates bacterial viability).
-
Sterility Control: Media only (Must remain blue; validates absence of contamination).
-
Positive Control: Isoniazid or Rifampin at known MIC.
-
-
Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.02% Resazurin solution to each well. Incubate for an additional 24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC99) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Quantitative Data & Structure-Activity Relationship (SAR)
Substitutions at the 3-position and the 6/7-positions of the quinoxaline ring drastically alter antimycobacterial efficacy. Electron-withdrawing groups (EWGs) at position 6 or 7 generally enhance target binding to DprE1, while lipophilic benzylamines at position 3 improve cell wall penetration 3.
Table 1: Comparative Antimycobacterial Efficacy of Quinoxaline Derivatives
| Compound Class / Lead | R3 Substituent | R6/R7 Substituent | MIC99 vs M. tuberculosis H37Rv (µM) | Primary Mechanism / Target |
| Ty38c | (4-methoxybenzyl)amino | 6-CF3 | 3.1 | DprE1 Inhibitor (Non-covalent) |
| N-benzyl amide analog | benzylamino | H | 12.5 | DprE1 Inhibitor |
| Quinoxaline 1,4-di-N-oxide | methyl | 7-Fluoro | 0.8 | Multiple / Oxidative Stress |
| Pyrazinamide (Control) | N/A (Pyrazine core) | N/A | >50 (in vitro, pH 6.8)* | FAS I Inhibitor (Prodrug) |
*Note: Pyrazinamide requires an acidic environment (pH 5.5) for optimal in vitro conversion to pyrazinoic acid, hence its high MIC at standard pH 6.8.
References
-
2-Carboxyquinoxalines Kill Mycobacterium tuberculosis through Noncovalent Inhibition of DprE1 ACS Chemical Biology URL:[Link]
-
2-Carboxyquinoxalines kill mycobacterium tuberculosis through noncovalent inhibition of DprE1 PubMed / National Institutes of Health (NIH) URL:[Link]
-
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides MDPI - Molecules URL:[Link]
-
Synthesis and antimycobacterial activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives University of Navarra (unav.edu) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxypyrrolidine-2-carboxylic acid
Welcome to the Advanced Technical Support Center for the purification of 4-Methoxypyrrolidine-2-carboxylic acid (commonly known as 4-methoxyproline). As a critical non-natural amino acid, this compound is heavily utilized in drug development and protein engineering. Specifically, the O-methylation of the pyrrolidine ring eliminates transannular hydrogen bonds and enforces a prototypical Cγ-endo pucker, which is essential for endowing collagen triple helices and peptidomimetics with extreme conformational stability [1].
Because of its zwitterionic nature and the strong stereoelectronic effects of the methoxy group, isolating highly pure diastereomers requires precise thermodynamic control. This guide provides field-proven methodologies, quantitative solvent matrices, and troubleshooting FAQs to ensure reproducible recrystallization.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent system is the most critical variable in recrystallization. The presence of both a secondary amine and a carboxylic acid makes this molecule highly polar, yet the methoxy group introduces localized lipophilicity.
| Solvent System | Boiling Point (°C) | Solubility Profile (Solute/Solvent) | Application / Suitability |
| Methanol (100%) | 64.7 | High at 60 °C / Low at 4 °C | Primary Choice. Yields colorless single crystals suitable for X-ray diffraction [2]. |
| Water / Acetone | ~56 - 100 | High in Water / Low in Acetone | Binary Anti-Solvent. Excellent for crashing out product when standard cooling fails [3]. |
| Ethanol / THF | ~65 - 78 | Moderate at 70 °C / Very Low at 0 °C | Alternative Binary. Useful if the crude contains highly polar impurities that co-precipitate in methanol. |
| Dichloromethane | 39.6 | Insoluble | Wash Solvent. Used to wash away non-polar organic impurities from the final filtered crystal bed. |
Experimental Protocol: Self-Validating Recrystallization
This protocol is designed as a self-validating system . At each step, observable physical states dictate whether you proceed, ensuring that errors are caught before yield is lost.
Step 1: Saturated Dissolution
-
Action: Suspend the crude 4-methoxypyrrolidine-2-carboxylic acid in a minimal volume of high-purity methanol. Heat the suspension to 60 °C while stirring. Add methanol dropwise until the solid just dissolves.
-
Causality: Heating disrupts the intermolecular O—H···O hydrogen bonds that link the molecules into polymeric chains in the solid state [2].
-
Validation Check: The solution must be completely transparent. If turbidity persists after a 10% excess of solvent is added, the remaining solid is an insoluble impurity, not your product.
Step 2: Hot Filtration
-
Action: Pass the boiling solution through a pre-warmed fluted filter paper into a heated receiving flask.
-
Causality: Pre-warming the glassware prevents premature nucleation in the funnel stem, which would trap the product and drastically reduce your yield.
Step 3: Controlled Thermodynamic Cooling
-
Action: Remove the flask from the heat source. Allow it to cool to room temperature at a rate of approximately 0.5 °C/min. Once at room temperature, transfer to a 4 °C refrigerator for 12 hours.
-
Causality: Slow cooling provides the thermodynamic time required for the highly specific Cγ-endo conformers to pack into a perfect crystal lattice, actively excluding diastereomeric impurities (e.g., the 4R epimer) into the mother liquor.
Step 4: Isolation and Mass Balance
-
Action: Harvest the crystals via vacuum filtration. Wash the filter cake with ice-cold methanol (or dichloromethane). Dry under a high vacuum to a constant weight.
-
Validation Check: Analyze the mother liquor via HPLC. If >15% of your expected mass remains in the solution, your initial solvent volume was too high. You must concentrate the mother liquor under reduced pressure to trigger a second crop of crystals.
Recrystallization Logic & Workflow
Workflow for the recrystallization of 4-methoxyproline, including anti-solvent rescue steps.
Troubleshooting & FAQs
Q1: My 4-methoxypyrrolidine-2-carboxylic acid is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound reaches supersaturation at a temperature that is higher than its melting point in that specific solvent mixture.
-
The Fix: Do not let the oil solidify, as it will trap impurities. Reheat the mixture until it is a single homogeneous phase. Then, add a small amount of a co-solvent (like acetone) to alter the solubility thermodynamics [4], and seed the solution with a pure crystal of 4-methoxyproline at a lower temperature to bypass the liquid-liquid phase separation boundary.
Q2: How can I ensure diastereomeric purity (e.g., separating the (2S,4S) isomer from the (2S,4R) isomer) during this process? A: Diastereomers have distinct physical properties and solubilities. Because the 4S and 4R methoxy groups enforce different pyrrolidine ring puckers (Cγ-endo vs. Cγ-exo), their crystal packing energies differ significantly. Recrystallization thermodynamically favors the precipitation of the less soluble, major diastereomer. To validate purity, you must analyze the isolated crystals via chiral HPLC or 1H-NMR, looking specifically at the coupling constants of the protons on the pyrrolidine ring.
Q3: The crystals formed are extremely fine, almost like a powder, and they immediately clog my filter paper. What causes this? A: This is a classic symptom of "crash-cooling." If you transfer the boiling flask directly to an ice bath, the rate of nucleation vastly outpaces the rate of crystal growth.
-
The Fix: You must re-dissolve the powder in hot methanol and strictly adhere to the 0.5 °C/min cooling rate. Slower cooling allows molecules to systematically align into larger, easily filterable single crystals.
Q4: Why is methanol preferred over water as the primary solvent, given the compound is highly water-soluble? A: While water dissolves the compound exceptionally well, its high boiling point makes drying the final product incredibly difficult. Residual water can degrade the compound over time or interfere with downstream peptide coupling reactions. Methanol provides a steeper, more favorable solubility curve across a narrower temperature range and evaporates easily under vacuum, consistently yielding high-quality crystals [2].
References
- Clickable Polyprolines from Azido-proline N-Carboxyanhydride.ACS Polymers Au.
- A Comparative Guide to the Structural Elucidation of (R)-(-)-N-Boc-3-pyrrolidinol Derivatives.Benchchem.
- Buy 1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2...EvitaChem.
- Solubility and thermodynamics of l-hydroxyproline in water and binary solvent mixtures.ResearchGate.
Technical Support Center: Synthesis of Pyrrolidine-2-Carboxylic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of pyrrolidine-2-carboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to address specific challenges you may encounter during your experiments and offer practical, field-proven solutions to improve your reaction yields and product purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent challenges in the synthesis of pyrrolidine-2-carboxylic acid derivatives, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Overall Yield
A diminished yield is a frequent obstacle in multi-step organic syntheses. The root cause can stem from various factors including suboptimal reaction conditions, reagent degradation, or product loss during workup.
Q: My overall yield for the synthesis of a substituted pyrrolidine-2-carboxylic acid derivative is consistently low. How can I systematically troubleshoot this?
A: A low overall yield is a common problem in pyrrolidine synthesis. A systematic approach is needed to identify the cause, which could be slow kinetics, inactive reagents, product degradation, or loss during workup.[1] To address this, you can follow a troubleshooting workflow to pinpoint the issue.[1]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Reagent and Substrate Integrity:
-
Verification: Ensure the purity and reactivity of your starting materials. For proline and its derivatives, which can be hygroscopic, proper storage is crucial.
-
Titration: If using organometallic reagents (e.g., Grignards, organolithiums), titrate them to determine the exact concentration before use.
-
-
Reaction Conditions Optimization:
-
Temperature: Some cyclization reactions are highly temperature-sensitive.[2] Consider running a temperature screen to find the optimal balance between reaction rate and side product formation.
-
Solvent: The choice of solvent can significantly influence reaction outcomes. For instance, in [3+2] cycloaddition reactions, solvent polarity can affect the stability of the azomethine ylide intermediate.[1]
-
Catalyst: The selection and loading of the catalyst are critical. In metal-catalyzed reactions, such as those involving palladium or ruthenium, the ligand can dramatically impact yield and selectivity.[2][3]
-
-
Workup and Purification:
-
Extraction pH: The pH of the aqueous phase during extraction is critical for ensuring your product is in the organic layer. For pyrrolidine-2-carboxylic acid derivatives, which are amino acids, the isoelectric point should be considered.
-
Chromatography: Column chromatography is a common purification method. Ensure the chosen stationary and mobile phases provide good separation between your product and impurities. For some derivatives, ion-exchange chromatography may be more effective.
-
Issue 2: Presence of Side Products
The formation of unintended side products can significantly reduce the yield of the desired pyrrolidine derivative and complicate purification.
Q: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I mitigate them?
A: Common side reactions in the synthesis of pyrrolidine derivatives include racemization, decarboxylation, and the formation of dimers or polymers.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Common Causes | Recommended Solutions |
| Racemization | Use of strong bases, elevated temperatures, certain coupling reagents (e.g., carbodiimides with HOBt in DMF).[4][5] | Employ milder bases, lower reaction temperatures, and use coupling reagents known for low racemization (e.g., COMU, PyAOP).[4] For biocatalytic approaches, enzymes can offer excellent stereocontrol, preventing racemization.[6][7] |
| Decarboxylation | High reaction temperatures, presence of certain catalysts (e.g., Palladium), or photo-oxidation.[8][9][10] | Optimize reaction temperature to the lowest effective level. If using a metal catalyst, screen for alternatives or modify the existing catalyst to suppress decarboxylation.[8] Protect the reaction from light if photo-induced decarboxylation is suspected.[9] |
| Dimerization/Polymerization | High concentration of reactive intermediates, prolonged reaction times. | Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. Monitor the reaction closely and quench it once the starting material is consumed. |
Issue 3: Difficulty with Protecting Groups
The selection, introduction, and removal of protecting groups for the amine and carboxylic acid functionalities of proline are critical for a successful synthesis.
Q: I'm having trouble with the protecting groups for my pyrrolidine-2-carboxylic acid synthesis. What are the key considerations?
A: The choice of protecting group is dictated by the overall synthetic strategy, particularly the stability requirements and the desired deprotection conditions.
Comparison of Common Proline Protecting Groups:
| Protecting Group | Abbreviation | Introduction | Cleavage Conditions | Orthogonality and Considerations |
| tert-Butoxycarbonyl | Boc | Boc-anhydride | Strong acid (e.g., TFA, HCl) | Stable to bases and nucleophiles. Orthogonal to Fmoc and Cbz. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Mild base (e.g., 20% piperidine in DMF) | Base-labile, making it orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Ideal for solid-phase peptide synthesis. |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc. |
Troubleshooting Protecting Group Issues:
-
Incomplete Protection: Ensure you are using a slight excess of the protecting group reagent and an appropriate base (e.g., triethylamine, DMAP) to drive the reaction to completion.
-
Incomplete Deprotection: If deprotection is sluggish, consider increasing the reaction time, temperature, or the concentration of the deprotecting agent. For Cbz removal, ensure the catalyst is active.
-
Side Reactions during Deprotection: The choice of deprotection conditions is crucial to avoid unwanted side reactions. For example, strong acidic conditions for Boc removal can sometimes lead to side reactions on other functional groups.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrrolidine-2-carboxylic acid derivatives?
A1: The main approaches involve either the cyclization of acyclic precursors or the functionalization of a pre-existing pyrrolidine ring, such as L-proline or 4-hydroxyproline.[1][11] Key cyclization strategies include:
-
[3+2] Cycloaddition Reactions: This highly efficient method involves the reaction of an azomethine ylide with an alkene or alkyne.[1]
-
Intramolecular Cyclization: This involves the cyclization of an amine onto an electrophilic center within the same molecule.[1]
-
Reductive Amination: A direct route can be achieved through the reductive amination of a 1,4-dicarbonyl compound with an amine.[1]
-
Transition Metal-Catalyzed Reactions: Modern methods like C-H amination offer high atom economy.[1]
Q2: How can I improve the stereoselectivity of my reaction?
A2: Achieving high stereoselectivity is often a primary goal. Consider the following:
-
Chiral Catalysts: The use of chiral catalysts, such as proline derivatives themselves in organocatalysis, can induce high enantioselectivity.[12]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to your substrate can direct the stereochemical outcome of a reaction.
-
Substrate Control: The inherent stereocenters in your starting material (e.g., L-proline) can influence the stereochemistry of newly formed centers.
Q3: My product is difficult to purify. What are some alternative purification strategies?
A3: If standard silica gel chromatography is ineffective, consider these options:
-
Acid-Base Extraction: For compounds with both acidic (carboxylic acid) and basic (amine) groups, careful manipulation of the pH during aqueous workup can help remove impurities.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Preparative HPLC: For challenging separations, preparative HPLC can provide high-purity material, although it may be less scalable.
-
Salt Formation: Converting your product to a salt (e.g., hydrochloride or trifluoroacetate) can sometimes facilitate purification by crystallization.
Q4: What is the best way to esterify the carboxylic acid of proline?
A4: The Fischer esterification is a classic and effective method. This involves refluxing the proline in the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., HCl or H₂SO₄).[13] The reaction is typically driven to completion by removing the water that is formed. An alternative is to first form the acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[13]
Q5: Can I avoid using protecting groups altogether?
A5: In some cases, it is possible to perform reactions on unprotected proline. For example, biocatalytic amidation of unprotected L-proline has been demonstrated to be a racemization-free and efficient process.[6][7] However, for many transformations, especially those involving strong reagents or harsh conditions, protecting groups are essential to prevent unwanted side reactions.
III. Experimental Protocols
Protocol 1: General Procedure for Boc Protection of L-Proline
This protocol describes a standard method for the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-proline in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-proline.
Caption: Workflow for Boc protection of L-proline.
IV. References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Rainey, A. A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 140(35), 11063–11073.
-
Grishina, G. V., & Lukin, A. Y. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4933.
-
Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. (EP3015456A1).
-
IntechOpen. (2022). Recent Advances in the Synthesis of Pyrrolidines.
-
Godse, V., et al. (2017). L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. International Journal of Organic Chemistry, 7, 99-105.
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis.
-
BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
-
Thamm, P., et al. (2004). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 217-268). Thieme.
-
RSC Publishing. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. Green Chemistry.
-
RSC Publishing. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline.
-
Marasinghe, D., et al. (2025). The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Physical Chemistry Chemical Physics.
-
De Vleeschouwer, F., et al. (2016). PdPb-Catalyzed Decarboxylation of Proline to Pyrrolidine: Highly Selective Formation of a Biobased Amine in Water. ACS Catalysis, 6(10), 6549–6558.
-
Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. (US20160145208A1).
-
National Institutes of Health. (2014). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters, 16(15), 4028–4031.
-
BenchChem. (2025). A comparative study of different protecting groups for proline.
-
MDPI. (2024). Proline Improves Pullulan Biosynthesis Under High Sugar Stress Condition. Journal of Fungi, 10(12), 1013.
-
Igarashi, T., & Tadashi, S. (2000). Photooxidative Decarboxylation of Proline, a Novel Oxidative Stress to Natural Amines. Heterocycles, 53(6), 1383.
-
Sciencemadness Discussion Board. (2007). L-Proline Esterification.
-
Google Patents. (2016). The preparation method of proline esters hydrochlorate. (CN106083684A).
-
ACS Publications. (2021). Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling. Organic Letters, 23(5), 1736–1740.
-
PubMed. (1975). Formation and excretion of pyrrole-2-carboxylic acid. Whole animal and enzyme studies in the rat. The Journal of Biological Chemistry, 250(7), 2581–2587.
-
ACS Publications. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(4), 531–534.
-
BenchChem. (2025). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
-
Graz University of Technology. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only.
-
National Institutes of Health. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 21(9), 1224.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
-
ACS Publications. (2025). Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. ACS Engineering Au.
-
Sciencemadness Discussion Board. (2018). Proline decarboxylations.
-
PubMed. (1991). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Chemical & Pharmaceutical Bulletin, 39(9), 2323–2326.
-
Wikipedia. (n.d.). Proline racemase. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Sciencemadness Discussion Board - Proline decarboxylations - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 12. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 13. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: 4-Methoxypyrrolidine-2-carboxylic Acid (4-Methoxyproline) Stability & Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling conformationally restricted amino acids. 4-Methoxypyrrolidine-2-carboxylic acid (commonly known as 4-methoxyproline or Mop) is a powerful structural probe in peptidomimetic design and collagen engineering. However, its stability under acidic conditions—ubiquitous in Solid-Phase Peptide Synthesis (SPPS) and purification workflows—often raises concerns regarding ether cleavage, C2 epimerization, and conformational shifts.
This guide provides a deep dive into the chemical behavior of 4-methoxyproline in acidic environments, offering field-proven troubleshooting strategies, thermodynamic data, and a self-validating protocol to ensure the integrity of your syntheses.
Part 1: Troubleshooting & FAQs
Q1: Will the 4-methoxy group survive standard acidic deprotection (e.g., Boc removal or resin cleavage)? A: Yes. The aliphatic methyl ether in 4-methoxyproline is highly stable to the standard acidic conditions used in SPPS, such as Trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. Cleavage of methyl ethers typically requires an S N 2 attack facilitated by harsh Lewis acids (e.g., BBr 3 ) or strong, nucleophilic hydrohalic acids (like boiling HI or HBr). Therefore, standard Boc-deprotection (50% TFA/DCM) will cleanly yield the free amine without causing unwanted demethylation.
Q2: How does an acidic environment affect the pyrrolidine ring conformation of 4-methoxyproline? A: The conformational dynamics of 4-methoxyproline are heavily dictated by stereoelectronic effects, specifically the gauche effect. In acidic conditions, the pyrrolidine nitrogen becomes protonated (forming an ammonium cation). The electron-withdrawing nature of the 4-methoxy substituent interacts with this protonated amine. For (2S,4S)-4-methoxyproline, O-methylation eliminates the transannular hydrogen bond typically seen in 4-hydroxyproline. This absence restores a prototypical C γ -endo pucker, which significantly enhances the trans/cis ratio of the preceding peptide bond. This structural preorganization endows resulting peptide structures (like collagen triple helices) with immense thermal stability compared to their hydroxylated counterparts .
Q3: I am observing epimerization at the C2 position during the acidic workup of my synthesis. What is the cause? A: While the C4-methoxy ether is highly stable, the C2 stereocenter (alpha to the carboxylic acid) is susceptible to acid-catalyzed enolization. When the pyrrolidine ring is subjected to strong aqueous acids (e.g., pH < 1) at elevated temperatures, the protonation of the carbonyl oxygen facilitates the removal of the alpha-proton, creating an achiral enol intermediate. Upon re-protonation, stereochemical integrity is lost, leading to epimerization. Solution: Always perform acidic workups (e.g., adjusting pH to 2 to extract the free acid) using mild acidic buffers like 10% aqueous KHSO 4 or 10% citric acid, and strictly maintain the temperature between 0–4 °C to kinetically suppress enolization .
Part 2: Quantitative Data – Conformational & Stability Metrics
Understanding the thermodynamic impact of the 4-methoxy substitution is critical for rational peptide design. The table below summarizes the ring pucker preferences and the relative stability contributions of various proline derivatives under physiological to slightly acidic conditions .
| Amino Acid Derivative | Substituent at C4 | Predominant Ring Pucker | Transannular H-Bond | Relative Conformational Stability ( Tm ) |
| (2S)-Proline (Pro) | None | C γ -endo / C γ -exo | No | Baseline |
| (2S,4S)-4-Hydroxyproline (hyp) | -OH | C γ -endo (Distorted) | Yes (in free acid) | Severely Destabilizing |
| (2S,4S)-4-Methoxyproline (mop) | -OCH 3 | C γ -endo (Prototypical) | No | Highly Stabilizing |
| (2S,4R)-4-Fluoroproline (Flp) | -F | C γ -exo | No | Highly Stabilizing |
Part 3: Standard Operating Procedure (SOP)
Self-Validating Protocol: Chemoselective N-Boc Deprotection of 4-Methoxyproline
Objective: Remove the N-Boc protecting group under acidic conditions without cleaving the 4-methoxy ether or epimerizing the C2 stereocenter.
Step 1: Reagent Preparation
-
Action: Dissolve N-Boc-(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Causality: Anhydrous conditions prevent water-mediated side reactions and ensure the acid acts strictly as a proton donor for Boc cleavage, protecting the integrity of the carboxylic acid.
Step 2: Scavenger Addition
-
Action: Add 2.5% (v/v) triisopropylsilane (TIPS) and 2.5% (v/v) water to the solution.
-
Causality: During acidic cleavage, the tert-butyl group forms a highly reactive carbocation. TIPS acts as a nucleophilic scavenger that quenches this species, preventing unwanted tert-butyl alkylation of the pyrrolidine nitrogen or the carboxylic acid moiety.
Step 3: Controlled Acidification
-
Action: Cool the mixture to 0 °C in an ice bath. Dropwise, add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% TFA/DCM solution.
-
Causality: Cooling to 0 °C suppresses the thermodynamic pathway of C2 epimerization (enolization) and completely mitigates any trace risk of acid-catalyzed ether cleavage, ensuring strict chemoselectivity.
Step 4: Reaction & Self-Validation (QC)
-
Action: Stir the reaction for 1 hour, allowing it to gradually warm to room temperature. Sample 10 µL for LC-MS analysis.
-
Causality & Validation: This protocol is self-validating through mass spectrometry. The disappearance of the starting material ([M+H] + = 246.2) and the appearance of the free amine peak ([M+H] + = 146.1) confirms successful deprotection. If a peak at [M+H] + = 132.1 appears, it indicates unwanted demethylation (ether cleavage), signaling that the acid concentration or temperature was too high.
Step 5: Isolation via Precipitation
-
Action: Concentrate the reaction mixture under a stream of nitrogen to 10% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the product.
-
Causality: Diethyl ether solubilizes the cleaved tert-butyl byproducts, TIPS, and residual TFA, leaving the highly polar 4-methoxyproline TFA salt to precipitate as a pure, crystalline solid.
Part 4: Workflow Visualization
Workflow for acidic deprotection of 4-methoxyproline and LC-MS validation of ether stability.
References
-
Title: The Aberrance of the 4S Diastereomer of 4-Hydroxyproline Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein Source: Biochemistry (ACS Publications) URL: [Link]
-
Title: Stereoelectronic effects on the transition barrier of polyproline conformational interconversion Source: Protein Science (NIH PubMed Central) URL: [Link]
Technical Support Center: Troubleshooting Michael Additions in Pyrrolidine Synthesis
Welcome to the Application Scientist Support Center. The pyrrolidine ring is a privileged heterocyclic scaffold in drug discovery. Two primary Michael-addition-based strategies are utilized to construct this ring:
-
Organocatalytic Conjugate Addition: The addition of aldehydes or ketones to nitroalkenes via secondary amine catalysis, followed by reductive cyclization[1].
-
Azomethine Ylide [3+2] Cycloaddition: A formal concerted Michael-Mannich cascade where a metal-stabilized azomethine ylide reacts with an electron-deficient alkene (dipolarophile)[2].
Despite their utility, these reactions frequently suffer from low yields due to catalyst deactivation, competing linear aza-Michael additions, or retro-Michael reversibility. This guide provides an autonomous, causality-driven framework to diagnose and resolve these issues.
Part 1: Diagnostic Logic & Workflow
Before altering reaction parameters, it is critical to determine whether your low yield is a result of a stalled reaction (catalyst death) or product degradation (reversibility/side reactions). Follow the logical workflow below to isolate the root cause.
Caption: Diagnostic workflow for troubleshooting low yields in Michael additions for pyrrolidine synthesis.
Part 2: In-Depth Troubleshooting & FAQs
Q1: My organocatalytic Michael addition of an aldehyde to a nitroalkene stalls at 30-40% conversion. Why is the catalyst deactivating? Causality: Secondary amine catalysts (e.g., diarylprolinol silyl ethers or chiral pyrrolidines) operate via an enamine intermediate. Once the enamine attacks the Michael acceptor, an iminium ion is formed. If this iminium intermediate is not rapidly hydrolyzed, it can react with excess nitroalkene or undergo off-cycle parasitic reactions (such as forming stable cyclobutane aminals). This effectively sequesters the active catalyst, killing the catalytic cycle[1]. Solution: Introduce a carefully selected acidic co-catalyst. Studies have demonstrated that adding 20-200 mol% of an acidic additive like acetic acid or 3-nitrobenzoic acid dramatically accelerates iminium hydrolysis. This rescues the sequestered catalyst, turning it over and boosting yields from <10% to >95%[1].
Q2: During my metal-catalyzed [3+2] azomethine ylide cycloaddition, I am isolating the linear Michael adduct instead of the cyclized pyrrolidine. How do I force the cyclization? Causality: The generation of an azomethine ylide from an α-imino ester requires precise coordination between a transition metal (Ag, Cu) and a base (e.g., Et₃N). If the metallo-azomethine ylide is prematurely protonated before the concerted [3+2] cycloaddition can occur, it acts as a simple nucleophile. This results in a stepwise linear aza-Michael addition rather than the desired pyrrolidine cyclization[2]. Solution: Ensure strictly anhydrous conditions to prevent premature protonation. Switch to a more oxophilic and coordinating metal salt (like AgOAc or Ag₂CO₃) which stabilizes the W-shaped or S-shaped ylide geometry, ensuring the reaction proceeds via the concerted dipolar cycloaddition pathway[3].
Q3: The diastereomeric ratio (d.r.) of my pyrrolidine product is eroding over time, accompanied by a drop in isolated yield. What is causing this? Causality: Michael additions are inherently reversible. Extended reaction times or elevated temperatures can trigger a retro-Michael reaction, leading to epimerization at the newly formed α-stereocenter and degradation of the product into complex polymeric mixtures[4]. Solution: Implement strict kinetic control. Run the reaction at sub-ambient temperatures (0 °C to -20 °C) and monitor closely via LC-MS. Quench the reaction immediately upon consumption of the limiting reagent using a cold buffer to lock the stereocenters.
Part 3: Mechanistic Pathway Analysis
To visualize the failure mode described in Q1, the following diagram illustrates the organocatalytic enamine-iminium cycle, highlighting where catalyst trapping occurs and how acidic co-catalysts rescue the system.
Caption: Organocatalytic enamine-iminium cycle highlighting parasitic trapping and acid rescue.
Part 4: Quantitative Data Comparison
The table below summarizes the expected performance metrics and primary failure modes for the most common pyrrolidine synthesis pathways to help you benchmark your results[1][3][4].
| Reaction Type | Catalyst System | Typical Additive | Operating Temp | Primary Failure Mode | Typical Yield | Typical e.e. / d.r. |
| Organocatalytic Michael | Chiral Pyrrolidine (2-20 mol%) | Acetic Acid or 3-Nitrobenzoic Acid | 0 °C to RT | Catalyst trapping (aminal formation) | 85–96% | >95% e.e. |
| Azomethine [3+2] Cycloaddition | AgOAc or Cu(OAc)₂ (5 mol%) | Et₃N or DIPEA | -20 °C to RT | Premature protonation (linear adduct) | 75–99% | >90% e.e., >20:1 d.r. |
| Cascade Aza-Michael | Chiral Squaramide (10 mol%) | None (H-bonding driven) | RT to 80 °C | Retro-Michael / Epimerization | 60–95% | 93–98% e.e. |
Part 5: Self-Validating Experimental Protocol
Ag-Catalyzed [3+2] Azomethine Ylide Cycloaddition This protocol describes the synthesis of highly substituted pyrrolidines via the reaction of an α-imino ester with a Michael acceptor (e.g., an acrylate or maleimide). It incorporates specific in-process controls (IPCs) to validate the mechanistic integrity of the reaction[4].
Step-by-Step Methodology:
-
Ylide Generation: In an oven-dried Schlenk flask under argon, dissolve the α-imino ester (1.0 equiv) and the dipolarophile (1.2 equiv) in anhydrous THF (0.1 M).
-
Causality: Strictly anhydrous conditions prevent the premature hydrolysis of the imine back to the aldehyde and amine, which would halt the reaction[2].
-
-
Catalyst Addition: Add AgOAc (5 mol%) and a chiral ligand (e.g., FOXAP or a phosphine-oxazoline, 5.5 mol%). Stir at room temperature for 15 minutes to allow the metallo-azomethine ylide to form.
-
Validation Check: A distinct color change (often to pale yellow/orange) indicates successful metal-ylide complexation.
-
-
Base Activation: Cool the mixture to -20 °C. Dropwise add Et₃N (10 mol%).
-
Causality: Sub-ambient temperature suppresses the background racemic retro-Michael pathway and maximizes enantioselectivity[3].
-
-
In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Validation: The mass of the intermediate linear aza-Michael adduct and the cyclized pyrrolidine are identical (isobaric). However, the cyclized pyrrolidine will lack the characteristic alkene protons in a rapid ¹H-NMR check, and will elute with a distinct retention time on reverse-phase LC.
-
-
Quench & Isolation: Once the imino ester is consumed, quench immediately by filtering the mixture through a short pad of silica gel using EtOAc.
-
Causality: This removes the silver catalyst and halts any reversible retro-Michael epimerization. Concentrate and purify via flash chromatography.
-
References
-
[1] Title: Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids Source: nih.gov (PMC) URL:
-
[2] Title: Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides Source: Chemical Reviews (acs.org) URL:
-
[3] Title: Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines Source: RSC Publishing (rsc.org) URL:
-
[4] Title: A Comparative Guide to the Synthesis of Substituted Pyrrolidines Source: Benchchem (benchchem.com) URL:
Sources
- 1. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA10110G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Advanced Technical Support Center: Chiral HPLC Resolution of Substituted Prolines
Welcome to the Analytical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the enantiomeric resolution of substituted prolines. Due to the unique secondary amine structure of the pyrrolidine ring and the frequent absence of a native chromophore, substituted prolines present distinct chromatographic challenges. This center provides validated methodologies, mechanistic troubleshooting, and foundational protocols to ensure robust chiral separations.
Diagnostic Workflow for Proline Enantioseparation
The following logic tree dictates the experimental path for resolving substituted prolines, prioritizing detectability and the thermodynamic interactions required for chiral recognition.
Workflow for the chiral chromatographic resolution of substituted prolines.
Self-Validating Experimental Protocols
Protocol A: Pre-Column Derivatization with NBD-Cl for Normal-Phase HPLC
Causality: Native prolines lack a primary amine and a strong chromophore, rendering standard UV detection and conventional derivatization agents (like OPA) ineffective. Derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) yields a highly fluorescent, UV-detectable adduct while adding steric bulk that enhances diastereomeric interactions with the chiral stationary phase (CSP)[1].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2 mg/mL solution of the racemic substituted proline in ethanol. Prepare a 4 mg/mL solution of NBD-Cl in ethanol[1].
-
Reaction: Mix equal volumes of the proline and NBD-Cl solutions in a sealed amber vial (to prevent photodegradation).
-
Incubation: Heat the mixture at 60°C for exactly 10 minutes to drive the nucleophilic aromatic substitution[1].
-
Quenching & Dilution: Cool the vial to room temperature and dilute with the mobile phase to fall within the linear range of the detector (e.g., Limit of Quantitation to 150% target concentration)[1].
-
Chromatographic Analysis:
-
Column: Immobilized amylose-based CSP (e.g., CHIRALPAK IA, 250 × 4.6 mm, 5 µm)[1].
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Ethanol (Isocratic)[1].
-
Flow Rate: 0.6 mL/min[1].
-
Detection: UV at 464 nm (or fluorescence)[1].
-
Validation Check: Ensure baseline resolution (Rs > 1.5). The D-enantiomer typically elutes before the L-enantiomer under these specific conditions[1].
-
Protocol B: Direct Separation of N-Protected Prolines (Boc/Cbz)
Causality: For prolines used as synthetic building blocks (e.g., Boc-2-methylproline, Cbz-4-substituted prolines), the protecting group itself provides both the necessary chromophore and the hydrogen-bond acceptor/donor sites required for chiral recognition on polysaccharide columns[2][3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the Boc- or Cbz-protected proline derivative in a non-polar solvent compatible with the mobile phase (e.g., Hexane/Ethanol mixture).
-
Column Selection: Use a coated cellulose or amylose CSP (e.g., CHIRALPAK AD-H, 250 × 4.6 mm)[2].
-
Mobile Phase Formulation: Prepare a mixture of Hexane and Ethanol. Critical Step: Add 0.1% TFA. The acidic modifier suppresses the ionization of the free carboxylic acid on the proline, preventing peak tailing and maximizing hydrogen-bonding interactions with the CSP[2].
-
Equilibration & Injection: Equilibrate the column until the baseline is stable. Inject 10-20 µL.
-
Temperature Control: Maintain column temperature between 30°C and 40°C. Note that increasing temperature generally decreases retention time but may reduce the separation factor (α)[2][4].
Quantitative Data: Chiral Separation Parameters
The following table summarizes expected chromatographic parameters for various substituted prolines based on validated literature.
| Proline Derivative | Chiral Column | Mobile Phase | Modifier | Separation Factor (α) | Reference |
| NBD-derivatized Proline | CHIRALPAK IA | Ethanol | 0.1% TFA | > 1.30 | [1] |
| Boc-proline | CHIRALPAK AD-H | Hexane/EtOH | 0.1% TFA | ~ 1.2 - 1.5 | [2] |
| Boc-2-methylproline | CHIRALPAK AD-H | Hexane/EtOH | 0.1% TFA | > 1.50 | [2] |
| Cbz-4-methylproline | Chiral HPLC (Various) | Hexane/IPA | None / 0.1% TFA | > 1.20 (97% ee) | [3] |
| β-(thien-2-yl) proline (7-azanorbornane) | Chiral HPLC | Hexane/IPA | 0.1% TFA | Baseline | [5] |
Troubleshooting & FAQs
Q1: I am analyzing a Boc-protected substituted proline on a Chiralpak AD-H column, but my peaks are broad and co-eluting. What is the mechanistic cause? A: Broad, tailing peaks for carboxylic acid-containing enantiomers usually indicate mixed-mode interactions, specifically unwanted ionic interactions between the deprotonated carboxylate and the silica support or CSP matrix. You must add an acidic modifier (typically 0.1% Trifluoroacetic Acid, TFA) to the mobile phase[2]. TFA ensures the proline derivative remains fully protonated, forcing the molecule to interact with the CSP primarily through highly stereoselective hydrogen bonding[2].
Q2: How sensitive is the separation to the alcohol concentration in the normal-phase mobile phase? A: Extremely sensitive. For prolines containing carboxyl or hydroxyl groups, altering the ethanol concentration by as little as 1% can dramatically change the resolution[2]. This hypersensitivity confirms that hydrogen bonding is the dominant chiral recognition mechanism[2]. If resolution is poor, decrease the ethanol concentration by 1-2% increments to increase retention and enhance the energy difference between the transient diastereomeric complexes.
Q3: We need to scale up to preparative chromatography, but HPLC run times are too long. Is Supercritical Fluid Chromatography (SFC) a viable alternative? A: Yes. SFC using supercritical CO2 as the bulk mobile phase offers significantly higher diffusivity and lower viscosity than liquid hexane. Studies on Boc-2-methylproline demonstrate that SFC provides better resolution and shorter run times compared to traditional HPLC[4]. However, be aware that the chiral recognition mechanism may shift; the elution order of enantiomers can sometimes reverse between HPLC and SFC due to the different solvation environments[4].
Q4: Can I separate heavily constrained, heavily substituted prolines (e.g., bicyclic or β-substituted chimeras) using these methods? A: Yes. Heavily constrained prolines, such as β-(thien-2-yl) prolines with a 7-azanorbornane skeleton, have been successfully resolved using chiral HPLC[5]. The rigidity of these bicyclic systems often enhances chiral recognition because the molecule has fewer conformational degrees of freedom, presenting a highly defined 3D structure to the CSP[5].
References
- Source: Impactfactor.
- Source: ResearchGate.
- Source: PubMed (NIH.gov)
- Source: Organic Letters (ACS.org)
- Title: Application of a new methodology for the synthesis and resolution of a β-(thien-2-yl)
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
Challenges in the large-scale synthesis of pyrrolidine derivatives
Welcome to the . As a Senior Application Scientist, I frequently consult with drug development professionals facing critical bottlenecks when transitioning pyrrolidine syntheses from the bench to the pilot scale. While the five-membered nitrogen heterocycle is a ubiquitous pharmacophore, its scale-up is notoriously plagued by stereochemical degradation, hazardous exothermic cyclizations, and prohibitive chiral auxiliary costs.
This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols designed for industrial process chemistry.
Section 1: Core Challenges in Large-Scale Synthesis (FAQs)
Q1: Why does stereoselectivity degrade when scaling up the synthesis of pyrrolidines from acyclic precursors, and how can we prevent it? A: In batch reactors, the scale-up of often suffers from poor heat and mass transfer[1]. This creates thermal micro-environments (hot spots). The causality here is thermodynamic: the excess thermal energy provides the activation energy required to access competing diastereomeric transition states or induces post-reaction epimerization at the highly sensitive α -chiral center. Resolution: Transitioning from batch to continuous flow microreactors ensures rapid mixing and strict isothermal conditions, effectively freezing out the competing transition states and preserving the enantiomeric excess (ee%).
Q2: How do we overcome the high byproduct formation and toxicity issues in the reductive cyclization of imines at scale? A: Conventional batch electroreductive cyclizations suffer from a low electrode surface-area-to-volume ratio. This leads to extended reaction times and localized over-reduction, which generates high levels of hydromonomeric byproducts instead of the desired cyclic product. Resolution: Implementing a drastically increases the specific surface area[2]. This allows electrons to serve as a traceless, green reducing agent—eliminating toxic transition metals—while the precise residence time suppresses intermolecular radical coupling.
Q3: What is the most cost-effective way to handle chiral auxiliaries in the synthesis of pyrrolidine-boronic acid API intermediates? A: The synthesis of L-valyl-pyrrolidine-(2R)-boronic acid historically relied on (+)-pinanediol as a resolving agent. At scale, this unrecovered auxiliary can comprise [3]. Resolution: By utilizing a targeted transesterification protocol with methanesulfonic acid, the product can be precipitated out of solution, allowing the expensive (+)-pinanediol to be quantitatively recovered from the mother liquor and recycled.
Section 2: Visual Workflows & Root Cause Analysis
Troubleshooting stereochemical loss during batch scale-up and continuous flow resolution.
Mechanistic workflow of continuous flow electroreductive cyclization for pyrrolidines.
Section 3: Step-by-Step Troubleshooting Methodologies
Protocol A: Continuous Flow Electroreductive Cyclization of Imines
Objective: Synthesize pyrrolidine derivatives without transition metal catalysts while suppressing hydromonomeric byproducts[2].
-
Preparation: Formulate a 0.1 M solution of the substrate imine and a 0.3 M solution of 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) containing 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.
-
Causality: The stoichiometric excess of the terminal dihaloalkane ensures pseudo-first-order kinetics for the intramolecular cyclization step, outcompeting intermolecular side reactions.
-
-
Flow Initiation: Introduce the solution into the electrochemical flow microreactor using precision syringe pumps. Set the flow rate to achieve a strict residence time of approximately 150 seconds.
-
Electrolysis: Apply a constant current density across the microreactor (carbon cathode, platinum anode).
-
Causality: The microreactor's massive surface-area-to-volume ratio facilitates rapid, uniform cathodic reduction of the imine to its radical anion, preventing localized over-reduction that plagues batch cells.
-
-
Self-Validation System: Integrate an inline ATR-FTIR flow cell post-reactor. The continuous disappearance of the imine C=N stretch (~1650 cm⁻¹) and the emergence of the pyrrolidine C−N stretch provides real-time, self-validating proof of steady-state conversion. If the C=N signal spikes, it immediately indicates a flow disruption or electrode fouling.
-
Workup: Collect the effluent, quench with an aqueous buffer, and extract with ethyl acetate.
Protocol B: Transesterification and Recycling of (+)-Pinanediol
Objective: Economically scale the synthesis of L-valyl-pyrrolidine-(2R)-boronic acid by recovering the chiral auxiliary[3].
-
Solvent Exchange: Concentrate the organic layers containing the pinanediol-boronate complex and dissolve the residue in methyl tert-butyl ether (MTBE).
-
Reagent Addition: Add 1.0 equivalent of N-Boc-pyrrolidine-2-boronic acid to the MTBE solution.
-
Acid Catalysis & Precipitation: Dropwise add 1.0 equivalent of methanesulfonic acid at ambient temperature.
-
Causality: Methanesulfonic acid catalyzes the transesterification. More importantly, it forms a highly insoluble salt with the newly formed L-valyl-pyrrolidine-(2R)-boronic acid derivative. This phase change drives the thermodynamic equilibrium entirely to the right (Le Chatelier's Principle).
-
-
Self-Validation System: A white crystalline precipitate will begin to form within 15 minutes. This visual and physical precipitation is a self-validating indicator that the transesterification is successfully proceeding and that the target API intermediate is protected from further degradation in solution.
-
Isolation & Recovery: Filter the reaction mixture after 4 hours to isolate the API intermediate (typically >90% yield, 99.7% HPLC purity). The expensive (+)-pinanediol remains fully dissolved in the MTBE mother liquor and is recovered via simple aqueous washing and concentration, ready for the next synthetic cycle.
Section 4: Quantitative Data Comparison
The following table summarizes the performance metrics when transitioning from batch to flow chemistry for the electroreductive synthesis of pyrrolidines, highlighting the mechanistic drivers behind the improvements.
| Parameter | Conventional Batch Electrolysis | Flow Microreactor Electrolysis | Causality / Mechanistic Driver |
| Yield (%) | ~40 - 50% | > 80% | High specific surface area in microreactors prevents over-reduction[2]. |
| Reaction Time | 4 - 12 hours | ~1 hour (continuous) | Rapid electron transfer and immediate mixing with dihaloalkanes[2]. |
| Byproduct Formation | High (Hydromonomeric) | Minimal | Precise residence time control limits competing radical-radical coupling[2]. |
| Reagent Toxicity | High (often requires transition metals) | Low (Green Chemistry) | Electrons serve as the traceless reducing agent, eliminating toxic metals[2]. |
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor Source: Beilstein Journal of Organic Chemistry (PMC) URL:[Link]
-
A Practical Synthesis of l-Valyl-pyrrolidine-(2R)-boronic Acid: Efficient Recycling of the Costly Chiral Auxiliary (+)-Pinanediol Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
Technical Support Center: Monitoring Pyrrolidine Synthesis via TLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in accurately monitoring the synthesis of pyrrolidine derivatives using Thin Layer Chromatography (TLC).
Pyrrolidines are ubiquitous secondary amine heterocycles found in numerous pharmaceuticals and natural products[1]. However, their basic nature and polarity often present unique chromatographic challenges. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure your reaction monitoring is robust and reproducible.
Visualizing the TLC Monitoring Workflow
The following diagram outlines the self-validating workflow required to accurately assess reaction completion for pyrrolidine syntheses.
TLC workflow for monitoring pyrrolidine synthesis and evaluating reaction completion.
Standard Operating Procedure (SOP): Self-Validating TLC for Amines
To guarantee scientific integrity, every TLC plate must act as a self-validating system. Follow this step-by-step methodology:
Step 1: Sample Preparation & Quenching
-
Action: Withdraw 5–10 µL of the active reaction mixture and dilute it in 100 µL of a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Causality: Spotting neat reaction mixtures overloads the stationary phase. This causes artificial peak broadening and streaking, which can mask the presence of closely eluting starting materials or side products. Dilution halts the reaction locally and achieves an optimal spotting concentration (approx. 1–5 mg/mL).
Step 2: Plate Preparation & Co-Spotting
-
Action: On a silica gel 60 F254 plate, apply three distinct spots: Starting Material (SM), a Co-spot (SM + Reaction Mixture overlapping), and the Reaction Mixture (Rxn)[2].
-
Causality: The co-spot is a critical internal control. It validates that any observed shift in the Retention factor ( Rf ) is genuine and not an artifact of localized solvent front anomalies, concentration gradients, or plate inconsistencies.
Step 3: Chamber Saturation & Development
-
Action: Prepare the mobile phase with a basic modifier. A standard starting point is Hexane/Ethyl Acetate (3:1) containing 1% v/v Triethylamine ( Et3N )[3]. Line the chamber with filter paper and allow 5 minutes for vapor equilibration before developing the plate.
-
Causality: Silica gel is inherently acidic due to surface silanol (Si-OH) groups. Because pyrrolidines are basic secondary amines, the lone pair on the nitrogen interacts strongly with these protons, causing the compound to stick and streak[3]. Triethylamine pre-neutralizes the acidic silanols, allowing the pyrrolidine to migrate as a tight, quantifiable spot.
Step 4: Visualization & Chemical Staining
-
Action: First, examine the plate under short-wave UV (254 nm) to identify any aryl or conjugated systems[2][4]. Next, dip the plate into a Ninhydrin stain solution (0.3 g Ninhydrin in 100 mL n-butanol + 3 mL glacial acetic acid)[5]. Wipe the back of the plate and heat gently (50–60°C) with a heat gun until spots develop[6].
-
Causality: UV light is non-destructive but only detects UV-active chromophores. Ninhydrin chemically reacts with the free N-H of the pyrrolidine ring. The addition of acetic acid catalyzes the nucleophilic attack of the amine onto the ninhydrin molecule, drastically increasing the sensitivity of the stain[4][5].
Quantitative Data & Reagent Selection
Use the following tables to select the optimal staining reagents and mobile phase modifiers for your specific pyrrolidine synthesis.
Table 1: Recommended TLC Stains for Pyrrolidine Derivatives
| Stain Reagent | Preparation Recipe | Target Functional Group | Expected Colorimetric Result |
| Ninhydrin | 0.3 g Ninhydrin in 100 mL n-butanol + 3 mL AcOH[5] | Primary & Secondary Amines | Yellow/Reddish-brown (Pyrrolidines)[4][6] |
| Potassium Permanganate | 1.5 g KMnO4 , 10 g K2CO3 , 1.25 mL 10% NaOH in 200 mL H2O [7] | Oxidizable groups (Alkenes, Amines) | Yellow/Brown spots on a Purple background |
| Dragendorff Reagent | Bismuth nitrate + Potassium iodide in AcOH/ H2O | Alkaloids, Tertiary Amines | Orange/Red spots |
| Iodine Chamber | Elemental I2 crystals in a sealed, equilibrated jar[6] | General organic compounds | Reversible Brown spots[6] |
Table 2: Mobile Phase Optimization for Basic Amines
| Solvent System | Modifier Added | Purpose / Mechanism | Typical Effect on Pyrrolidine Rf |
| Hexane / EtOAc | None | Baseline separation of neutral precursors | Severe streaking ( Rf < 0.1) |
| Hexane / EtOAc | 1–5% Triethylamine ( Et3N ) | Neutralizes acidic silica silanols[3] | Tight, well-resolved spot ( Rf 0.25 - 0.35)[3] |
| DCM / MeOH | 1% aq. NH4OH | Elutes highly polar poly-substituted pyrrolidines | Tight spot ( Rf 0.3 - 0.5) |
Troubleshooting Guide
Q: My pyrrolidine product is streaking all the way up the plate, making it impossible to tell if the starting material is consumed. How do I fix this? A: Streaking is the most common issue when chromatographing secondary amines. The basic lone pair on the pyrrolidine nitrogen interacts aggressively with the acidic silanol groups of the silica gel[3]. To resolve this, you must add a basic modifier to your mobile phase. Adding 1% to 5% triethylamine ( Et3N ) or 1% aqueous ammonium hydroxide ( NH4OH ) will pre-neutralize the silica, allowing the pyrrolidine to elute as a tight, readable spot[3].
Q: The Ninhydrin stain is turning my entire plate pink/brown, completely obscuring the spots. Why is this happening? A: This is a symptom of either overheating the plate or using a degraded stain solution. Ninhydrin is an oxidative stain that is sensitive to extreme heat and light. When developing the plate, use a heat gun on a medium setting and keep it moving; the plate should be hot but still touchable (50-60°C)[6]. If overheated, the entire plate will turn brown[6]. Furthermore, ensure your Ninhydrin solution is stored refrigerated. If the stain was prepared by adding reagents to a warm solution, it can prematurely oxidize and fail to stain properly[5].
Q: I don't see any spots under UV light, but my LC-MS indicates the reaction is proceeding. What is wrong? A: UV visualization at 254 nm relies entirely on the molecule possessing a UV-active chromophore, such as an aryl ring or a conjugated pi-system[4]. If you are synthesizing a purely aliphatic pyrrolidine, it will be completely invisible under UV light. You must rely on chemical stains like Ninhydrin, KMnO4 , or an Iodine chamber to visualize the reaction progress[7].
Frequently Asked Questions (FAQs)
Q: Can I use an iodine chamber instead of Ninhydrin to monitor pyrrolidines? A: Yes. An iodine chamber is a rapid, non-destructive method for visualizing pyrrolidines. The iodine vapor reversibly complexes with the amine, forming brown spots within seconds to minutes. Because it is reversible, you can circle the spots with a pencil, let the iodine sublimate off the plate, and then apply a secondary, more specific stain like Ninhydrin for confirmation[5]. Note that iodine is a general stain and works for about 50% of compounds, lacking the functional-group specificity of Ninhydrin[6].
Q: How do I monitor a pyrrolidine synthesis if the starting material and product have the exact same Rf ? A: This frequently occurs in highly functionalized[3+2] cycloadditions where the overall polarity of the azomethine ylide precursor and the resulting pyrrolidine are nearly identical[1][8]. If the Rf values match, rely on differential staining. For example, the starting material might not react with Ninhydrin, while the newly formed secondary amine in the pyrrolidine ring will stain strongly yellow/red[6]. Alternatively, change the solvent system entirely (e.g., switch from Hexane/EtOAc to Toluene/Acetone) to alter the chromatographic selectivity.
Q: What is the optimal Rf range for accurate reaction monitoring? A: For an accurate assessment of reaction completion, adjust your solvent system so that the spots of interest elute between an Rf of 0.25 and 0.35[3]. If the Rf is too low (<0.1), subtle differences in polarity are compressed, and starting material may falsely appear to co-elute with the product. If the Rf is too high (>0.7), the spots diffuse and broaden, making it difficult to detect trace amounts of unreacted starting material.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. TLC stains [reachdevices.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
Validation & Comparative
1H NMR analysis of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid
A Senior Application Scientist's Guide to the Definitive 1H NMR Analysis of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid
Introduction: Beyond the Spectrum
(2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid is a substituted proline analog of significant interest in medicinal chemistry and drug development.[1] Its rigid, stereochemically defined scaffold makes it a valuable building block for creating novel peptidomimetics and therapeutic agents. The precise control of stereochemistry is paramount, as even minor variations can drastically alter biological activity. Consequently, robust and unambiguous analytical techniques are not just a matter of quality control; they are fundamental to the success of the research itself.
While a suite of analytical tools is available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone for structural elucidation.[2] It offers an unparalleled, non-destructive window into the molecule's atomic connectivity and spatial arrangement. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid, explains the causal relationships between its structure and spectral features, and objectively compares the insights gained from NMR with those from complementary techniques like Mass Spectrometry and Chiral HPLC.
Part 1: Decoding the ¹H NMR Spectrum of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid
The power of ¹H NMR lies in its ability to resolve chemically distinct protons within a molecule, providing information on their electronic environment (chemical shift), neighboring protons (multiplicity), and their spatial relationship (coupling constants).
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify the unique proton environments in the molecule. The cis stereochemistry between the C2-carboxyl group and the C4-methoxy group dictates the spatial orientation of the protons on the pyrrolidine ring, which is key to assigning the spectrum correctly.
Caption: Structure with key protons labeled.
The ¹H NMR spectrum is expected to show distinct signals for the protons at C2, C3 (diastereotopic, H3α and H3β), C4, C5 (diastereotopic, H5α and H5β), the methoxy group (OCH₃), the amine (NH), and the carboxylic acid (COOH). The acidic protons (NH and COOH) are often broad and may exchange with deuterium in solvents like D₂O, causing their signals to disappear.[3]
Expected Chemical Shifts and Coupling Constants
The chemical shift of a proton is highly sensitive to its local electronic environment. In this molecule, the electronegative oxygen and nitrogen atoms deshield adjacent protons, shifting their signals downfield.
| Proton(s) | Expected δ (ppm) | Multiplicity | Key Coupling(s) (J, Hz) | Rationale for Chemical Shift and Coupling |
| H-2 | ~4.0 - 4.5 | Doublet of doublets (dd) | ³J(H2,H3α), ³J(H2,H3β) | Alpha to both a nitrogen and a carboxylic acid group, resulting in significant deshielding. |
| H-4 | ~3.8 - 4.2 | Multiplet (m) | ³J(H4,H3α), ³J(H4,H3β), ³J(H4,H5α), ³J(H4,H5β) | Alpha to the electronegative oxygen of the methoxy group. |
| OCH₃ | ~3.3 - 3.5 | Singlet (s) | N/A | Protons on a methyl group attached to an oxygen. |
| H-5α, H-5β | ~3.2 - 3.8 | Multiplets (m) | ²J(H5α,H5β), ³J(H5,H4) | Alpha to the ring nitrogen. Diastereotopic nature leads to different chemical shifts. |
| H-3α, H-3β | ~2.0 - 2.6 | Multiplets (m) | ²J(H3α,H3β), ³J(H3,H2), ³J(H3,H4) | Methylene protons adjacent to two methine centers. Diastereotopic. |
| COOH | ~10.0 - 12.0 | Broad singlet (br s) | N/A | Highly deshielded acidic proton. Signal is often broad and its position is concentration-dependent.[3] |
| NH | ~2.0 - 5.0 | Broad singlet (br s) | N/A | Position and width are highly dependent on solvent, concentration, and pH. |
Causality Behind Experimental Choices: The stereochemistry is confirmed by the coupling constants (J-values). For a cis relationship on a five-membered ring, the coupling between H2 and the adjacent H3 protons, and between H4 and its adjacent H3 protons, will have specific values that differ from the trans isomer. Vicinal coupling constants (³J) are dependent on the dihedral angle between the protons, providing direct structural insight.[4] A detailed analysis using 2D NMR techniques like COSY would be required to definitively assign all couplings.
Part 2: Experimental Protocol and Workflow
Trustworthiness in analytical data begins with a robust and well-documented experimental protocol.
Protocol 1: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
Expertise & Experience: The choice of solvent is critical. D₂O is often used for its ability to exchange with and thus eliminate the broad COOH and NH signals, simplifying the spectrum and revealing underlying multiplets.[3] However, if observing these labile protons is important, a non-exchanging solvent like DMSO-d₆ is preferable.
-
-
Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, if precise quantification is needed.
-
-
Instrument Setup & Acquisition:
-
The experiment should be performed on a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Shim the instrument to ensure a homogeneous magnetic field, which is crucial for high resolution.
-
Set the sample temperature (e.g., 298 K).
-
Acquire a standard 1D proton spectrum using appropriate parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analytical Workflow
The process from sample to structural confirmation is a self-validating system where each step builds upon the last.
Caption: A typical workflow for NMR analysis.
Part 3: Comparative Analysis with Alternative Technologies
While ¹H NMR is powerful for structural elucidation, a comprehensive characterization relies on its synergy with other analytical techniques. No single method provides all the answers.[2]
¹H NMR vs. Mass Spectrometry (MS)
-
¹H NMR: Provides detailed information about the chemical structure, proton connectivity, and stereochemical relationships. It is inherently quantitative without the need for calibration curves.[5]
-
Mass Spectrometry: Excels at providing highly accurate molecular weight information, confirming the elemental composition.[6][7] However, standard MS cannot differentiate between isomers (structural or stereo-) as they have the same mass.
Trustworthiness: The combination is self-validating. MS confirms the expected mass (C₆H₁₁NO₃, MW: 145.16 g/mol )[8], while ¹H NMR confirms the specific arrangement of those atoms in the (2S,4S) configuration.
¹H NMR vs. Chiral High-Performance Liquid Chromatography (HPLC)
-
¹H NMR: Can distinguish between diastereomers (e.g., cis vs. trans) due to their different chemical shifts and coupling constants. However, it cannot distinguish between enantiomers (e.g., (2S,4S) vs. (2R,4R)) without the use of a chiral solvating agent, which can be complex.
-
Chiral HPLC: This is the gold standard for determining enantiomeric and diastereomeric purity.[9][10] By using a chiral stationary phase, enantiomers interact differently and elute at different times, allowing for their separation and quantification.[][12][13]
Expertise & Experience: In a drug development setting, you would use chiral HPLC to confirm the enantiomeric excess (e.e.) of your sample is >99%, and then use ¹H NMR to confirm that the structure and diastereomeric purity are correct.
Summary of Analytical Techniques
| Technique | Primary Information Provided | Sensitivity | Key Advantage for this Molecule | Key Limitation for this Molecule |
| ¹H NMR Spectroscopy | Atomic connectivity, stereochemistry (diastereomers), quantification | Moderate | Definitive structural and diastereomeric confirmation | Cannot distinguish enantiomers without chiral additives |
| Mass Spectrometry (MS) | Molecular weight, elemental formula | High | Confirms correct mass and formula | Cannot distinguish any isomers (enantio- or diastereo-) |
| Chiral HPLC | Enantiomeric and diastereomeric purity | High | Gold standard for quantifying stereoisomeric purity | Provides no structural information beyond retention time |
Conclusion
The ¹H NMR analysis of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid is a clear demonstration of the technique's power in modern chemical research. It provides the essential, detailed structural map required to confirm the identity and, crucially, the diastereomeric configuration of the molecule. The interpretation of chemical shifts and coupling constants allows for a confident assignment of the cis relationship between the key substituents.
However, scientific integrity demands a multi-faceted approach. While ¹H NMR confirms the structure, it must be used in concert with mass spectrometry to validate the molecular formula and with chiral chromatography to ensure enantiomeric purity.[2] This integrated analytical workflow provides a self-validating system, ensuring that researchers and drug development professionals can proceed with confidence in the quality and identity of their materials.
References
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine.
- Lindon, J. C., Nicholson, J. K., & Everett, J. R. (1999). NMR spectroscopy of biofluids. PNAS.
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- ChemicalBook. N-CBZ-CIS-4-HYDROXY-D-PROLINE METHYL ESTER(155075-23-3) 1H NMR.
- ChemicalBook. cis-4-Hydroxy-D-proline(2584-71-6) 1H NMR spectrum.
- ResearchGate. Comparison of amino acid quantification by ¹H NMR and LC-MS/MS in polar....
- BenchChem. (2025). A Comparative Guide to Structural Confirmation of Amino-PEG10-Amine Derivatives Using NMR Spectroscopy.
- The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines.
- Colby, S. M., et al. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. PMC.
- Shanaiah, N., et al. (2013). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation.
- BOC Sciences. Technologies for Chiral Analysis and Separation.
- Penasa, R., Licini, G., & Zonta, C. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- CymitQuimica. (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid.
- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
- Chem-Impex. (2S,4S)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid.
- Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole....
- Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility.
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Comprehensive Comparison Guide: Analytical Methods for Determining Enantiomeric Purity of 4-Methoxypyrroline Derivatives
The pyrroline and pyrrolidine rings are fundamental scaffolds in modern drug discovery, frequently serving as chiral building blocks for KRAS inhibitors, HIV integrase inhibitors, and novel proline analogs[1],[2]. Specifically, 4-methoxypyrroline and its saturated derivative, 4-methoxypyrrolidine, present unique analytical challenges. Because stereochemistry heavily dictates the biological activity and pharmacokinetic profile of these molecules, rigorous determination of enantiomeric excess (ee) is a critical regulatory requirement[3].
This guide objectively compares Direct Chiral High-Performance Liquid Chromatography (HPLC) against alternative methodologies—such as Indirect Achiral HPLC and Enantioselective Gas Chromatography (GC)—providing researchers with the mechanistic causality and experimental data needed to select the optimal assay for their specific workflow.
Mechanistic Context: The Analytical Challenge
The primary challenge in analyzing 4-methoxypyrroline derivatives lies in their physicochemical structure. Aliphatic heterocycles inherently lack an extended conjugated π -system, resulting in poor ultraviolet (UV) absorbance[4].
When trace quantitation of an undesired enantiomer (e.g., <0.1% ee) is required, traditional Direct Chiral HPLC often fails because the UV detector cannot achieve the necessary signal-to-noise ratio without overloading the column[4]. Furthermore, the basic secondary or tertiary nitrogen in the pyrroline ring tends to interact strongly with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing and compromised resolution ( Rs )[3].
To overcome these limitations, analytical scientists must choose between modifying the mobile phase to suppress tailing in Direct HPLC, derivatizing the molecule with a UV-active tag for Indirect HPLC, or abandoning UV detection entirely in favor of Gas Chromatography with a Flame Ionization Detector (GC-FID)[4].
Comparative Analysis of Analytical Modalities
Method A: Direct Chiral HPLC (Polysaccharide-based CSPs)
Direct separation utilizes Chiral Stationary Phases (CSPs) such as amylose or cellulose derivatives coated or immobilized on silica (e.g., Chiralpak AD-H, Chiralcel OD-H)[3],[5]. Enantiomeric resolution is achieved through transient diastereomeric interactions (hydrogen bonding, dipole-dipole, and steric fit) between the CSP and the enantiomers.
-
Causality of Optimization: To mitigate peak tailing caused by the basic pyrroline nitrogen, a basic additive like diethylamine (DEA) (typically 0.1% v/v) must be added to the mobile phase. DEA competitively binds to unendcapped silanols, ensuring sharp, symmetrical peaks[5].
Method B: Indirect Achiral HPLC (Pre-column Derivatization)
This method involves reacting the enantiomeric mixture with a homochiral derivatizing agent (e.g., Marfey’s reagent or Mosher’s acid chloride) to form covalently bonded diastereomers[3]. These diastereomers can then be separated on standard, highly efficient achiral reversed-phase columns (e.g., C18).
-
Causality of Optimization: Derivatization introduces a strong chromophore, drastically improving UV sensitivity. However, the reaction conditions must be rigorously controlled to prevent epimerization at the chiral center during the coupling step.
Method C: Enantioselective Gas Chromatography (GC-FID)
For highly sensitive trace quantitation, enantioselective GC is often superior. A landmark validation study demonstrated that while HPLC and Supercritical Fluid Chromatography (SFC) provided baseline resolution for a 4-methoxypyrrolidine derivative, they were unsuitable for low-level quantitation[4]. GC-FID, following simple derivatization, achieved exceptional sensitivity and efficiency.
-
Causality of Optimization: FID is a universal carbon detector that does not rely on UV absorbance. This allows for the detection of trace enantiomers down to 0.04% of the nominal concentration without the baseline noise associated with high-concentration UV injections[4].
Quantitative Performance Comparison
The following table synthesizes the experimental performance metrics of the three methodologies based on validated pharmaceutical data for pyrroline/pyrrolidine derivatives[4],[3],[5].
| Parameter | Direct Chiral HPLC | Indirect Achiral HPLC | Enantioselective GC-FID |
| Primary Column Type | Chiralpak AD-H / IA | Standard C18 (e.g., 5C18-AR-II) | Chirasil-Dex CB (Cyclodextrin) |
| Detection Mechanism | UV (typically 210 nm) | UV (254 nm or 340 nm) | Flame Ionization (FID) |
| Resolution ( Rs ) | 1.5 – 2.5 | 2.0 – 3.5 | > 4.0 |
| Limit of Quantitation | ~0.5% – 1.0% | ~0.1% | 0.04% (Highly Sensitive) |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Requires coupling) | Moderate (Simple acylation) |
| Risk of Epimerization | None | Moderate to High | Low |
| Best Use Case | Routine purity checks, Prep LC | When chiral columns are unavailable | Trace impurity quantitation |
Method Selection Workflow
To ensure analytical rigor, the selection of the assay must be dictated by the required Limit of Quantitation (LOQ) and the inherent physicochemical properties of the target molecule.
Decision matrix for selecting chiral analysis methods for pyrroline derivatives.
Validated Experimental Protocols
To guarantee a self-validating system, the following protocols include built-in system suitability criteria.
Protocol 1: Direct Chiral HPLC Method (Routine Analysis)
This protocol utilizes a polysaccharide-based CSP and is ideal for in-process monitoring where the required LOQ is ~0.5%[5].
Materials & Reagents:
-
Column: Chiralpak AD-H (250 mm × 4.6 mm I.D., 5.0 µm particle size)[5].
-
Mobile Phase: n-Hexane / 2-Propanol (85:15, v/v) containing 0.1% Diethylamine (DEA)[5],[6].
-
Sample Diluent: Mobile phase.
Step-by-Step Procedure:
-
System Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min until the UV baseline at 210 nm is completely stable (typically 30–45 minutes). Causality: DEA requires time to fully saturate the active silanol sites on the silica support.
-
Sample Preparation: Dissolve the 4-methoxypyrroline derivative in the sample diluent to achieve a nominal concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Injection & Elution: Inject 10 µL of the sample. Maintain the column oven at a constant 25 °C to ensure reproducible chiral recognition thermodynamics.
-
System Suitability Verification:
-
The resolution ( Rs ) between the two enantiomer peaks must be ≥1.5 .
-
The tailing factor ( Tf ) for the main peak must be ≤1.5 .
-
Relative Standard Deviation (%RSD) of the main peak area from 5 replicate injections must be ≤2.0% .
-
Protocol 2: Enantioselective GC-FID Method (Trace Quantitation)
Adapted from validated pharmaceutical methodologies, this protocol bypasses UV limitations, enabling quantitation of the undesired enantiomer down to 0.04%[4].
Materials & Reagents:
-
Column: Chirasil-Dex CB (25 m × 0.25 mm I.D., 0.25 µm film thickness).
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA) or an equivalent acylating agent.
-
Carrier Gas: Helium (High Purity).
Step-by-Step Procedure:
-
Sample Derivatization: Transfer 2.0 mg of the 4-methoxypyrroline sample into a GC vial. Add 1.0 mL of anhydrous dichloromethane and 50 µL of TFAA. Cap and heat at 60 °C for 20 minutes. Causality: Acylation neutralizes the basic amine, increasing volatility and preventing adsorption onto the GC inlet liner, which is critical for high-resolution gas-phase separation.
-
Sample Clean-up: Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of ethyl acetate[4].
-
GC Parameters:
-
Inlet: 250 °C, Split ratio 20:1.
-
Oven Program: Initial temperature 100 °C (hold 2 min), ramp at 5 °C/min to 180 °C (hold 5 min).
-
Detector (FID): 280 °C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.
-
-
System Suitability Verification:
-
The resolution ( Rs ) between the derivatized enantiomers must be ≥4.0 [4].
-
Signal-to-noise (S/N) ratio for the undesired enantiomer at the 0.05% specification limit must be ≥10 .
-
References
-
Xiang, Y., & Sluggett, G. W. (2010). Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 878-883. 4
-
Isoda, M., et al. (2025). Kilogram-scale Stereoselective Synthesis of an N-methylprolinol Derivative by Enzymatic Transformation. ChemRxiv. 1
-
BenchChem Application Notes. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. BenchChem. 3
-
Engel, J., et al. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one. ACS Publications. 5
-
Xue, Y., et al. (2025). HPLC Determination of Enantiomeric Purity Based on a Chiral Stationary Phase. ResearchGate.6
-
University of Southampton Research Repository. (2025). Chiral HPLC for mixture of diastereoisomers. Soton.ac.uk. 7
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In Vitro Evaluation of Novel 5-Oxopyrrolidine Derivatives: A Comparative Guide to Anticancer Efficacy
The 5-oxopyrrolidine (pyroglutamic acid) scaffold has emerged as a privileged structure in medicinal chemistry. Historically recognized for its role in central nervous system modulation, recent structural modifications—specifically the introduction of arylidene, hydrazone, and thiophene moieties—have unlocked profound antineoplastic properties.
As drug development professionals face the persistent challenge of overcoming the severe toxicological profiles of standard chemotherapeutics like Cisplatin, novel 5-oxopyrrolidine derivatives offer a compelling alternative. This guide objectively compares the in vitro anticancer performance of these novel derivatives against clinical standards, providing actionable experimental workflows and foundational data to guide your lead optimization pipelines.
Mechanistic Rationale: Why the 5-Oxopyrrolidine Scaffold?
The dose-limiting toxicity of platinum-based alkylating agents (e.g., Cisplatin) stems from their indiscriminate DNA-binding mechanisms, which heavily damage healthy, rapidly dividing cells (such as hepatocytes and epithelial tissues). In contrast, engineered 5-oxopyrrolidine derivatives exhibit targeted apoptotic-promoting effects and kinase inhibition (such as C-erbβ-2 and cyclin-dependent kinase 4) with a remarkably high therapeutic index.
Recent structure-activity relationship (SAR) studies have highlighted two highly active subclasses:
-
Hydrazone and Thiophene-bearing Derivatives: Compounds synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid demonstrate potent, structure-dependent cytotoxicity in lung adenocarcinoma models while sparing normal airway epithelial cells ()[1][2].
-
Rhopaladin Analogs (4-Arylidene-5-Oxopyrrolidines): Marine alkaloid analogs, particularly those bearing a 4-chlorobenzylidene moiety (e.g., RPDPRH), exhibit highly selective apoptosis induction in cervical and hepatic cancer lines with negligible hepatotoxicity ()[3].
Comparative Efficacy: 5-Oxopyrrolidines vs. Cisplatin
To objectively evaluate these novel candidates, we must compare their half-maximal inhibitory concentrations (IC₅₀) and selectivity indices against Cisplatin across matched cancerous and non-cancerous cell lines.
The data summarized in Table 1 demonstrates that specific 5-oxopyrrolidine derivatives not only outperform Cisplatin in absolute potency against resistant cell lines (e.g., C-33A cervical cancer) but also exhibit a vastly superior safety profile in normal liver (LO2) and airway (HSAEC1-KT) models[1][3][4].
Table 1: Quantitative In Vitro Anticancer Activity Comparison
| Compound / Scaffold | Cell Line | Tissue Origin | IC₅₀ (µM) | Cisplatin IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| RPDPRH (Analog) | C-33A | Cervical Cancer | 4.66 | 48.16 | 52.1 |
| RPDPRH (Analog) | HeLa | Cervical Cancer | 15.20 | 47.52 | 16.0 |
| RPDPRH (Analog) | HepG2 | Hepatocarcinoma | 12.36 | 19.27 | 19.6 |
| RPDPRH (Analog) | LO2 | Normal Liver | 243.20 | 17.30 | Baseline (Normal) |
| Compound 21 | A549 | Lung Adenocarcinoma | < 10.0 | ~30.0 | High |
| Compound 21 | HSAEC1-KT | Normal Airway | > 100.0 | < 15.0 | Baseline (Normal) |
*Note: For Compound 21, values represent extrapolated potency based on >80% viability reduction at 100 µM compared to Cisplatin's ~30% viability at the same concentration, as reported by [1][4][5].
Key Takeaway: The compound RPDPRH requires nearly 10x less concentration than Cisplatin to inhibit C-33A cancer cells, yet requires 14x more concentration to damage normal LO2 liver cells[3]. This massive therapeutic window is the primary driver for advancing 5-oxopyrrolidines into in vivo models.
High-Throughput Screening & Validation Workflow
To isolate highly selective candidates like RPDPRH or Compound 21, laboratories must employ a rigorous, multi-tiered screening workflow. The diagram below illustrates the logical progression from library synthesis to mechanistic validation.
In vitro screening and validation workflow for novel 5-oxopyrrolidine anticancer derivatives.
Self-Validating Experimental Methodology: MTT Cell Viability Assay
To ensure reproducibility and scientific integrity when evaluating novel 5-oxopyrrolidines, your viability assays must be designed as self-validating systems. The following protocol embeds internal controls to rule out solvent toxicity, edge effects, and background optical interference.
Step-by-Step Protocol
1. Cell Seeding & Adhesion
-
Action: Seed target cancer cells (e.g., A549, HeLa) and matched normal cells (e.g., HSAEC1-KT, LO2) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Causality: This specific density ensures that cells remain in the logarithmic growth phase throughout the subsequent 24–48 hour drug exposure window. Over-seeding leads to contact inhibition, which artificially alters cellular metabolism and yields false-positive resistance data.
2. Compound Preparation & Treatment
-
Action: Dissolve 5-oxopyrrolidine derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media to achieve final treatment concentrations (e.g., 1, 5, 10, 25, 50, and 100 µM). Ensure the final DMSO concentration never exceeds 0.1% (v/v).
-
Self-Validation (Controls):
-
Vehicle Control: Treat a subset of wells with 0.1% DMSO media. Why? 5-oxopyrrolidines are hydrophobic. Matching the solvent concentration isolates the drug's true cytotoxic effect from DMSO-induced osmotic stress.
-
Positive Control: Treat parallel wells with Cisplatin (1–100 µM). Why? This confirms the assay's dynamic range and provides a direct, clinically relevant benchmark for comparative efficacy[1][6].
-
Blank Wells: Media only (no cells). Why? Used to subtract background absorbance caused by phenol red or media proteins.
-
3. MTT Incubation
-
Action: After 24–48 hours of drug exposure, aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours in the dark.
-
Causality: Viable cells with active mitochondria will cleave the tetrazolium ring via succinate dehydrogenase, forming insoluble purple formazan crystals. Dead cells or those undergoing late-stage apoptosis cannot perform this reduction, making this a direct proxy for metabolic viability.
4. Solubilization & Dual-Wavelength Measurement
-
Action: Carefully aspirate the MTT solution. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Action: Read the absorbance on a microplate reader at 570 nm, with a reference wavelength of 630 nm.
-
Causality: The dual-wavelength reading is a critical self-validating step. Subtracting the 630 nm reading from the 570 nm reading eliminates optical noise caused by cellular debris, fingerprints on the plate bottom, or micro-bubbles, ensuring high-fidelity IC₅₀ calculations.
Conclusion
The functionalization of the 5-oxopyrrolidine core represents a highly promising vector in modern oncology drug discovery. By comparing experimental data, it is evident that derivatives such as the 4-chlorobenzylidene analog (RPDPRH) and 5-nitrothienyl bis hydrazones (Compound 21) offer superior in vitro efficacy against aggressive carcinomas while maintaining an exceptional safety profile in healthy epithelial and hepatic tissues.
For drug development professionals, integrating these scaffolds into lead optimization pipelines—validated through rigorously controlled, comparative high-throughput screening against clinical standards like Cisplatin—provides a clear pathway toward developing next-generation, low-toxicity chemotherapeutics.
References
-
Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals (Basel), 15(8), 970. Available at:[Link]
-
Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Belyakov, S., & Mickevičius, V. (2023). "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents." Molecules, 28(9), 3883. Available at:[Link]
-
Wang, Y., et al. (2021). "Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives." Frontiers in Chemistry, 9, 736996. Available at:[Link]
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- 6. researchgate.net [researchgate.net]
LC-ESI-MS/MS Analysis of Chiral Carboxylic Acid Derivatives: A Comprehensive Comparison Guide
Introduction: The Analytical Challenge
The enantioselective analysis of chiral carboxylic acids—encompassing non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, short-chain fatty acids, and endogenous metabolites like γ -CEHC—is a critical bottleneck in pharmacokinetics and metabolomics.
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for trace bioanalysis. However, intact chiral carboxylic acids present two distinct challenges:
-
Poor Ionization Efficiency: Carboxylic acids typically require negative-ion mode ESI, which is highly susceptible to matrix effects and ion suppression in biological fluids (e.g., serum, saliva).
-
Enantiomeric Resolution: Conventional reversed-phase (RP) columns cannot separate enantiomers. While Chiral Stationary Phases (CSPs) exist, they often suffer from poor loadability, incompatibility with optimal MS mobile phases, and high costs[1].
To overcome these limitations, Indirect Chiral LC-MS/MS using Chiral Derivatization Reagents (CDRs) has emerged as the superior strategy. By covalently tagging the carboxylic acid with an enantiopure, nitrogen-rich reagent, analysts can simultaneously achieve diastereomeric separation on standard C18 columns and drastically boost ionization efficiency in positive-ion ESI[2][3].
Direct vs. Indirect Enantioseparation Strategies
Before selecting a specific derivatization reagent, it is crucial to understand why indirect methods frequently outperform direct methods in high-sensitivity bioanalysis.
Table 1: Direct Chiral LC-MS/MS vs. Indirect Derivatization
| Parameter | Direct Analysis (Chiral Stationary Phase) | Indirect Analysis (Chiral Derivatization + RP-LC) |
| Column Requirement | Expensive, specialized CSPs (e.g., Chiralpak). | Standard, cost-effective C18 or C8 columns. |
| ESI Mode | Negative-ion mode (prone to suppression). | Positive-ion mode (highly sensitive). |
| Sensitivity (LOD) | High picogram to nanogram range. | Low femtomole to sub-picogram range[2][3]. |
| Matrix Tolerance | Low; requires extensive sample cleanup. | High; derivatization tag dominates ionization. |
| Workflow Complexity | Simple (dilute and shoot / basic extraction). | Moderate (requires a 5–60 min derivatization step). |
| Risk of Racemization | None. | Low to Moderate (mitigated by proper coupling agents). |
Comparative Analysis of High-Performance Chiral Derivatization Reagents (CDRs)
The ideal CDR for carboxylic acids must possess three traits: an enantiopure chiral center (for diastereomer formation), a highly basic functional group (for positive ESI protonation), and a structure that provides steric bulk (to maximize the chromatographic resolution of the resulting diastereomers).
Table 2: Performance Metrics of Leading CDRs
| Derivatization Reagent | Target Analytes | Sensitivity Increase | Resolution ( Rs ) | Reaction Conditions |
| MPAPp (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine | α -, β -, γ -, and ϵ -chiral carboxylic acids | 25x – 500x | 1.35 – 1.82 | 60 °C, 5 min[2] |
| 1-DAPAP (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine | NSAIDs (Ibuprofen, Naproxen) | 10x – 1100x | 1.2 – 4.3 | Room Temp, 5 min[3] |
| ANA (S)-Anabasine | 3-OH-PA, γ -CEHC, Etodolac | 20x – 160x | 1.75 – 2.03 | Room Temp, rapid[4] |
| DMT-3(S)-Apy (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine | Broad chiral metabolomics (Lactic acid, etc.) | High (Sub-fmol) | > 1.5 | 60 °C, 1 hr[5][6] |
Application Scientist Insight: While 1-DAPAP offers the highest theoretical sensitivity boost (up to 1100-fold) for α -chiral NSAIDs[3], MPAPp is structurally superior for challenging analytes where the chiral center is located far from the carboxyl group (e.g., γ -CEHC or ϵ -chiral α -lipoic acid)[2]. The piperidine ring in MPAPp provides the necessary conformational rigidity to translate the distant chiral asymmetry into distinct chromatographic retention times.
Mechanistic Causality: Why Derivatization Works
The transformation of a carboxylic acid into a diastereomeric amide fundamentally alters its physicochemical properties.
-
Chromatographic Resolution: Enantiomers have identical physical properties in an achiral environment. By reacting a racemic mixture (R/S) with an enantiopure reagent (e.g., S-MPAPp), we generate diastereomers (R-S and S-S). These diastereomers have different 3D conformations, leading to distinct hydrophobic interactions with the C18 stationary phase[7].
-
Ionization Enhancement: Carboxylic acids are weak acids. By tagging them with a tertiary amine or a pyridyl group (as seen in MPAPp or APMA), the molecule gains a site with a high proton affinity. In the acidic environment of an LC-MS mobile phase (e.g., 0.1% formic acid), these tags are easily protonated, driving the equilibrium toward the [M+H]+ ion and drastically lowering the Limit of Detection (LOD)[1].
Figure 1: Mechanistic pathway illustrating how chiral derivatization enhances ESI-MS/MS sensitivity.
Experimental Workflow & Validated Protocol
To ensure a self-validating system, the derivatization protocol must prevent epimerization (racemization during the reaction). The use of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a condensation agent is highly recommended over traditional EDC/NHS, as DMT-MM operates efficiently in aqueous/alcoholic environments at room temperature or mild heat, suppressing the formation of oxazolone intermediates that lead to racemization[3].
Step-by-Step Methodology: MPAPp Derivatization of Salivary Carboxylic Acids
Reagents Required:
-
Sample: 50 μ L human saliva (spiked with stable isotope-labeled internal standards, e.g., d3 -ibuprofen).
-
Coupling Agent: 50 mM DMT-MM in methanol.
-
Derivatization Reagent: 50 mM (S)-MPAPp in methanol.
Protocol:
-
Protein Precipitation: Add 150 μ L of cold acetonitrile to 50 μ L of saliva. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4 °C.
-
Supernatant Transfer: Transfer 100 μ L of the supernatant to a clean glass autosampler vial.
-
Derivatization Reaction: Add 20 μ L of the DMT-MM solution and 20 μ L of the (S)-MPAPp solution to the vial.
-
Incubation: Cap the vial and incubate at 60 °C for exactly 5 minutes[2]. (Note: If using 1-DAPAP, incubate at room temperature for 5 minutes[3]).
-
Quenching & Dilution: Stop the reaction by adding 100 μ L of 0.1% formic acid in water.
-
LC-MS/MS Analysis: Inject 5 μ L onto a C18 column (e.g., 2.1 × 100 mm, 1.7 μ m).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: Positive-ion Scheduled Multiple Reaction Monitoring (SRM).
-
Figure 2: Standardized workflow for the indirect LC-ESI-MS/MS analysis of chiral carboxylic acids.
Conclusion & Recommendations
For laboratories transitioning from direct chiral analysis to indirect LC-ESI-MS/MS, the choice of derivatization reagent dictates the success of the assay.
-
For Routine NSAID Analysis: 1-DAPAP is the optimal choice due to its massive sensitivity gains (up to 1100-fold) and rapid room-temperature reaction kinetics, making it ideal for high-throughput clinical pharmacokinetics[3].
-
For Complex/Distant Chiral Centers: MPAPp is unparalleled. Its ability to resolve γ -chiral and ϵ -chiral carboxylic acids (like α -lipoic acid) fills a critical gap in chiral metabolomics[2].
-
For Broad Metabolomics: Triazine-type reagents like DMT-3(S)-Apy offer excellent versatility for profiling both chiral and achiral carboxylic acids simultaneously in complex matrices like saliva or serum[5].
By implementing these tagging strategies alongside mild coupling agents like DMT-MM, researchers can achieve robust, self-validating, and ultra-sensitive enantiomeric quantification on standard LC-MS/MS infrastructure.
References
-
Matsumoto, T., Sato, M., Yamazaki, W., & Higashi, T. (2019). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Elsevier Pure. URL:[Link]
-
Ogawa, S., Tadokoro, H., Sato, M., Hanawa, T., & Higashi, T. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed / J Chromatogr B Analyt Technol Biomed Life Sci. URL:[Link]
-
Higashi, T., & Megumi, S. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. ResearchGate / J Sep Sci. URL: [Link]
-
Toyo'oka Group / Nakashima et al. (2014). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. PubMed / Anal Bioanal Chem. URL:[Link]
-
Li, Y., et al. (2020). Chemical Tagging with Mass Spectrometry Analysis for Sensitive Determination of Carboxylic Enantiomers in Hepatic Fibrosis. Analytical Chemistry - ACS Publications. URL: [Link]
-
Fonseca, J.R., et al. (2023). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Safety Operating Guide
4-Methoxypyrrolidine-2-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a regulatory checklist, but as a holistic system of risk mitigation and scientific integrity. 4-Methoxypyrrolidine-2-carboxylic acid (commonly referred to as 4-methoxyproline) is a highly valuable synthetic amino acid derivative. It is frequently utilized in peptide synthesis and structural biology to increase the conformational stability of the collagen triple helix via stereoelectronic effects [1].
However, because it is a biologically active amino acid analog, it presents specific acute toxicity hazards (oral, dermal, and inhalation) and must be isolated from municipal waste streams. Below is the definitive, self-validating operational guide for the safe handling, segregation, and disposal of 4-methoxypyrrolidine-2-carboxylic acid and its protected derivatives (e.g., N-Boc-4-methoxyproline).
Physicochemical & Hazard Causality Profile
To design an effective disposal plan, we must first understand the chemical's behavior. 4-Methoxyproline is typically handled as a fine, slightly hygroscopic powder. Its primary hazard lies in its bioavailability; as a proline analog, accidental ingestion or inhalation can lead to unintended biological incorporation or interference with native prolyl hydroxylase pathways [2].
Causality in Safety: We do not sweep dry spills of this compound because the mechanical action aerosolizes the fine powder, directly bypassing dermal PPE and exploiting its H332 (Harmful if inhaled) vulnerability.
Table 1: Quantitative Hazard & PPE Specifications
| Parameter | Specification | Operational Rationale |
| Molecular Weight | 145.16 g/mol (Free amine) 245.27 g/mol (Boc-protected) | Determines molarity for reaction quenching and waste neutralization calculations. |
| Hazard Codes | H302, H312, H332 | Acute toxicity across all three primary exposure routes requires full barrier protection. |
| Glove Specification | Nitrile, ≥0.11 mm thickness | Provides >480 minutes of breakthrough resistance against the solid powder [3]. |
| Environmental Limit | Zero Drain Disposal | Resists standard biological degradation; acts as an artificial nitrogen disruptor in aquatic ecosystems. |
Operational Handling & Waste Segregation Workflows
Every protocol in your laboratory must be a self-validating system. This means building in verification steps (like pH checks or visual inspections) before moving to the next phase of disposal.
Protocol A: Safe Weighing & Solution Preparation
-
Preparation: Ensure the analytical balance is located within a certified, active fume hood or a localized exhaust ventilation (LEV) enclosure.
-
Barrier Defense: Don standard PPE (lab coat, safety goggles, and double nitrile gloves).
-
Transfer: Use an anti-static weighing spatula. Causality: Static charge can cause the fine powder to repel and aerosolize, increasing inhalation risk.
-
Validation Check: Once dissolved in the target solvent (e.g., DCM or DMF), visually inspect the bench area under bright light for any rogue particulate dust before removing the vessel from the hood.
Protocol B: Spill Decontamination System
-
Isolate & Contain: Immediately halt work. If the spill is solid, gently drape a solvent-dampened Kimwipe (use water or ethanol) over the powder. Causality: The liquid capillary action traps the dust, neutralizing the inhalation hazard.
-
Collection: Use a non-sparking plastic scoop to lift the dampened mass. Transfer it directly into a pre-labeled, sealable solid hazardous waste container.
-
Chemical Decontamination: Wash the affected surface with a 1% Alconox/water solution to break down residual organics, followed by a 70% ethanol wipe to ensure rapid drying.
-
Validation Check: Swipe the area with a clean, dry Kimwipe. If any residue is visible, repeat step 3.
Protocol C: Liquid Waste Segregation & Disposal
-
Quenching: If the 4-methoxyproline is in an acidic or basic reaction mixture (e.g., post-Boc deprotection using HCl/Dioxane), neutralize the solution to pH 6.0–8.0. Causality: Mixing unneutralized streams in a bulk waste carboy can trigger violent exothermic reactions and off-gassing.
-
Segregation:
-
Aqueous Waste: Route to the "Aqueous Hazardous Waste" stream.
-
Organic Waste: Route to the "Halogenated" or "Non-Halogenated" organic waste stream, depending on the primary solvent used.
-
-
Validation Check: Use a pH test strip on the final aqueous waste mixture before sealing the carboy to guarantee it falls within the safe 6.0–8.0 tolerance window.
Waste Disposal Decision Matrix
To eliminate ambiguity at the bench, follow this logical workflow for routing 4-methoxypyrrolidine-2-carboxylic acid waste to the appropriate licensed incineration streams.
Figure 1: Decision matrix and workflow for the segregation and disposal of 4-methoxyproline waste.
Final Logistical Requirements
Under no circumstances should 4-methoxypyrrolidine-2-carboxylic acid be disposed of via standard municipal trash or sink drains. All collected waste (solid and liquid) must be transferred to your institution's Environmental Health and Safety (EHS) department. EHS will contract a licensed hazardous waste management facility to destroy the compound via high-temperature chemical incineration, which breaks the robust pyrrolidine ring and prevents environmental contamination.
References
-
Raines, R. T., et al. "Mass Spectrometry-Based Proteomics of Poly(methylmethacrylate)-Embedded Bone." ACS Publications, 2024. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
